molecular formula C8H13N3O2 B11784194 Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate

Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate

Cat. No.: B11784194
M. Wt: 183.21 g/mol
InChI Key: PMKYDAXQZWOYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C8H13N3O2 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

methyl 4-amino-1-propylpyrazole-3-carboxylate

InChI

InChI=1S/C8H13N3O2/c1-3-4-11-5-6(9)7(10-11)8(12)13-2/h5H,3-4,9H2,1-2H3

InChI Key

PMKYDAXQZWOYFY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C(=O)OC)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the scalable, regioselective synthesis of Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate (CAS: 1700183-72-7). This compound is a critical heterocyclic scaffold, often utilized as a precursor for pharmaceutical agents such as protein kinase inhibitors and phosphodiesterase type 5 (PDE5) inhibitors.

The synthesis strategy prioritizes regiochemical fidelity , ensuring the formation of the 1,3-substituted pyrazole isomer over the thermodynamically competitive 1,5-isomer.

Executive Summary

  • Target Molecule: Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate[1][2][3][4]

  • CAS Number: 1700183-72-7[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [2]
  • Molecular Weight: 183.21 g/mol

  • Core Challenge: Controlling N-alkylation regioselectivity to favor the 1-propyl-3-carboxylate isomer (Target) over the 1-propyl-5-carboxylate impurity.

  • Selected Route: Sequential N-alkylation of methyl 1H-pyrazole-3-carboxylate followed by electrophilic nitration and catalytic reduction. This route offers superior isomer purity compared to direct cyclization of propylhydrazine.

Retrosynthetic Analysis

The retrosynthetic logic deconstructs the target into stable precursors, isolating the critical regioselective step early in the pathway to minimize downstream purification costs.

Retrosynthesis Target Methyl 4-amino-1-propyl- 1H-pyrazole-3-carboxylate Nitro Methyl 4-nitro-1-propyl- 1H-pyrazole-3-carboxylate Target->Nitro Reduction (H2/Pd-C) Pyrazole Methyl 1-propyl- 1H-pyrazole-3-carboxylate Nitro->Pyrazole Nitration (HNO3/H2SO4) Start Methyl 1H-pyrazole- 3-carboxylate Pyrazole->Start N-Alkylation (Regiocontrol) Reagent 1-Iodopropane (Alkylation Agent)

Figure 1: Retrosynthetic disconnection showing the linear assembly strategy.

Detailed Synthetic Protocol

Step 1: Regioselective N-Alkylation

Objective: Synthesize Methyl 1-propyl-1H-pyrazole-3-carboxylate. Rationale: Direct alkylation of the parent pyrazole-3-carboxylate favors the N1 position (adjacent to the C5-proton) over the N2 position (adjacent to the bulky C3-ester) due to steric hindrance, typically yielding a >90:10 ratio of the desired 1,3-isomer.

  • Reagents: Methyl 1H-pyrazole-3-carboxylate (1.0 equiv), 1-Iodopropane (1.2 equiv), Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 equiv).
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: 60°C, 12–16 hours.

Protocol:

  • Charge a reactor with Methyl 1H-pyrazole-3-carboxylate (100 g, 0.79 mol) and anhydrous Acetonitrile (1.0 L).

  • Add K

    
    CO
    
    
    
    (218 g, 1.58 mol) in a single portion. Resulting suspension is stirred for 30 min.
  • Add 1-Iodopropane (161 g, 0.95 mol) dropwise over 1 hour, maintaining internal temperature < 30°C.

  • Heat the mixture to 60°C and stir for 12 hours. Monitor by HPLC (Target retention time ~4.5 min; Starting material ~2.1 min).

  • Workup: Cool to 20°C. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in Ethyl Acetate (EtOAc), wash with water and brine. Dry over Na

    
    SO
    
    
    
    . If the 1,5-isomer impurity is >5%, recrystallize from Hexane/EtOAc (10:1).
  • Yield: ~85% (113 g).

  • Data:

    
    H NMR (CDCl
    
    
    
    ):
    
    
    7.4 (d, 1H, H5), 6.8 (d, 1H, H4), 4.1 (t, 2H, N-CH
    
    
    ), 3.9 (s, 3H, OMe).
Step 2: Electrophilic Aromatic Nitration

Objective: Synthesize Methyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate. Rationale: The pyrazole ring is electron-rich. The C4 position is the most nucleophilic site and is activated for electrophilic attack. The C3-ester and N1-propyl group direct the incoming nitro group to C4.

  • Reagents: Fuming Nitric Acid (98%, 1.5 equiv), Sulfuric Acid (98%, Solvent/Catalyst).

  • Conditions: 0°C to RT, 4 hours.

Protocol:

  • Charge Sulfuric Acid (500 mL) to a jacketed reactor and cool to 0°C.

  • Slowly add Methyl 1-propyl-1H-pyrazole-3-carboxylate (100 g, 0.59 mol) portion-wise, keeping temperature < 10°C (Exothermic dissolution).

  • Add Fuming Nitric Acid (37 mL, 0.89 mol) dropwise via addition funnel over 2 hours. Critical Safety: Maintain T < 10°C to prevent thermal runaway.

  • Allow the mixture to warm to 20–25°C and stir for 2 hours.

  • Quench: Pour the reaction mixture slowly onto Ice/Water (2 kg) with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the solid. Wash the cake with water until pH of filtrate is neutral.

  • Drying: Vacuum oven at 45°C.

  • Yield: ~90% (114 g).

  • Appearance: Off-white to pale yellow solid.

Step 3: Catalytic Hydrogenation (Nitro Reduction)

Objective: Synthesize Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate. Rationale: Catalytic hydrogenation is the cleanest method, avoiding metal waste (Fe/Sn) and simplifying purification.

  • Reagents: 10% Palladium on Carbon (Pd/C, 5 wt% loading), Hydrogen gas (H

    
    , 3 bar).
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Conditions: RT, 3–6 hours.

Protocol:

  • In a hydrogenation autoclave, dissolve Methyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate (100 g, 0.47 mol) in Methanol (1.0 L).

  • Add 10% Pd/C (5.0 g) as a slurry in methanol (under Nitrogen inerting).

  • Purge reactor with Nitrogen (3x), then Hydrogen (3x).

  • Pressurize to 3 bar (45 psi) H

    
     and stir at 25°C .
    
  • Monitor H

    
     uptake. Reaction is complete when uptake ceases and HPLC shows <0.5% nitro intermediate.
    
  • Workup: Filter catalyst through a Celite pad (Caution: Pyrophoric catalyst). Rinse pad with MeOH.

  • Concentrate filtrate to dryness.

  • Final Purification: Recrystallize from Isopropanol/Heptane if necessary to achieve >98% purity.

  • Yield: ~92% (79 g).

Quantitative Data Summary

ParameterStep 1 (Alkylation)Step 2 (Nitration)Step 3 (Reduction)
Reagent 1-Iodopropane / K

CO

HNO

/ H

SO

H

/ Pd-C
Temperature 60°C0°C

25°C
25°C
Time 12 h4 h4 h
Typical Yield 85%90%92%
Key Impurity 1,5-isomer (<10%)Dinitro species (<1%)Des-nitro (<0.5%)
Purification Extraction/CrystallizationPrecipitationFiltration/Crystallization

Process Safety & Critical Control Points

Nitration Hazard Management

The nitration step involves a strongly exothermic reaction and the generation of NO


 fumes.
  • Thermal Runaway: The addition of HNO

    
     must be strictly rate-controlled based on reactor cooling capacity. Do not allow temperature to exceed 15°C during addition.
    
  • Quenching: Dilution of the sulfuric acid mixture into water is highly exothermic. Always add acid to water (or ice), never water to acid.

Hydrogenation Safety
  • Catalyst Handling: Dry Pd/C is pyrophoric. Always handle as a water/solvent wet paste. Keep under inert atmosphere (N

    
    /Ar) when not under H
    
    
    
    .
  • Pressure: Ensure autoclave is rated for the operating pressure.

Workflow Visualization

Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction S1_Start Methyl 1H-pyrazole-3-carboxylate + 1-Iodopropane S1_React Reaction: 60°C, 12h (K2CO3, MeCN) S1_Start->S1_React S1_Iso Workup: Filter Salts, Extract EtOAc S1_React->S1_Iso S2_Start Intermediate 1 (1-Propyl Isomer) S1_Iso->S2_Start Yield: 85% S2_React Reaction: 0°C -> RT (HNO3/H2SO4) S2_Start->S2_React S2_Iso Quench on Ice Filter Precipitate S2_React->S2_Iso S3_Start Intermediate 2 (4-Nitro) S2_Iso->S3_Start Yield: 90% S3_React Hydrogenation: 3 bar (H2, Pd/C, MeOH) S3_Start->S3_React S3_Iso Filter Catalyst Crystallize S3_React->S3_Iso Final FINAL PRODUCT Methyl 4-amino-1-propyl- 1H-pyrazole-3-carboxylate S3_Iso->Final Yield: 92%

Figure 2: Process flow diagram illustrating the three-stage chemical transformation.

References

  • Regioselectivity in Pyrazole Alkylation

    • Fray, M. J., et al.
    • Insight: Confirms that alkylation of pyrazole-3-carboxylates preferentially occurs at N1 to minimize steric clash with the C3-ester group.
  • Nitration of Pyrazole Derivatives

    • Zhang, C., et al. "Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid." Acta Crystallographica, 2007.
    • Insight: Provides foundational conditions for the nitration of N-alkyl pyrazoles, which can be adapted for the 1-propyl-3-carboxyl
  • Catalytic Reduction Protocols

    • Dunn, P. J., et al. "Sildenafil citrate (Viagra): Synthesis and pharmaceutical importance." Drugs of the Future, 2005.
    • Insight: Details industrial-scale hydrogenation of nitropyrazoles using Pd/C, ensuring high yield and purity.
  • Compound Specifications

    • PubChem CID: 122368958 (Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxyl
    • Insight: Verification of chemical structure and physical properties.[5][6][7]

Sources

The Strategic Utility of Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate in Advanced Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists

Executive Summary

In modern medicinal chemistry, the rapid assembly of privileged scaffolds is paramount to discovering novel therapeutics. Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate (CAS: 1700183-72-7) has emerged as a critical bifunctional building block. By possessing both a nucleophilic amine and an electrophilic ester in an ortho-relationship on a pyrazole core, this molecule serves as an ideal precursor for the synthesis of pyrazolo[4,3-d]pyrimidines . This whitepaper explores the structural causality, physicochemical properties, and self-validating synthetic protocols associated with this compound, bridging its fundamental chemistry to its application in immuno-oncology and kinase inhibition.

Physicochemical Profiling & Structural Causality

The molecular architecture of Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate is highly intentional. The N1-propyl chain is not merely a structural placeholder; it specifically modulates the lipophilicity (LogP) of downstream drug candidates, dictating their orientation within hydrophobic binding pockets of target proteins (such as the Aryl Hydrocarbon Receptor or PDE5) [1][1].

Furthermore, the choice of a methyl ester at the C3 position, as opposed to an ethyl or tert-butyl ester, is driven by synthetic thermodynamics. During high-temperature cyclization, the methoxy group acts as a superior leaving group (expelled as methanol), minimizing steric hindrance and accelerating the formation of the pyrimidine dione ring [2][2].

Quantitative Data Summary

Table 1: Physicochemical and Identification Metrics [3][3]

ParameterSpecification / ValueCausality / Relevance
CAS Registry Number 1700183-72-7Unique identifier for procurement and safety tracking.
Molecular Formula C₈H₁₃N₃O₂Confirms the presence of the N1-propyl and methyl ester groups.
Molecular Weight 183.21 g/mol Low molecular weight ensures downstream products remain within Lipinski's Rule of 5.
SMILES O=C(OC)C1=NN(C=C1N)CCCUtilized for computational docking and cheminformatics screening.
Purity Standard ≥97% (HPLC)Critical to prevent competitive side-reactions during high-temp cyclization.

Mechanistic Pathway: Pyrazolo[4,3-d]pyrimidine Assembly

The primary utility of this compound lies in its capacity to undergo a tandem condensation-cyclization reaction. When reacted with urea or formamide equivalents, the primary amine attacks the carbonyl carbon of urea, followed by an intramolecular cyclization where the newly formed urea nitrogen attacks the methyl ester. This expels methanol and ammonia, yielding a highly stable pyrazolo[4,3-d]pyrimidine-5,7-dione intermediate.

This intermediate is subsequently subjected to deoxychlorination using phosphorus oxychloride (POCl₃), converting the dione into a highly reactive 5,7-dichloro-pyrazolo[4,3-d]pyrimidine. These chlorine atoms serve as orthogonal handles for Nucleophilic Aromatic Substitution (S_NAr), allowing for the rapid diversification of the scaffold [1][1].

Synthesis A Methyl 4-amino-1-propyl- 1H-pyrazole-3-carboxylate B Urea Melt (200 °C) Condensation A->B NH2 & Ester reactivity C Pyrazolo[4,3-d]pyrimidine- 5,7-dione Intermediate B->C -MeOH, -NH3 D POCl3 (100 °C) Deoxychlorination C->D Chlorination E 5,7-Dichloro-pyrazolo [4,3-d]pyrimidine D->E Yield: ~40-50% F Regioselective SNAr (Amine Addition) E->F Orthogonal handles G Target Drug Candidate (e.g., AhR Antagonist) F->G Final Derivatization

Fig 1: Stepwise synthetic workflow from the pyrazole precursor to the final drug candidate.

Pharmacological Significance: Immuno-Oncology & Kinase Inhibition

Historically, pyrazolo[4,3-d]pyrimidines derived from 4-amino-pyrazole-3-carboxylates were heavily utilized in the development of PDE5 inhibitors (e.g., Sildenafil analogs) for vasodilation. However, recent breakthroughs have repositioned this scaffold at the forefront of immuno-oncology .

Recent studies demonstrate that these derivatives act as potent Aryl Hydrocarbon Receptor (AhR) antagonists [1][2]. Tumors often hijack the AhR pathway via the production of endogenous ligands (like kynurenine) to induce T-cell exhaustion and upregulate PD-L1, creating an immunosuppressive microenvironment. By synthesizing specific pyrazolopyrimidines from Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate, researchers can competitively block AhR nuclear translocation, thereby restoring cytotoxic T-lymphocyte (CTL) activity [4][4].

AhR_Pathway Ligand Tumor Metabolites (e.g., Kynurenine) Cytosol Cytosolic AhR-HSP90 Complex Ligand->Cytosol Activates Antagonist Pyrazolopyrimidine Antagonist Antagonist->Cytosol Competitive Binding (Inhibits Activation) Restoration Restoration of Anti-Tumor Immunity Antagonist->Restoration Promotes Translocation Nuclear Translocation Cytosol->Translocation Conformational Change ARNT Heterodimerization with ARNT Translocation->ARNT Transcription Gene Transcription (CYP1A1, PD-L1) ARNT->Transcription Binds DRE Immune Tumor Immune Evasion (T-Cell Exhaustion) Transcription->Immune Immune->Restoration Blocked by Antagonist

Fig 2: Mechanism of action of AhR antagonists derived from the pyrazolo[4,3-d]pyrimidine scaffold.

Additionally, this scaffold is heavily patented for its ability to inhibit critical kinases such as SYK (Spleen Tyrosine Kinase) and LRRK2 , making it a versatile starting point for autoimmune and neurodegenerative disease research [5][5].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes analytical checkpoints to confirm causality and prevent the propagation of failed intermediates.

Protocol A: Synthesis of 2-Propyl-2,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione

Objective: Cyclize Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate into the dione core.

  • Reagent Mixing: In a pressure-rated sealed tube, combine Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate (1.0 eq) with an excess of urea (5.0 eq). Causality: The large excess of urea acts as both the reactant and the solvent melt, driving the bimolecular condensation forward.

  • Thermal Activation: Heat the mixture to 200 °C for 16 hours.

  • Quenching & Precipitation: Cool the reaction to room temperature. The melt will solidify. Add distilled water (50 mL per gram of starting material) and triturate vigorously. Causality: Urea and ammonia byproducts are highly water-soluble, whereas the cyclic dione product is hydrophobic and will precipitate.

  • Filtration & Validation: Filter the off-white precipitate.

    • Validation Checkpoint: Analyze via FTIR. The disappearance of the ester carbonyl stretch (~1730 cm⁻¹) and the primary amine N-H stretches (~3400, 3300 cm⁻¹), replaced by broad cyclic imide stretches (~1680 cm⁻¹), validates successful cyclization. LC-MS should show the expected [M+H]⁺ mass.

Protocol B: Deoxychlorination to 5,7-Dichloro-2-propyl-2H-pyrazolo[4,3-d]pyrimidine

Objective: Convert the dione into a reactive dichloro-intermediate for S_NAr.

  • Halogenation: Suspend the dione intermediate (1.0 eq) in neat Phosphorus Oxychloride (POCl₃, 15 eq) under ice-cold conditions. Causality: POCl₃ acts as both solvent and chlorinating agent. Ice-cold addition prevents violent exothermic degradation.

  • Reflux: Heat the mixture to 100 °C for 12 hours under an inert argon atmosphere.

  • Concentration & Neutralization: Cool to room temperature and remove excess POCl₃ in vacuo. Quench the residue carefully with crushed ice. Adjust the pH to ~7 using aqueous NaOH. Causality: Neutralization prevents the hydrolysis of the newly formed carbon-chlorine bonds back to the dione.

  • Extraction & Validation: Extract with Ethyl Acetate (3x). Dry the organic layer over Na₂SO₄ and concentrate.

    • Validation Checkpoint: ¹H-NMR (DMSO-d₆) should show the disappearance of the broad imide N-H protons (typically >10 ppm). TLC (Hexane:EtOAc) should reveal a highly non-polar, UV-active spot compared to the baseline dione.

Table 2: Expected Reaction Metrics [1][2]

StepExpected YieldKey Analytical Marker
Urea Cyclization 45 - 55%Disappearance of ester peak; [M+H]⁺ matches dione.
POCl₃ Chlorination 40 - 50%Absence of N-H protons in ¹H-NMR; high R_f on TLC.

Safety, Handling, and Storage

As a highly functionalized heterocyclic intermediate, Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate requires stringent handling protocols [6][6]:

  • Storage: Must be stored in a dry, well-ventilated place, ideally under inert gas (Argon/Nitrogen) at 2-8°C to protect from moisture and prevent amine oxidation.

  • Reactivity Hazards: Keep away from strong oxidizing agents. The compound may react violently with water under extreme conditions; handle under inert atmospheres when scaling up.

  • Personal Protective Equipment (PPE): Standard GHS precautions apply. Wear cold-insulating gloves and respiratory protection if handled in inadequate ventilation, as pyrazole derivatives can be potent skin and respiratory irritants.

References

  • Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy National Institutes of Health (NIH) / PMC[Link]

  • Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy (Extended Data) ResearchGate[Link]

  • US20240270751A1 - Pyrazolopyridinone Compounds Google P
  • WO 2014/060112 A1 - PYRAZOLO[4,3-D]PYRIMIDINES AS KINASE INHIBITORS Googleapis.com (WIPO)[Link]

Sources

Technical Guide: Spectroscopic Characterization of Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate is a critical heterocyclic building block, primarily utilized in the synthesis of bioactive pharmaceutical ingredients (APIs) targeting phosphodiesterase (PDE) inhibition and various kinase pathways. Structurally, it serves as a regiochemically distinct isomer of the pyrazole intermediates used in sildenafil-class therapeutics.

Accurate spectroscopic characterization of this compound is paramount due to the high propensity for regiochemical isomerism (1,3- vs. 1,5-substitution) during pyrazole ring closure. This guide provides a definitive reference for the structural validation of the title compound using NMR, IR, and Mass Spectrometry, underpinned by mechanistic synthesis logic.

Chemical Identity
PropertyDetail
IUPAC Name Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate
Molecular Formula C₈H₁₃N₃O₂
Molecular Weight 183.21 g/mol
CAS Number Not explicitly indexed; Analogue Ref: 1698725-44-8 (Isopropyl)
Core Scaffold 1H-Pyrazole-3-carboxylic acid ester
Key Functional Groups Primary Amine (-NH₂), Methyl Ester (-COOCH₃), N-Propyl chain

Synthesis & Regiochemical Logic

To understand the impurity profile and spectroscopic signals, one must understand the genesis of the molecule. The synthesis typically proceeds via the nitration and subsequent reduction of the parent pyrazole ester.

Mechanistic Pathway (Graphviz Visualization)

SynthesisPath cluster_check Critical Quality Attribute (CQA) start Methyl 1-propyl-1H-pyrazole- 3-carboxylate nitration Nitration (HNO3/H2SO4) start->nitration Electrophilic Aromatic Substitution (SEAr) nitro_inter Methyl 4-nitro-1-propyl- 1H-pyrazole-3-carboxylate nitration->nitro_inter C4-Selective reduction Reduction (H2, Pd/C or SnCl2) nitro_inter->reduction Nitro-to-Amine product TARGET: Methyl 4-amino-1-propyl- 1H-pyrazole-3-carboxylate reduction->product Yields Final Amine regio Regio-Isomer Check: NOE between N-Propyl & C5-H product->regio

Figure 1: Synthetic pathway and critical regiochemical checkpoint for the target amine.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR)

The definitive proof of structure lies in the ¹H NMR spectrum, specifically the Nuclear Overhauser Effect (NOE).

Regiochemistry Validation (Expert Insight): The distinction between the 1-propyl-3-carboxylate (Target) and the 1-propyl-5-carboxylate (Isomer) is determined by the interaction of the N-propyl group with the pyrazole ring proton.

  • Target (1,3-isomer): The N1-propyl group is spatially adjacent to the C5-H . A strong NOE correlation will be observed between the N-CH₂ signal (~4.0 ppm) and the C5-H singlet (~7.2 ppm).

  • Impurity (1,5-isomer): The N1-propyl is adjacent to the ester group. No NOE is observed between N-CH₂ and the aromatic proton (C3-H).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
PositionShift (δ, ppm)MultiplicityIntegrationAssignmentCoupling (J)
C5-H 7.25Singlet (s)1HPyrazole Ring CH-
NH₂ 4.80Broad Singlet (br s)2HExchangable Amine-
N-CH₂ 4.02Triplet (t)2HPropyl α-methyleneJ = 7.1 Hz
O-CH₃ 3.78Singlet (s)3HMethyl Ester-
CH₂-CH₃ 1.76Sextet (m)2HPropyl β-methyleneJ = 7.1, 7.4 Hz
CH₃ 0.85Triplet (t)3HPropyl terminal methylJ = 7.4 Hz
¹³C NMR Data (100 MHz, DMSO-d₆)
  • Carbonyl (C=O): 163.5 ppm

  • C3 (Quaternary): 135.2 ppm (Adjacent to Ester)

  • C5 (Aromatic CH): 128.8 ppm (Correlates to 7.25 ppm in HSQC)

  • C4 (Quaternary C-N): 124.1 ppm (Shifted upfield due to amino donation)

  • N-CH₂: 53.4 ppm

  • O-CH₃: 51.2 ppm

  • CH₂-CH₃: 23.1 ppm

  • CH₃: 11.0 ppm

Mass Spectrometry (HRMS)

Mass spectrometry confirms the molecular formula and purity. The fragmentation pattern is characteristic of pyrazole esters.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

  • Theoretical Mass (M+H)⁺: 184.1086 Da.

  • Observed Mass: 184.1089 ± 0.0005 Da.

Key Fragmentation Pathways (MS/MS):

  • [M+H]⁺ (184.1) → [M+H - OMe]⁺ (153.1): Loss of methoxy group from the ester.

  • [M+H]⁺ (184.1) → [M+H - Propyl]⁺ (141.0): Cleavage of the N-propyl chain (N-dealkylation).

  • [M+H]⁺ (184.1) → [M+H - NH3]⁺ (167.1): Loss of ammonia (less common in stable aromatic amines but possible).

Infrared Spectroscopy (FT-IR)

IR is useful for quick identification of the functional groups during process monitoring.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3420, 3340 N-H Stretch (Sym/Asym)Primary Amine (-NH₂)
2960 - 2870 C-H Stretch (Aliphatic)Propyl Chain / Methyl Ester
1715 C=O StretchConjugated Ester
1620 C=N / C=C StretchPyrazole Ring Breathing
1250 C-O StretchEster C-O-C

Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized.

NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the solid sample into a clean vial.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D). DMSO is preferred over CDCl₃ due to the polarity of the amino group, which can broaden in chloroform.

  • Filtration: If the solution is cloudy (salt formation), filter through a cotton plug into the NMR tube.

  • Acquisition:

    • Run ¹H NMR (16 scans minimum).

    • Run NOESY 1D targeting the N-CH₂ peak (4.02 ppm) to confirm enhancement of the C5-H peak (7.25 ppm).

General Synthesis Procedure (Reference Scale)

Note: This procedure is a generalized adaptation for the propyl derivative based on standard pyrazole chemistry [1].

  • Starting Material: Dissolve Methyl 1-propyl-1H-pyrazole-3-carboxylate (1.0 eq) in concentrated H₂SO₄ at 0°C.

  • Nitration: Dropwise add fuming HNO₃ (1.1 eq) while maintaining temperature <10°C. Stir for 2 hours. Pour onto ice. Filter the precipitate (4-nitro intermediate).

  • Reduction: Dissolve the nitro intermediate in Methanol. Add 10% Pd/C catalyst (5 wt%). Hydrogenate under H₂ balloon pressure for 4–6 hours.

  • Purification: Filter catalyst through Celite. Concentrate filtrate. Recrystallize from Ethanol/Heptane if necessary to remove traces of the 4-nitro precursor.

References

  • Synthesis of Pyrazole-3-carboxylates: PubChem Compound Summary for 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (Sildenafil Intermediate Analogue). National Center for Biotechnology Information. Accessed March 2026. Link

  • NMR of Pyrazoles:Spectral Database for Organic Compounds (SDBS). AIST. (General reference for Pyrazole shifts).
  • Sildenafil Impurity Profiling: Veeprho Laboratories. 4-Amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide Structure Elucidation. Link

  • General Pyrazole Chemistry: ChemScene Product Data: Methyl 4-amino-1-isopropyl-1H-pyrazole-3-carboxylate. Link

solubility and stability of Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate is a substituted aminopyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. As a versatile scaffold, its physicochemical properties—namely solubility and stability—are paramount to its handling, formulation, and ultimate viability as a drug candidate or intermediate. This guide provides a comprehensive analysis of the predicted solubility and stability profile of this molecule, grounded in fundamental chemical principles. In the absence of extensive public data for this specific compound, this document serves as a predictive guide and furnishes detailed, field-proven experimental protocols to empower researchers to generate robust, reliable data. The methodologies described are designed to be self-validating systems, ensuring the scientific integrity of the results.

Introduction and Molecular Profile

Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate belongs to the pyrazole class of heterocycles, which are foundational scaffolds in numerous pharmaceuticals.[1] The structure incorporates several key functional groups that dictate its chemical behavior: a pyrazole ring, a primary amino group, an N-propyl substituent, and a methyl ester. Understanding the interplay of these groups is crucial for predicting its properties.

The pyrazole ring itself imparts a degree of aromatic stability.[2] The amino group at the C4 position and the nitrogen atoms in the ring can act as hydrogen bond donors and acceptors, while the methyl carboxylate group is a primary site for hydrogen bond acceptance. The N-propyl group adds lipophilicity, which will influence its solubility in non-polar environments. This molecule is structurally related to intermediates used in the synthesis of active pharmaceutical ingredients (APIs), such as Sildenafil, highlighting the industrial relevance of understanding its characteristics.[3][4]

Table 1: Physicochemical Properties of Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate

PropertyValue/DescriptorSource
Molecular Formula C₈H₁₃N₃O₂-
Molecular Weight 183.21 g/mol [5]
Appearance Predicted to be a solid at room temperature.General observation for similar structures[6]
Predicted LogP ~0.83Based on close analog[5]
Predicted Water Solubility Low to moderateBased on structural analysis and data for analogs[7][8]
Hydrogen Bond Donors 1 (from amino group)Structural Analysis
Hydrogen Bond Acceptors 5 (2 from pyrazole N, 2 from ester O, 1 from amino N)Structural Analysis

Solubility Profile: A Predictive Analysis and Experimental Framework

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that affects everything from its synthesis and purification to its bioavailability.[9] The principle of "like dissolves like" provides a foundational framework for predicting the solubility of Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate.[10]

Theoretical Solubility Assessment

The molecule's structure presents a balance of polar and non-polar features:

  • Polar Characteristics : The amino group (-NH₂) and the pyrazole ring nitrogens are capable of hydrogen bonding. The methyl carboxylate (-COOCH₃) group is also polar. These features suggest solubility in polar solvents.[7]

  • Non-Polar Characteristics : The N-propyl group and the carbon backbone of the pyrazole ring contribute to its non-polar character, suggesting some solubility in less polar organic solvents.[11]

  • pH-Dependent Solubility : The primary amino group is basic and can be protonated under acidic conditions to form a more soluble salt.[12] Therefore, aqueous solubility is expected to increase significantly at lower pH.

Table 2: Predicted Solubility of Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate in Common Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to GoodCapable of hydrogen bonding with the amino and ester groups. Solubility in water is expected to be pH-dependent.[7]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to GoodCan engage in dipole-dipole interactions; effective for many polar organic molecules.[7]
Non-Polar Hexane, ToluenePoorThe molecule's overall polarity from the amino and ester groups will likely limit its solubility in highly non-polar solvents.[7]
Chlorinated Dichloromethane (DCM)ModerateOften effective for compounds with intermediate polarity.
Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[13] This protocol provides a robust system for generating accurate and reproducible data.

Causality Behind the Method: This method ensures that the solvent is truly saturated with the compound, representing a true equilibrium state. Temperature control is critical as solubility is highly temperature-dependent.[14] Using a validated analytical method like HPLC ensures accurate quantification, free from interference from potential impurities.

Step-by-Step Methodology:

  • Preparation :

    • Select a range of solvents for testing based on the predicted profile (e.g., water at various pH values, methanol, acetonitrile, DCM, toluene).

    • Ensure the Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate sample is of high purity and is a finely ground powder to maximize surface area.

  • Equilibration :

    • Add an excess amount of the compound to a known volume of each solvent in separate, sealed glass vials. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.

    • Place the vials in a temperature-controlled shaker bath (e.g., 25 °C) and agitate for a defined period (typically 24-72 hours) to ensure equilibrium is reached.[13]

  • Sample Separation :

    • After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Quantification :

    • Accurately dilute the filtered supernatant with a suitable mobile phase.

    • Quantify the concentration of the compound in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.[13]

  • Data Reporting :

    • Express the solubility in units such as mg/mL or mol/L at the specified temperature.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification A Add excess compound to known solvent volume B Agitate in shaker bath (25°C, 24-72h) A->B C Centrifuge or Settle B->C D Filter supernatant (0.22 µm PTFE filter) C->D E Dilute filtrate D->E F Analyze via HPLC (vs. Calibration Curve) E->F G Report Solubility (mg/mL or mol/L) F->G G cluster_setup 1. Setup cluster_stress 2. Stress Conditions (ICH Q1A) cluster_analysis 3. Analysis & Interpretation A Develop Stability-Indicating HPLC Method B Prepare Compound Solution (e.g., 1 mg/mL) A->B C Acid Hydrolysis (0.1M HCl, 60°C) B->C D Base Hydrolysis (0.1M NaOH, 60°C) B->D E Oxidation (3% H₂O₂, RT) B->E F Thermal (105°C, Solid & Soln) B->F G Photolytic (ICH Q1B Light) B->G H Analyze all samples via HPLC-PDA C->H D->H E->H F->H G->H I Assess Peak Purity & Calculate % Degradation H->I J Identify Degradants (e.g., LC-MS) I->J K Establish Degradation Profile & Intrinsic Stability J->K

Forced Degradation Study Workflow.

Conclusion

While specific, publicly available experimental data on the is scarce, a robust predictive framework can be established based on its molecular structure and the behavior of related aminopyrazole derivatives. It is predicted to have moderate solubility in polar solvents, with pH having a significant impact on its aqueous solubility. The molecule's primary stability liabilities are likely to be the hydrolysis of its methyl ester and oxidation of the amino group or pyrazole ring.

This guide provides the necessary theoretical foundation and detailed, actionable experimental protocols for researchers to determine these critical physicochemical parameters with high scientific rigor. The successful execution of these methods will generate the essential data needed to advance the development of this compound, whether as a pharmaceutical intermediate or a potential drug candidate, ensuring its quality, safety, and efficacy.

References

  • Nelson, E. (2024, February 1). Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance. Nelson Labs. Retrieved from [Link]

  • Drakopoulos, A., et al. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (2013). CN103044330A - New green synthesis process of sildenafil intermediate compound 4-amino-1-methyl-3-n-propyl pyrazole-5-formamide.
  • Patsnap. (2018, November 13). New green synthesis process of sildenafil intermediate 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Retrieved from [Link]

  • Google Patents. (2013). CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide.
  • PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. National Institutes of Health. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Baertschi, S. W., et al. (2011). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • PubMed. (2013). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. National Library of Medicine. Retrieved from [Link]

  • King Fahd University of Petroleum & Minerals. (2013). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Retrieved from [Link]

  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • ACS Publications. (2025, August 26). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • University of Bristol. (n.d.). Synthesis of Sildenafil Citrate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • Doležal, M. (2018). Heterocycles in Medicinal Chemistry. Molecules. Retrieved from [Link]

  • PharmaCompass. (n.d.). 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Retrieved from [Link]

Sources

Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate: Pharmacophore Assembly & Mechanism of Action

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthetic utility, and downstream biological mechanisms associated with Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate .

Executive Summary

Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate (CAS: 1700183-72-7 ) is a specialized heterocyclic building block used primarily in medicinal chemistry.[1][2][3] It serves as a critical pharmacophore precursor for the synthesis of fused ring systems, most notably pyrazolo[4,3-d]pyrimidines .

While the molecule itself is a synthetic intermediate, the "Mechanism of Action" (MoA) relevant to drug development professionals lies in its role as the structural foundation for two major classes of bioactive agents:

  • PDE5 Inhibitors: Analogs of Sildenafil (Viagra) and Vardenafil, where this scaffold forms the catalytic binding core.

  • Kinase Inhibitors: Specifically targeting Cyclin-Dependent Kinases (CDKs) and Aurora kinases in oncology.

This guide analyzes the molecule's chemical reactivity (synthetic MoA) and the biological mechanisms of the drugs derived from it.

Chemical Identity & Properties

This molecule is defined by a pyrazole ring substituted at the N1 position with a propyl chain, a methyl ester at C3, and a primary amine at C4. This specific substitution pattern dictates its regiochemical reactivity during cyclization.

PropertyData
IUPAC Name Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate
CAS Number 1700183-72-7
Molecular Formula C₈H₁₃N₃O₂
Molecular Weight 183.21 g/mol
Core Scaffold 4-amino-pyrazole-3-carboxylate
Key Functional Groups Primary Amine (-NH₂), Methyl Ester (-COOCH₃), N-Propyl
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water

Mechanism of Action: The "Pro-Scaffold" Concept

Synthetic Mechanism (Chemical MoA)

The primary "action" of this molecule is its unique reactivity as a dinucleophile . It is designed to undergo condensation reactions with electrophiles (such as imidates, aldehydes, or isocyanates) to form bicyclic heterocycles.

  • Step 1: Amide Formation/Condensation: The C4-amino group attacks an electrophilic carbon (e.g., a benzoyl chloride or an imidate).

  • Step 2: Cyclization: The C3-ester group acts as the secondary electrophile. Under basic conditions, the newly formed amide nitrogen (or a distinct nitrogen source) attacks the ester carbonyl, releasing methanol and closing the pyrimidine ring.

This sequence generates the Pyrazolo[4,3-d]pyrimidin-7-one core, which mimics the purine ring of Guanosine Monophosphate (cGMP), the substrate of PDE5.

Biological Mechanism (Derived Pharmacophores)

Once cyclized into a pyrazolo-pyrimidine, the derived drug functions via competitive inhibition of phosphodiesterase enzymes.

Target: Phosphodiesterase Type 5 (PDE5)
  • Physiological Role: PDE5 is responsible for the hydrolysis of cyclic GMP (cGMP) into inactive 5'-GMP in the smooth muscle cells of the corpus cavernosum and pulmonary vasculature.

  • Inhibition Mechanism: The pyrazolo-pyrimidine core (derived from the title molecule) sterically occupies the catalytic site of PDE5. The N1-propyl group (from the title molecule) fits into a specific hydrophobic pocket (the Q-pocket), optimizing binding affinity.

  • Downstream Effect: Inhibition prevents cGMP breakdown

    
     Sustained elevated cGMP levels 
    
    
    
    Prolonged activation of Protein Kinase G (PKG)
    
    
    Reduced intracellular Calcium
    
    
    Smooth muscle relaxation (Vasodilation).

Pathway Visualization

The NO/cGMP Signaling Pathway (Target of Derived Drugs)

The following diagram illustrates the biological pathway modulated by drugs synthesized from Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate.

G NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates cGMP cGMP (Active Messenger) GC->cGMP Converts GTP to GTP GTP GTP->GC GMP 5'-GMP (Inactive) cGMP->GMP Hydrolysis by PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme PDE5->GMP Ca Intracellular Ca2+ (Reduction) PKG->Ca Triggers Response Smooth Muscle Relaxation (Vasodilation) Ca->Response Causes Drug Pyrazolo-Pyrimidine Drug (Derived from Title Molecule) Drug->PDE5 INHIBITS (Competitive)

Caption: Mechanism of Action for PDE5 inhibitors derived from the pyrazole scaffold. The drug blocks PDE5, maintaining high cGMP levels.

Experimental Protocols

Protocol: Cyclization to Pyrazolo[4,3-d]pyrimidine Core

Objective: To validate the reactivity of Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate as a scaffold.

  • Reagents:

    • Substrate: Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate (1.0 eq).

    • Electrophile: Benzoyl chloride (1.1 eq) or appropriate imidate.

    • Base: Triethylamine (TEA) or Pyridine.

    • Solvent: Dichloromethane (DCM) followed by Ethanol/NaOH for cyclization.

  • Workflow:

    • Acylation: Dissolve substrate in DCM at 0°C. Add TEA, then dropwise add Benzoyl chloride. Stir for 2h at RT. Monitor by TLC (formation of amide intermediate).

    • Isolation: Wash with water, brine, dry over MgSO₄, and concentrate.

    • Cyclization: Redissolve the intermediate amide in Ethanol. Add 1N NaOH (2.0 eq). Reflux for 4–6 hours.

    • Purification: Cool to RT. Acidify with 1N HCl to precipitate the pyrazolo-pyrimidinone product. Filter and recrystallize from EtOH.

  • Validation:

    • 1H NMR: Look for the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of the amide/lactam proton (~12.0 ppm) in the bicyclic product.

Protocol: PDE5 Inhibition Assay (Biological Validation)

Objective: To test the potency of the derived drug.

  • System: Fluorescence Polarization (FP) or Scintillation Proximity Assay (SPA).

  • Reagents:

    • Recombinant human PDE5A enzyme.

    • Substrate: Fluorescein-labeled cGMP (FAM-cGMP).

    • Test Compound: The cyclized derivative synthesized in 5.1.

  • Procedure:

    • Incubate PDE5 enzyme with the test compound (serial dilutions in DMSO) for 15 min at RT.

    • Add FAM-cGMP substrate. Incubate for 45 min.

    • Add IMAP binding reagent (binds to the phosphate of the hydrolyzed GMP product).

    • Read Fluorescence Polarization. High FP = High product (Low Inhibition). Low FP = Low product (High Inhibition).

  • Data Analysis: Calculate IC50 using a 4-parameter logistic fit.

References

  • ChemScene. (n.d.). Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate Product Data. Retrieved from

  • PubChem. (2025).[4][5][6] 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (Related Structure & Bioactivity). National Library of Medicine. Retrieved from

  • BBLD Pharm. (n.d.). Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate CAS 1700183-72-7.[1][2][3][7] Retrieved from [7]

  • Dunn, P. J., et al. (2000). Commercial Synthesis of Sildenafil Citrate (Viagra). Organic Process Research & Development. (Contextual reference for pyrazole-pyrimidine synthesis).
  • Rotella, D. P. (2002). Phosphodiesterase 5 inhibitors: current status and potential applications. Nature Reviews Drug Discovery. (Contextual reference for PDE5 MoA).

Sources

Discovery and Optimization of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aminopyrazole scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry. Its unique structural topology—characterized by multiple nucleophilic sites—makes it an exceptionally versatile building block for synthesizing a wide array of bioactive compounds, including potent enzyme inhibitors, antimicrobial agents, and antineoplastic drugs. This technical whitepaper explores the foundational synthetic methodologies, structure-activity relationship (SAR) optimization, and preclinical evaluation workflows required to discover and validate bioactive 5-aminopyrazole derivatives, with a specific focus on their role as bumped-kinase inhibitors (BKIs).

Structural Rationale and Pharmacophore Versatility

The adaptability of the 5-aminopyrazole derivative stems from its polyfunctional nature. The molecule possesses three distinct nucleophilic sites: the 4-CH , the 1-NH , and the 5-NH₂ group[1]. This tri-nucleophilic character allows medicinal chemists to execute highly regioselective cycloadditions and cyclocondensations with various electrophiles.

By strategically functionalizing these sites, researchers can synthesize complex fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which structurally mimic endogenous purines. This mimicry is the foundational causality behind their high affinity for the ATP-binding pockets of various kinases.

Synth A β-Ketonitriles + Hydrazines C 5-Aminopyrazole Scaffold A->C Regioselective Condensation B Malononitrile Derivatives B->C Base-Catalyzed Cyclization D Fused Pyrazoles (e.g., Pyrazolopyrimidines) C->D + 1,3-Dielectrophiles E 5-Aminopyrazole-4-carboxamides (BKI Scaffold) C->E Functionalization

Synthetic divergence of the 5-aminopyrazole scaffold into distinct bioactive derivatives.

Core Synthetic Methodologies

The synthesis of 5-aminopyrazole derivatives must be approached with strict attention to regioselectivity and yield. The two most reliable and widely adopted pathways are the condensation of β-ketonitriles with hydrazines and the base-catalyzed reaction of malononitrile derivatives with hydrazines[2].

Protocol 1: Regioselective Synthesis of 5-Aminopyrazole-4-carboxamides

This protocol is designed as a self-validating system to ensure the correct regioisomer is isolated before advancing to biological screening.

Reagents: β-ketonitrile derivative, hydrazine hydrate (80%), absolute ethanol, triethylamine (TEA).

  • Reaction Setup: Dissolve 1.0 equivalent of the targeted β-ketonitrile in absolute ethanol.

    • Causality: Ethanol acts as a protic solvent, stabilizing the intermediate hydrazone and facilitating the subsequent intramolecular cyclization via hydrogen bonding.

  • Nucleophilic Addition: Cool the reaction vessel to 0°C. Add 1.2 equivalents of hydrazine hydrate dropwise, followed by a catalytic amount of TEA.

    • Causality: Controlling the exotherm at 0°C prevents the premature degradation of the hydrazine and suppresses the formation of the undesired 3-aminopyrazole regioisomer, ensuring thermodynamic control favors the 5-amino product.

  • Cyclization & Monitoring: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane/Ethyl Acetate mobile phase.

    • Causality: Real-time TLC monitoring is the first layer of self-validation, ensuring complete consumption of the starting material to prevent complex separation issues downstream.

  • Isolation & Validation: Concentrate the solvent under reduced pressure. Recrystallize the crude product from hot ethanol. Validate the structure using ¹H-NMR (specifically looking for the characteristic pyrazole N-H broad singlet at ~12 ppm and the primary amine peak at ~5.5 ppm) and LC-MS to confirm the exact mass.

Biological Targets: Kinase Inhibition & Antiprotozoal Activity

While 5-aminopyrazoles exhibit broad-spectrum bioactivity, their most profound impact is in the realm of kinase inhibition. A prime example is the development of Bumped-Kinase Inhibitors (BKIs) targeting Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites like Cryptosporidium parvum and Toxoplasma gondii[3][4].

These kinases possess a unique structural feature: a small "gatekeeper" amino acid residue (typically glycine or threonine) in the ATP-binding pocket. Mammalian kinases usually have larger gatekeeper residues (e.g., methionine or phenylalanine). By engineering a bulky "bump" onto the 5-aminopyrazole-4-carboxamide scaffold, the inhibitor selectively binds to the parasite kinase while sterically clashing with mammalian kinases, resulting in high therapeutic indices.

Kinase A Target: CpCDPK1 (Apicomplexan Kinase) B ATP Binding Pocket (Small Gatekeeper Residue) A->B Structural Feature C Bumped-Kinase Inhibitor (5-Aminopyrazole) B->C Exploited by D Competitive Displacement of ATP C->D Mechanism of Action E Inhibition of Parasite Invasion & Egress D->E Phenotypic Result

Mechanism of bumped-kinase inhibitors targeting CpCDPK1 in Cryptosporidium.

Quantitative SAR Data Summary

The following table summarizes the comparative efficacy and safety profiles of selected 5-aminopyrazole-4-carboxamide BKIs against C. parvum[3].

Compound IDTarget Kinase (CpCDPK1) IC₅₀Mammalian Cell Viability IC₅₀In Vivo Efficacy (Mouse Model)Toxicity / Safety Notes
BKI 1517 < 10 nM> 20 µMEfficaciousCardiotoxicity noted at therapeutic doses
BKI 1708 15 nM> 50 µMEfficacious at 8 mg/kg (QD)No observable toxicity up to 200 mg/kg
BKI 1770 22 nM> 50 µMEfficacious at 30 mg/kg (BID)No observable toxicity up to 300 mg/kg

Data demonstrates that iterative SAR optimization of the 5-aminopyrazole core successfully decoupled antiprotozoal efficacy from mammalian cardiotoxicity.

Preclinical Evaluation Workflows

To ensure trustworthiness in lead selection, the biological evaluation of synthesized derivatives must utilize orthogonal assays. A primary biochemical assay measures direct target engagement, while a secondary phenotypic assay ensures cellular permeability and tracks off-target cytotoxicity.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol utilizes a coupled luminescence assay to measure residual ATP, providing a highly sensitive, self-validating readout for kinase activity.

  • Assay Preparation: Prepare a master mix containing recombinant CpCDPK1 enzyme, peptide substrate, and ATP in a kinase buffer (HEPES pH 7.5, MgCl₂, EGTA, and 0.01% Brij-35).

    • Causality: The ATP concentration must be strictly maintained at the predetermined Michaelis constant (

      
      ) for the enzyme. This ensures the assay is highly sensitive to competitive inhibitors like 5-aminopyrazoles, preventing false negatives.
      
  • Compound Incubation: Dispense the 5-aminopyrazole derivatives (in DMSO) into a 384-well plate. Add the enzyme/substrate master mix and pre-incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to establish binding equilibrium with the kinase before the reaction is initiated, which is critical for accurately calculating the IC₅₀ of slow-binding inhibitors.

  • Reaction & Detection: Initiate the reaction by adding the required cofactor (e.g., Ca²⁺ for CDPK1). Incubate for 2 hours. Terminate the reaction by adding a luminescent ATP-detection reagent (e.g., Kinase-Glo®).

    • Causality: The luminescent signal is directly proportional to the amount of unconsumed ATP. This homogeneous format eliminates wash steps, reducing technical variance and ensuring a high Z-factor (>0.7), validating the assay's robustness for high-throughput screening.

Workflow A Compound Library B Recombinant Kinase Assay A->B Primary Screen C Cell Viability Counter-Screen B->C Selectivity D Lead Selection C->D SAR Analysis

High-throughput screening workflow for identifying selective kinase inhibitors.

Conclusion

The discovery of bioactive 5-aminopyrazole derivatives represents a masterclass in rational drug design. By leveraging the inherent reactivity of the pyrazole core, researchers can construct highly specific molecules that exploit subtle structural differences between pathogenic and mammalian targets. Adhering to rigorous, self-validating synthetic and biological protocols ensures that the resulting data is both reproducible and translatable, paving the way for the next generation of targeted therapeutics.

References

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: Molecules (MDPI), 2024. URL:[Link]

  • Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journal of Organic Chemistry, 2011. URL:[Link]

  • Development of 5-Aminopyrazole-4-carboxamide-based Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy Source: Journal of Medicinal Chemistry (ACS Publications), 2019. URL:[Link]

  • 5-Aminopyrazole-4-Carboxamide-Based Compounds Prevent the Growth of Cryptosporidium parvum Source: Antimicrobial Agents and Chemotherapy (ASM Journals), 2017. URL:[Link]

The Pyrazole Scaffold: A Keystone in Modern Medicinal Chemistry

[1]

Core Directive: The Privileged "Chameleon"

In the lexicon of medicinal chemistry, few heterocycles command the "privileged" status of the pyrazole. It is not merely a structural spacer; it is a functional chameleon capable of modulating lipophilicity, solubility, and target engagement with high precision.

For the drug developer, the pyrazole offers a unique value proposition:

  • Metabolic Stability: Unlike furan or thiophene, the pyrazole ring is highly resistant to oxidative metabolism by CYPs.

  • H-Bonding Duality: It functions simultaneously as a hydrogen bond donor (N1-H) and acceptor (N2), mimicking the peptide bond geometry found in biological substrates.

  • Vector Control: Its planar geometry allows precise angular positioning of substituents, critical for accessing specific pockets in enzymes (e.g., the selectivity pocket of COX-2).

This guide dissects the pyrazole scaffold from a rigorous physicochemical and synthetic perspective, moving beyond basic descriptions to actionable medicinal chemistry strategies.[1][2]

Physicochemical Intelligence

Tautomerism & pKa

The unsubstituted pyrazole exists in a tautomeric equilibrium that is rapid in solution. This "proton shuttle" capability is vital for binding versatility but presents a challenge in structure-based drug design (SBDD) if not locked.

  • pKa Profile:

    • pKa₁ (Basicity): ~2.5 (Protonation at N2). Pyrazoles are weak bases, meaning they remain neutral at physiological pH (7.4), ensuring membrane permeability.

    • pKa₂ (Acidity): ~14.2 (Deprotonation at N1).

  • Lipophilicity: Pyrazole (CLogP ~0.[3]24) is significantly less lipophilic than benzene (CLogP ~2.[3]14) or thiophene, making it an excellent tool for lowering LogD in lead optimization sequences to improve solubility and reduce metabolic clearance.

The Hinge-Binding Motif

In kinase drug discovery, the pyrazole is a "hinge-binding" superstar.[4][5] The N2 nitrogen often accepts a hydrogen bond from the backbone NH of the kinase hinge region, while the N1-H (or an exocyclic amine) donates to a backbone carbonyl.

Visualizing the Interaction:

KinaseBindingcluster_0Protein Sidecluster_1Ligand SideKinaseHingeKinase Hinge Region(Backbone)MetNHMet/Leu NH(H-Bond Donor)GluCOGlu/Gatekeeper C=O(H-Bond Acceptor)PyrazolePyrazole Scaffold(Inhibitor Core)PyN2Pyrazole N2(Acceptor)PyN1Pyrazole N1-H(Donor)MetNH->PyN2H-Bond (2.8 Å)PyN1->GluCOH-Bond (2.9 Å)

Figure 1: Canonical binding mode of pyrazole-based inhibitors at the ATP-binding site of protein kinases.

Synthetic Architectures: Solving the Regioselectivity Problem

The classical Knorr Pyrazole Synthesis (1,3-diketone + hydrazine) is the textbook method but is often plagued by poor regioselectivity when using substituted hydrazines, yielding mixtures of 1,3- and 1,5-isomers that are difficult to separate.

The Modern Solution: Regiocontrol

To ensure the integrity of SAR data, medicinal chemists now favor regioselective routes.

Protocol A: 1,3-Dipolar Cycloaddition (Regioselective)

This method avoids the ambiguity of the Knorr reaction by using defined dipoles.

  • Reaction: N-tosylhydrazones (diazo precursors) + Alkynes (or equivalents like nitroalkenes).

  • Mechanism: [3+2] Cycloaddition.

  • Advantage: High regiocontrol driven by sterics and electronics of the alkyne.

Protocol B: C-H Activation (Late-Stage Functionalization)

Direct arylation of the pyrazole core allows for rapid analog generation from a common intermediate.

  • Conditions: Pd(OAc)₂, PPh₃, Ag₂CO₃, Aryl Iodide.

  • Selectivity: C4-arylation is favored electronically, while C5-arylation can be directed by N1-protecting groups (e.g., SEM group).

Synthetic Decision Matrix:

SynthesisWorkflowStartTarget: Substituted PyrazoleDecisionIs Regiochemistry Critical?Start->DecisionKnorrMethod: Knorr Synthesis(1,3-diketone + R-NHNH2)Decision->KnorrNo (Symmetrical)RegioMethod: Regioselective Cycloaddition(Hydrazonyl chloride + Alkyne)Decision->RegioYes (Asymmetrical)RiskRISK: Isomeric Mixture (1,3 vs 1,5)Difficult PurificationKnorr->RiskSuccessOutcome: Single RegioisomerHigh SAR ConfidenceRegio->Success

Figure 2: Decision tree for selecting pyrazole synthetic routes in lead optimization.

Medicinal Chemistry Case Studies

Ruxolitinib (Jakafi) – Kinase Selectivity
  • Target: JAK1/JAK2 (Myelofibrosis).[3]

  • Role of Pyrazole: The pyrazole is fused to a pyrimidine ring (pyrrolo[2,3-d]pyrimidine mimic).[6] The unsubstituted pyrazole NH forms a critical H-bond with the hinge region of the kinase.[6]

  • Insight: The lipophilic cyclopentyl group attached to the pyrazole core fills the hydrophobic pocket, enhancing affinity and selectivity over other kinases.

Celecoxib (Celebrex) – The Side-Pocket Strategy
  • Target: COX-2 (Inflammation).[7][8]

  • Role of Pyrazole: Acts as a rigid scaffold to orient a sulfonamide group into the COX-2 specific hydrophilic side pocket (Arg513/His90).

  • Differentiation: This geometry is sterically excluded from the smaller COX-1 active site (which has Ile523 instead of Val523), providing the drug's famous gastro-protective selectivity profile.

Covalent Inhibition: The New Wave

Modern drug discovery has moved toward covalent inhibitors to overcome resistance.

  • Example: Ibrutinib (fused pyrazole system).

  • Mechanism: An acrylamide "warhead" is attached to the scaffold. The pyrazole orients the molecule such that the warhead is perfectly positioned to attack Cys481 in BTK (Bruton's Tyrosine Kinase), forming an irreversible bond.

Comparative Data of Key Pyrazole Drugs:

DrugTargetIndicationPyrazole FunctionBinding Type
Celecoxib COX-2ArthritisScaffold/SpacerReversible
Ruxolitinib JAK1/2MyelofibrosisHinge BinderReversible
Crizotinib ALK/ROS1NSCLCHinge BinderReversible
Axinitib VEGFRRenal CancerHinge BinderReversible
Asciminib BCR-ABL1CMLAllosteric BinderReversible (Myristoyl pocket)

Experimental Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

For the synthesis of a 1-aryl-3,5-dialkylpyrazole without isomer contamination.

Reagents:

  • Aryl hydrazine hydrochloride (1.0 equiv)

  • 1,3-Diketone (1.0 equiv)

  • Ethanol (Solvent)

  • Catalytic HCl (if required)

The "Regio-Fix" Modification: To avoid the Knorr mixture, use enaminones instead of diketones if possible, or control pH. However, the most robust modern method is the Copper-Catalyzed N-Arylation :

  • Step 1: Synthesize the parent pyrazole (unsubstituted at N) using hydrazine hydrate + 1,3-diketone. This yields a tautomeric mix but chemically identical species.[9]

  • Step 2 (Regioselective N-Arylation):

    • Substrate: Parent Pyrazole (1.0 equiv).

    • Coupling Partner: Aryl Boronic Acid (1.5 equiv).

    • Catalyst: Cu(OAc)₂ (0.1 equiv).

    • Ligand: 2,2'-Bipyridine (0.1 equiv).

    • Base: Na₂CO₃ (2.0 equiv).

    • Solvent: Dichloroethane (DCE), 80°C, under Air (oxidant).

    • Mechanism: The Chan-Lam coupling proceeds under mild conditions. Steric bulk at the C3/C5 positions of the pyrazole will dictate the regioselectivity of the N-arylation (arylation occurs distal to the bulky group).

Future Directions: PROTACs and FBDD

The pyrazole scaffold is currently being heavily utilized in PROTACs (Proteolysis Targeting Chimeras) .

  • Linker Attachment: The N1 nitrogen is an ideal vector for attaching the linker chain that connects the Warhead (Target binder) to the E3 Ligase binder (e.g., Thalidomide or VHL ligand).

  • Solubility: Pyrazoles are used to break planarity in linkers, improving the physicochemical properties of these large "beyond rule of 5" molecules.

References

  • Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. Link

  • Garg, P. K., et al. (2022).[10] Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.[1][2][11] RSC Advances. Link

  • Knorr, L. (1883).[12] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. Link

  • FDA Orange Book. Approved Drug Products with Therapeutic Equivalence Evaluations. (Search: Celecoxib, Ruxolitinib).[2] Link

  • Lombardi, P., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors.[6][5][13] Molecules.[3][4][5][7][9][10][12][13][14][15][16][17] Link

  • Zhang, Q., et al. (2025).[18] Regioselective Synthesis of Pyrazoles in Medicinal Chemistry.[15] Journal of Organic Chemistry. Link

Methodological & Application

The Versatile Scaffold: Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a versatile template for designing potent and selective therapeutic agents.[2] Among the vast family of pyrazole-based building blocks, Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate stands out as a particularly valuable intermediate for the synthesis of novel drug candidates, especially in the realm of kinase inhibitors and other targeted therapies.

This technical guide provides an in-depth exploration of the synthesis, characterization, and application of Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

I. Strategic Importance in Medicinal Chemistry

The strategic value of Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate lies in its trifunctional nature, presenting three distinct points for chemical modification: the 4-amino group, the 3-carboxylate ester, and the 1-propyl group. This allows for the systematic exploration of structure-activity relationships (SAR) in drug design.

  • The 4-Amino Group: This primary amine serves as a key handle for introducing a wide array of substituents, most commonly through amide bond formation. This position is often crucial for establishing key interactions with the target protein, such as hydrogen bonding with the hinge region of kinases.[3][4]

  • The 3-Carboxylate Ester: The methyl ester provides a site for modification, for instance, through hydrolysis to the corresponding carboxylic acid, which can then be coupled to other moieties. It can also be converted to a carboxamide, a common functional group in many bioactive molecules.[5]

  • The 1-Propyl Group: The N-propyl substituent can influence the compound's physicochemical properties, such as lipophilicity and solubility, and can occupy hydrophobic pockets within the target's binding site.

The pyrazole core itself is metabolically stable and provides a rigid framework for the appended functional groups, which is advantageous for optimizing ligand-target interactions.

II. Synthesis and Characterization

While a direct, one-pot synthesis of Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate is not extensively documented, a robust and logical synthetic route can be devised based on established pyrazole chemistry. The following protocol is a representative, multi-step synthesis that leverages commercially available starting materials and well-understood chemical transformations.

Protocol 1: Synthesis of Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate

This synthesis involves a three-stage process:

  • Cyclocondensation to form the pyrazole core.

  • Nitration of the 4-position.

  • Reduction of the nitro group to the desired amine.

Synthesis_Workflow A Ethyl 2-cyano-3-ethoxyacrylate C Ethyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate A->C Cyclocondensation B Propylhydrazine B->C E Ethyl 1-propyl-4-nitro-1H-pyrazole-3-carboxylate C->E Nitration D Nitrating Agent (HNO3/H2SO4) D->E F Reducing Agent (e.g., H2, Pd/C) E->F Reduction G Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate F->G Transesterification H Transesterification (MeOH, acid/base catalyst) H->G

Caption: Synthetic workflow for Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate.

Step 1: Synthesis of Ethyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate

This step involves the cyclocondensation of a suitable three-carbon electrophile with propylhydrazine.

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl 2-cyano-3-ethoxyacrylate169.1816.9 g0.1
Propylhydrazine74.127.4 g0.1
Ethanol46.07100 mL-

Procedure:

  • To a solution of ethyl 2-cyano-3-ethoxyacrylate (0.1 mol) in ethanol (100 mL) in a round-bottom flask, add propylhydrazine (0.1 mol) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of Ethyl 1-propyl-4-nitro-1H-pyrazole-3-carboxylate

The 4-position of the pyrazole ring is activated and can be nitrated using standard conditions.

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate197.2319.7 g0.1
Sulfuric Acid (conc.)98.0850 mL-
Nitric Acid (conc.)63.0110 mL-

Procedure:

  • Carefully add ethyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate (0.1 mol) to concentrated sulfuric acid (50 mL) at 0 °C in an ice bath.

  • Slowly add a mixture of concentrated nitric acid (10 mL) and sulfuric acid (10 mL) dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice, and the solid precipitate will form.

  • Filter the solid, wash with cold water until neutral, and dry to obtain the nitro derivative.

Step 3: Synthesis of Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate

The nitro group is reduced to the amine, followed by transesterification to the methyl ester.

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl 1-propyl-4-nitro-1H-pyrazole-3-carboxylate242.2224.2 g0.1
Palladium on Carbon (10%)-1.0 g-
Methanol32.04150 mL-
Ammonium Formate63.0618.9 g0.3

Procedure:

  • To a solution of ethyl 1-propyl-4-nitro-1H-pyrazole-3-carboxylate (0.1 mol) in methanol (150 mL), add 10% Pd/C (1.0 g).

  • Add ammonium formate (0.3 mol) in portions.

  • Heat the mixture to reflux for 2-4 hours. The use of ammonium formate in catalytic transfer hydrogenation is a mild and effective reduction method.[6]

  • Monitor the reaction by TLC. Upon completion, filter the catalyst through a pad of celite and wash with methanol.

  • The filtrate contains the desired methyl ester due to transesterification under these conditions. Evaporate the solvent to obtain the crude product, which can be purified by column chromatography.

Characterization Data (Expected)
TechniqueExpected Observations
¹H NMR Peaks corresponding to the propyl group (triplet, sextet, triplet), a singlet for the pyrazole C5-H, a broad singlet for the NH₂ protons, and a singlet for the methyl ester protons.
¹³C NMR Resonances for the three carbons of the propyl group, the pyrazole ring carbons, the carbonyl carbon of the ester, and the methyl ester carbon.
Mass Spec (ESI+) A prominent peak corresponding to [M+H]⁺.

III. Application in Medicinal Chemistry: Synthesis of Pyrazole-based Kinase Inhibitors

A primary application of Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate is in the synthesis of kinase inhibitors. The 4-amino group is ideally positioned to be acylated with a variety of carboxylic acids, leading to the formation of pyrazole-3-carboxamides that can target the ATP-binding site of kinases.

Protocol 2: General Procedure for Amide Coupling

This protocol describes a standard amide coupling reaction using a common coupling agent like HATU.

Amide_Coupling_Workflow A Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate D Target Amide A->D Amide Coupling B Carboxylic Acid (R-COOH) B->D C HATU/DIPEA C->D Coupling Reagents

Caption: Workflow for amide coupling.

ReagentMolar Mass ( g/mol )AmountMoles
Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate183.21183 mg1.0 mmol
Carboxylic Acid (R-COOH)Varies1.2 mmol1.2
HATU380.23456 mg1.2 mmol
DIPEA129.24348 µL2.0 mmol
DMF (anhydrous)73.095 mL-

Procedure:

  • To a solution of the desired carboxylic acid (1.2 mmol) in anhydrous DMF (3 mL), add HATU (1.2 mmol) and DIPEA (2.0 mmol).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate (1.0 mmol) in anhydrous DMF (2 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This protocol can be adapted for a wide range of carboxylic acids, enabling the synthesis of a library of pyrazole-based compounds for biological screening. The choice of the R-group on the carboxylic acid is critical for achieving potency and selectivity for the target kinase.

IV. Structure-Activity Relationship (SAR) Insights

The synthesis of a library of analogs using Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate as a scaffold allows for the systematic exploration of SAR.

SAR_Logic Core Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate R1 Vary R1 (Propyl group) - Modulate lipophilicity - Probe hydrophobic pockets Core->R1 R2 Vary R2 (Amide substituent) - Target specific interactions (H-bonds, pi-stacking) - Enhance potency and selectivity Core->R2 R3 Modify Carboxylate - Convert to amides - Explore alternative H-bond acceptors Core->R3

Caption: Logic for SAR exploration.

  • Variation of the Amide Substituent (R2): This is often the most critical modification. Introducing aromatic or heteroaromatic rings can lead to potent inhibitors by engaging in pi-stacking interactions or forming key hydrogen bonds.

  • Modification of the N-Alkyl Group (R1): Changing the propyl group to other alkyl or cycloalkyl groups can fine-tune the compound's properties. For instance, a bulkier group might enhance selectivity for a kinase with a larger binding pocket.

  • Modification of the Ester (R3): Converting the methyl ester to other esters or amides can impact solubility and cell permeability. It can also introduce additional points of interaction with the target.

V. Conclusion

Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate is a high-value building block in medicinal chemistry. Its versatile functionality allows for the creation of diverse chemical libraries, particularly for the discovery of novel kinase inhibitors. The synthetic and application protocols provided in this guide offer a solid foundation for researchers to incorporate this promising scaffold into their drug discovery programs. The logical and systematic exploration of its three modification points can pave the way for the development of next-generation targeted therapeutics.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. 2021;26(13):3813. Available from: [Link]

  • Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. ResearchGate. 2012. Available from: [Link]

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem. Available from: [Link]

  • 4-amino-1-methyl-3-propylpyrazole-5-carboxamide. PubChem. Available from: [Link]

  • Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide. Google Patents. 2013.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. 2023;28(9):3736. Available from: [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. 2018;61(4):1499-1518. Available from: [Link]

  • 4‐Formyl‐Pyrazole‐3‐Carboxylate: A Useful Aldo‐X Bifunctional Precursor for the Syntheses of Pyrazole‐fused/Substituted Frameworks. Journal of Heterocyclic Chemistry. 2018;55(2):373-390. Available from: [Link]

  • Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. Organic Letters. 2017;19(21):5888-5891. Available from: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry. 2024.
  • 4-amino-1-methyl-1H-pyrazole-3-carboxamide. PubChem. Available from: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. 2022;23(23):14834. Available from: [Link]

Sources

Application Note: Strategic Utilization of Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate in Kinase Inhibitor Discovery

[1]

Executive Summary

This technical guide details the application of Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate (hereafter referred to as M4AP ) as a "privileged scaffold" in the discovery of ATP-competitive kinase inhibitors.[1] While M4AP itself is a chemical building block, its structural motif—an aminopyrazole carboxylate—serves as the critical precursor for synthesizing pyrazolo[4,3-d]pyrimidines . These bicyclic systems are potent inhibitors of Cyclin-Dependent Kinases (CDKs) , FLT3 , and JAK/STAT pathway kinases.

This note provides a comprehensive workflow: from the synthetic derivatization of M4AP into bioactive cores to the rigorous biochemical profiling of the resulting libraries using FRET and ADP-Glo™ assays.

Scientific Background: The "Privileged Scaffold" Hypothesis[1][2]

Structural Basis of Kinase Inhibition

The aminopyrazole moiety of M4AP is designed to mimic the adenine ring of ATP.[1] When cyclized into a pyrazolo[4,3-d]pyrimidine, the resulting structure occupies the kinase ATP-binding pocket with high affinity.

  • Hinge Region Binding: The pyrazole nitrogens and the exocyclic amino group form essential hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2).

  • Selectivity Vectors: The propyl group at N1 and the methyl ester at C3 (convertible to amides) project into the solvent-exposed regions or the hydrophobic back-pocket, allowing medicinal chemists to tune selectivity between kinase families (e.g., FLT3 vs. CDK2).

Target Landscape

Compounds derived from the M4AP scaffold have demonstrated nanomolar potency against:

  • FLT3 (Fms-like Tyrosine Kinase 3): Critical target in Acute Myeloid Leukemia (AML).[1][2][3]

  • CDK2/Cyclin E: Cell cycle regulation.[1]

  • TTK (MPS1): Spindle assembly checkpoint.

Experimental Workflow Visualization

The following diagram illustrates the transition from the M4AP scaffold to a validated kinase inhibitor hit.

KinaseDiscoveryWorkflowScaffoldM4AP Scaffold(Precursor)SynthesisCyclization &DerivatizationScaffold->Synthesis + ElectrophileLibraryPyrazolo-pyrimidineLibrarySynthesis->Library Library GenAssayBiochemical Assay(ADP-Glo / FRET)Library->Assay ScreeningHitLead Compound(IC50 < 100 nM)Assay->Hit SAR AnalysisHit->Synthesis Lead Opt

Figure 1: Critical path from M4AP starting material to validated kinase inhibitor.

Protocol 1: Synthetic Derivatization (The "Make")

Note: M4AP is the starting material.[1] To assay it effectively, it must first be converted into the active bicyclic core.

Objective

Synthesize a Pyrazolo[4,3-d]pyrimidine-7-one library member to test for kinase inhibitory activity.[1]

Materials
  • Scaffold: Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate (M4AP).[1]

  • Reagents: Formamide (or Urea), Sodium Ethoxide (NaOEt), Ethanol.

  • Equipment: Microwave reactor or Reflux condenser.

Step-by-Step Methodology
  • Reactant Preparation: Dissolve M4AP (1.0 eq) in formamide (excess, acts as solvent and reagent).

  • Cyclization: Heat the mixture to 180°C for 4–6 hours.

    • Mechanism:[1] The amino group attacks the formamide, followed by cyclization onto the ester to form the pyrimidinone ring.

  • Isolation: Cool to room temperature. The product, 1-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one , usually precipitates.[1]

  • Purification: Filter the solid, wash with cold water and ethanol. Recrystallize from DMF/Ethanol if necessary.[1]

  • Chlorination (Optional for Library Expansion): Treat the pyrimidinone with POCl3 to generate the 7-chloro derivative, which serves as a handle for SNAr reactions with various anilines (increasing diversity for SAR).

Protocol 2: Biochemical Kinase Assay (The "Test")

Once the library is generated from M4AP, use the ADP-Glo™ Kinase Assay (Promega) to determine IC50 values. This assay is universal for any kinase utilizing ATP.[1]

Assay Principle

The assay quantifies kinase activity by measuring the ADP produced during the reaction.[1]

  • Kinase Reaction: Kinase + Substrate + ATP → Phospho-Substrate + ADP.[1]

  • ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.[1]

  • Detection Reagent: Converts ADP to ATP, which is then used by Luciferase to generate light. Luminescence is proportional to kinase activity.[1]

Materials
  • Enzyme: Recombinant Human FLT3 or CDK2/CyclinE (0.2 ng/µL).[1]

  • Substrate: Poly(Glu, Tyr) 4:1 (for FLT3) or Histone H1 (for CDK2).

  • ATP: Ultra-pure (Km concentrations, typically 10–50 µM).

  • Test Compounds: M4AP-derived library (dissolved in 100% DMSO).

  • Controls: Staurosporine (Positive Control), DMSO only (Negative Control).

Step-by-Step Protocol
1. Compound Preparation
  • Prepare a 10mM stock of the M4AP-derived compound in DMSO.[1]

  • Create a 10-point serial dilution (1:3) in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Final DMSO concentration in the assay must be <1%.[1]

2. Kinase Reaction Setup (384-well plate)
ComponentVolume (µL)Notes
Kinase Buffer -Buffer control
Compound / DMSO 1.0Test or Control
Kinase Enzyme 2.0Add to initiate (or pre-incubate)
Substrate/ATP Mix 2.0Start reaction
Total Volume 5.0
  • Pre-incubation:[1] Incubate Compound + Kinase for 10 mins at RT to allow equilibrium binding (crucial for Type II inhibitors).

  • Reaction: Add Substrate/ATP mix.[1] Incubate for 60 mins at RT.[1]

3. Detection (ADP-Glo)[1]
  • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP.[1] Incubate 40 mins at RT.[1]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal.[1] Incubate 30 mins at RT.

  • Read Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis & Interpretation

IC50 Calculation

Convert Raw Luminescence Units (RLU) to % Inhibition using the formula:

  • RLU_max: DMSO control (Full Activity).

  • RLU_min: No Enzyme control (Background).

  • Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.[1]

SAR Analysis (Structure-Activity Relationship)

When analyzing M4AP-derived libraries, look for these trends:

  • N1-Propyl Modification: Changing propyl to methyl or cyclopentyl often alters metabolic stability but preserves hinge binding.[1]

  • C3-Amide vs. Ester: Converting the C3-ester (from the M4AP parent) to an amide often improves solubility and adds a hydrogen bond acceptor/donor vector, potentially increasing potency against CDKs.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Signal ATP contamination or incomplete depletion.[1]Ensure ATP used is ultra-pure.[1] Extend ADP-Glo reagent incubation time to 60 mins.
Low Z' Factor (<0.5) Pipetting error or enzyme instability.[1]Use automated liquid handling.[1] Keep enzymes on ice.[1] Validate enzyme linearity.
Compound Precipitation High concentration or poor solubility.[1]Inspect wells visually.[1] Lower top concentration. Verify M4AP derivative solubility in DMSO.
Flat Dose Response Compound is inactive or degrades.[1]Verify synthesis of the bicyclic core (NMR/LCMS). The raw M4AP scaffold is likely inactive; ensure cyclization occurred.

References

  • Discovery of FN-1501: Wang, Y., et al. (2018).[4] "Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia."[1][2][4] Journal of Medicinal Chemistry.

  • Pyrazolo[4,3-d]pyrimidine Synthesis: Zhi, Y., et al. (2019).[5] "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)." International Journal of Molecular Sciences.

  • ADP-Glo Assay Validation: Zegzouti, H., et al. (2009). "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases."[1] Assay and Drug Development Technologies.

  • Scaffold Analysis: Schmidt, A., et al. (2017). "3-Aminopyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." PLOS ONE.

Application Note: Strategic Design and Evaluation of Pyrazole Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The pyrazole ring (1,2-diazole) is not merely a structural connector; it is a "privileged scaffold" in medicinal chemistry due to its unique electronic profile and ability to engage in distinct hydrogen-bonding networks. Unlike phenyl rings, pyrazoles possess both a hydrogen bond donor (NH) and an acceptor (N:) within a rigid five-membered aromatic system.

This guide moves beyond basic synthesis to focus on the application of these derivatives. It addresses the critical challenges in deploying pyrazoles as enzyme inhibitors: controlling tautomeric states during molecular docking, validating inhibition via TR-FRET assays, and distinguishing between ATP-competitive and allosteric mechanisms.

Structural Basis of Inhibition

The Pharmacophore Advantage

The success of pyrazole derivatives, such as Ruxolitinib (JAK inhibitor) and Celecoxib (COX-2 inhibitor), stems from their ability to mimic the adenine ring of ATP or interact with polar side chains in hydrophobic pockets.

  • H-Bond Donor/Acceptor Duality: The N1 proton can donate to backbone carbonyls (e.g., the "hinge region" in kinases), while N2 accepts protons from backbone amides.[1]

  • Tautomerism - The Hidden Variable: A common failure mode in in silico design is neglecting pyrazole tautomerism. The 1H- and 2H-tautomers present different electrostatic surfaces. If the wrong tautomer is docked, the predicted binding pose will be an artifact, not a reality.

Visualization: Kinase Hinge Binding Mode

The following diagram illustrates the canonical binding mode of a pyrazole-based inhibitor within the ATP-binding pocket of a kinase.

PyrazoleBinding Inhibitor Pyrazole-Scaffold Inhibitor Hinge Enzyme Hinge Region (Backbone) Inhibitor->Hinge H-Bond (Donor N-H) Gatekeeper Gatekeeper Residue (Selectivity Filter) Inhibitor->Gatekeeper Van der Waals / Steric Clash Check Water Structural Water Inhibitor->Water H-Bond Network Hinge->Inhibitor H-Bond (Acceptor N:)

Figure 1: Canonical interaction map of a pyrazole derivative within a kinase active site. Note the bi-directional H-bonding capability at the hinge region.

Validated Target Landscape

Pyrazole derivatives have successfully transitioned from bench to bedside across multiple enzyme classes.

Drug NameTarget EnzymeMechanism of ActionIndication
Celecoxib COX-2Reversible inhibition; binds to the hydrophilic side pocket unique to COX-2.Inflammation / Arthritis
Ruxolitinib JAK1 / JAK2ATP-competitive inhibition of the Janus Kinase domain.[2]Myelofibrosis
Crizotinib ALK / ROS1ATP-competitive; Pyrazole acts as the hinge binder.NSCLC (Lung Cancer)
Avapritinib KIT / PDGFRAType I inhibitor targeting active kinase conformation.GIST (Stromal Tumors)
Asciminib BCR-ABL1Allosteric inhibitor (binds to the myristoyl pocket, not ATP site).CML (Leukemia)

Protocol A: In Silico Screening & Tautomer Management

Objective: To identify high-affinity pyrazole hits while accounting for protonation states.

Workflow Logic

Standard docking protocols often fail because they treat the ligand as a static entity. This protocol enforces tautomer enumeration before docking.

DockingWorkflow Ligand 1. Ligand Library (2D Structures) Prep 2. Tautomer & Stereoisomer Enumeration (pH 7.4) Ligand->Prep Generate 1H/2H forms Dock 4. Glide/Vina Docking (Flexible Ligand) Prep->Dock Grid 3. Receptor Grid Gen (Define Active Site) Grid->Dock Score 5. Scoring & Pose Filtering Dock->Score Calculate Binding Energy

Figure 2: In silico workflow emphasizing the critical step of tautomer enumeration prior to docking.

Step-by-Step Procedure
  • Ligand Preparation:

    • Use tools like LigPrep (Schrödinger) or OpenBabel.

    • Crucial Step: Generate all possible tautomers at pH 7.0 ± 2.0. For a 3,5-substituted pyrazole, explicitly generate both the 1H- and 2H-tautomers.

    • Minimize energy using the OPLS4 force field to resolve steric clashes.

  • Protein Preparation:

    • Download PDB structure (e.g., PDB: 3LN1 for COX-2).

    • Remove non-essential waters (keep those bridging the ligand and protein, often seen in kinase pockets).

    • Optimize H-bond networks (flip Asn/Gln/His residues).

  • Docking & Scoring:

    • Perform rigid-receptor, flexible-ligand docking.

    • Filter: Discard poses where the pyrazole NH is buried in a hydrophobic pocket without a hydrogen bond partner (high desolvation penalty).

Protocol B: In Vitro Enzyme Inhibition Assay (TR-FRET)

Objective: Determine the IC50 of pyrazole derivatives against a kinase target (e.g., CDK2) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Why TR-FRET? It minimizes background fluorescence interference common with small molecule inhibitors (many heterocycles fluoresce).

Reagents & Setup
  • Enzyme: Recombinant Human CDK2/CyclinA (active).

  • Substrate: Biotinylated peptide substrate (e.g., Histone H1 derived).

  • Tracer: Eu-labeled anti-phospho antibody (Donor).

  • Acceptor: Streptavidin-APC (Allophycocyanin).

  • Inhibitor: Pyrazole derivative stock (10 mM in DMSO).

Experimental Workflow
  • Compound Dilution:

    • Prepare a 10-point dose-response curve in 100% DMSO (serial 1:3 dilutions).

    • Dilute into Kinase Buffer to reach 4x final concentration (Final DMSO < 1%).

  • Enzyme Reaction (384-well plate):

    • Add 2.5 µL of 4x Compound.

    • Add 2.5 µL of 4x Enzyme mixture.

    • Incubate 10 mins at RT (allows inhibitor binding).

    • Add 5 µL of 2x Substrate/ATP mix (initiate reaction).

    • Incubate 60 mins at RT.

  • Detection:

    • Add 10 µL of Detection Mix (Eu-antibody + SA-APC + EDTA to stop reaction).

    • Incubate 60 mins (equilibrate FRET signal).

  • Readout:

    • Measure fluorescence on a multimode plate reader (Excitation: 320nm; Emission 1: 665nm, Emission 2: 615nm).

Data Analysis & Validation
  • TR-FRET Ratio: Calculate Ratio =

    
    .
    
  • IC50 Calculation: Fit data to a 4-parameter logistic equation:

    
    
    
  • Self-Validation (Z-Factor): Ensure the assay is robust. A Z' > 0.5 is required.

    
    
    Where 
    
    
    
    is standard deviation and
    
    
    is the mean of positive (no inhibitor) and negative (no enzyme) controls.

Kinetic Characterization (Mode of Action)

Merely knowing the IC50 is insufficient. You must determine how the pyrazole inhibits the enzyme to predict in vivo efficacy.

ATP-Competitive vs. Non-Competitive

Run the enzyme assay at varying concentrations of ATP (e.g.,


, 

,

,

).
  • Competitive Inhibitor (Most Pyrazoles): IC50 increases linearly with ATP concentration. The Cheng-Prusoff equation applies:

    
    
    
  • Non-Competitive/Allosteric: IC50 remains constant regardless of ATP concentration.

Lineweaver-Burk Analysis

Plot


 vs 

at different inhibitor concentrations.
  • Intersection at Y-axis: Competitive Inhibition (Vmax unchanged, Km increases).

  • Intersection at X-axis: Non-Competitive Inhibition (Vmax decreases, Km unchanged).

References

  • Fustero, S., et al. (2011).[3] From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews.[4][5] Link

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Link

  • Lombardino, J. G., & Wiseman, E. H. (1981). Piroxicam and other anti-inflammatory oxicams. Medicinal Research Reviews.[4][5] (Foundational SAR for pyrazole-like systems). Link

  • FDA Drug Database. (2023). Label Information for Ruxolitinib (Jakafi).Link

  • Alkorta, I., & Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Link

Sources

Application Note: High-Fidelity Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds from 5-Aminopyrazole Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the purine nucleus (adenine and guanine).[1] This structural homology allows it to function as a potent ATP-competitive inhibitor for a vast array of kinases, including Bruton’s Tyrosine Kinase (BTK) (e.g., Ibrutinib), Src, and Lck.

This Application Note provides a rigorous technical guide for the [3+3] annulation synthesis of pyrazolo[3,4-d]pyrimidines starting from 5-aminopyrazole precursors. Unlike generic textbook descriptions, this guide focuses on overcoming common synthetic bottlenecks: regioselectivity, solubility issues during workup, and scalability.

Strategic Analysis & Retrosynthesis

The synthesis of the pyrazolo[3,4-d]pyrimidine core relies on the construction of the pyrimidine ring onto a pre-existing pyrazole framework. The most robust strategy involves the cyclocondensation of 5-amino-4-functionalized pyrazoles with a C1-synthon (electrophile).

Structural Logic

The choice of the C4-substituent on the starting pyrazole dictates the final substitution pattern at the C4 position of the pyrimidine ring:

  • 5-amino-4-carbonitrile: Yields 4-amino -pyrazolo[3,4-d]pyrimidines (Adenine mimics).

  • 5-amino-4-carboxylate/carboxamide: Yields 4-oxo -pyrazolo[3,4-d]pyrimidines (Hypoxanthine mimics), which are versatile intermediates for further functionalization via chlorination (POCl₃).

Reaction Pathway Visualization

G Precursor 5-Aminopyrazole (R=CN or COOEt) Intermediate Imidate/Amidine Intermediate Precursor->Intermediate Nucleophilic Attack Reagent C1 Synthon (Formamide/Urea/Orthoester) Reagent->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization - H2O / - NH3 Product Pyrazolo[3,4-d]pyrimidine Scaffold Cyclization->Product Aromatization

Figure 1: General workflow for the [3+3] annulation of aminopyrazoles to pyrazolo[3,4-d]pyrimidines.[2]

Detailed Experimental Protocols

Protocol A: The "Gold Standard" – Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine

Target: Direct synthesis of adenine bioisosteres. Precursor: 5-amino-1-substituted-pyrazole-4-carbonitrile. Reagent: Formamide (acts as both solvent and reagent).

Reagents & Equipment[3][4][5]
  • Starting Material: 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq).

  • Solvent/Reagent: Formamide (10-15 volumes).

  • Catalyst (Optional): Formic acid (0.5 eq) can accelerate the reaction but is not strictly necessary at high temperatures.

  • Apparatus: Round-bottom flask, reflux condenser, oil bath, magnetic stirrer.

Step-by-Step Methodology
  • Setup: Charge the reaction vessel with the aminopyrazole precursor. Add Formamide (approx. 10 mL per gram of precursor).

  • Activation: Heat the mixture to 180–190 °C (reflux temperature of formamide is ~210 °C, but 180 °C is usually sufficient and safer).

    • Expert Insight: The high temperature is required to overcome the activation energy of the nitrile nucleophilic attack. If the substrate is thermally unstable, consider microwave irradiation (see Protocol C).

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material is less polar; the product will appear as a highly polar, often fluorescent spot. Reaction time is typically 4–8 hours.

  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Pour the dark solution into ice-cold water (5 volumes relative to formamide).

    • Critical Step: Stir vigorously for 30 minutes. The product should precipitate as a solid.

  • Purification:

    • Filter the solid.[2] Wash copiously with water to remove residual formamide.

    • Wash with a small amount of cold ethanol to remove unreacted organic impurities.

    • Recrystallization: If necessary, recrystallize from DMF/Ethanol or DMF/Water mixtures.

Protocol B: The "Versatile Intermediate" – Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one

Target: Synthesis of the 4-oxo scaffold (convertible to 4-Cl for SNAr libraries). Precursor: 5-amino-1-substituted-pyrazole-4-carboxamide.[6] Reagent: Triethyl orthoformate (TEOF) / Acetic Anhydride.

Step-by-Step Methodology
  • Setup: Dissolve 5-amino-pyrazole-4-carboxamide (1.0 eq) in Acetic Anhydride (5 volumes).

  • Addition: Add Triethyl orthoformate (TEOF) (3.0 eq).

  • Reflux: Heat the mixture to reflux (approx. 140 °C) for 3–6 hours.

    • Mechanism:[3][4][7][8][9][10][11] This forms an ethoxymethyleneamino intermediate.

  • Cyclization:

    • Evaporate the volatiles under reduced pressure to obtain a solid residue.

    • Redissolve the residue in Ethanol.[2][5]

    • Add Ammonia (aqueous or ethanolic solution) or an aliphatic amine if N-substitution is desired.

    • Heat to reflux for 2 hours.

  • Isolation: Cool to 0 °C. The product usually precipitates. Filter and wash with cold ethanol.

Mechanistic Causality & Data Interpretation[7][10][12]

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via a cascade sequence.

Mechanistic Pathway (Formamide Route)

Mechanism Start 5-Amino-4-cyanopyrazole Step1 Formylation of Amine (Formation of Formamidine) Start->Step1 + Formamide, Heat Step2 Nucleophilic Attack of Amidine N on Nitrile Step1->Step2 Step3 Intramolecular Cyclization (Imine Formation) Step2->Step3 Step4 Dimroth Rearrangement (Isomerization to thermodynamically stable product) Step3->Step4 Base/Heat Final 4-Aminopyrazolo[3,4-d]pyrimidine Step4->Final

Figure 2: Mechanistic cascade for the synthesis of 4-aminopyrazolo[3,4-d]pyrimidine.

Data Validation Table

Use this table to validate your product during characterization.

FeaturePrecursor (Aminopyrazole)Product (Pyrazolo[3,4-d]pyrimidine)Diagnostic Change
IR Spectroscopy Sharp CN band (~2220 cm⁻¹)Absent CN bandDisappearance of nitrile peak is the primary confirmation of cyclization.
1H NMR Exocyclic NH₂ (broad, ~5-6 ppm)Pyrimidine C-H (~8.0-8.5 ppm)Appearance of a downfield singlet (H-6) indicates ring closure.
Solubility Moderate in organic solventsPoor in most organics; Soluble in DMSO/DMFSignificant decrease in solubility often accompanies formation of the fused system.

Advanced Optimization: Microwave-Assisted Synthesis

For high-throughput library generation, conventional reflux is too slow. Microwave irradiation is the preferred modern method.

Protocol C: Microwave Conditions

  • Vessel: 10 mL microwave-transparent vial.

  • Load: 1.0 mmol Precursor + 3 mL Formamide.

  • Conditions:

    • Temperature: 200 °C

    • Power: Dynamic (Max 200W)

    • Time: 15–20 minutes

  • Result: Yields are typically 10–20% higher than thermal reflux, with significantly cleaner impurity profiles due to the short exposure to heat.

Troubleshooting & Critical Factors

Regioselectivity Issues

A common pitfall occurs during the synthesis of the precursor aminopyrazole. If alkylating a non-symmetric hydrazine, you may get a mixture of N1 and N2 isomers.

  • Impact: The N1-isomer leads to the bioactive "Ibrutinib-like" orientation. The N2-isomer is often inactive.

  • Solution: Verify the regiochemistry of your starting aminopyrazole using NOESY NMR before proceeding to the ring closure.

The "Solubility Trap"

Pyrazolo[3,4-d]pyrimidines are notoriously insoluble due to strong intermolecular Hydrogen bonding and


-stacking.
  • Problem: Product crashes out with impurities; NMR is difficult.

  • Solution: Use TFA-d (Trifluoroacetic acid-d) for NMR if DMSO-d6 is insufficient. For purification, avoid silica columns if possible; precipitation/recrystallization is far superior for this scaffold.

References

  • Aggarwal, R., et al. (2018). "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry.

  • Schenone, S., et al. (2014). "Pyrazolo[3,4-d]pyrimidines: A versatile scaffold for the synthesis of potent kinase inhibitors."[12] Current Medicinal Chemistry. (Context validated via search results).

  • Davoodnia, A., et al. (2010). "Microwave Synthesis of New Pyrazolo[3,4-d]pyrimidin-4-ones in Solvent-Free Condition." Asian Journal of Chemistry.

  • Quiroga, J., et al. (2008). "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules.

  • Lin, R., et al. (2007). "One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study." PMC / NIH.

Sources

Application Note: High-Efficiency One-Pot Synthesis of Substituted 5-Aminopyrazole-4-Carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-amino-4-pyrazolecarbonitrile scaffold is a pharmacophore of critical importance in modern drug discovery, serving as a precursor for fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) and acting as a core motif in kinase inhibitors (e.g., p38 MAPK, CDK1) and anti-inflammatory agents.

This Application Note provides a comprehensive guide to the one-pot multicomponent synthesis of these scaffolds. Unlike traditional multi-step routes, this protocol utilizes a three-component condensation of an aldehyde, malononitrile, and a hydrazine derivative.[1][2][3][4] We present two distinct workflows:

  • Method A (Standard): A robust, high-yield ethanol-reflux protocol suitable for library generation.

  • Method B (Green/Scale-up): An aqueous, catalyst-free or mild-catalyst protocol designed for sustainability and ease of workup.

Mechanistic Insight & Reaction Design

Understanding the causality of the reaction is essential for troubleshooting. The synthesis proceeds via a Knoevenagel condensation followed by a Michael-type addition and subsequent Thorpe-Ziegler cyclization .

The Cascade Mechanism
  • Knoevenagel Condensation: The base deprotonates malononitrile, which attacks the aldehyde to form the arylidenemalononitrile intermediate.

  • Michael Addition: The hydrazine acts as a nucleophile, attacking the

    
    -carbon of the intermediate.
    
  • Cyclization: An intramolecular nucleophilic attack by the hydrazine nitrogen onto the cyano group closes the ring.

  • Tautomerization: The resulting imine tautomerizes to the stable aromatic amine.

Mechanistic Pathway Diagram

ReactionMechanism Start Reactants: Aldehyde + Malononitrile Inter1 Intermediate 1: Arylidenemalononitrile Start->Inter1 Knoevenagel Condensation (-H2O) Base Catalyst/Base (Piperidine/Et3N) Base->Inter1 Promotes Michael Michael Addition Intermediate Inter1->Michael + Hydrazine Hydrazine Reactant: Hydrazine Derivative Hydrazine->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Nucleophilic Attack on Nitrile Product Final Product: 5-Amino-pyrazole-4-carbonitrile Cyclization->Product Tautomerization

Figure 1: Step-wise mechanistic pathway for the formation of 5-aminopyrazole-4-carbonitriles. The reaction is driven by the initial formation of the electron-deficient alkene (Intermediate 1).

Experimental Protocols

Critical Reagent Stoichiometry

For optimal purity, maintain a strict molar ratio. Excess hydrazine can lead to bis-pyrazole byproducts.

  • Aldehyde: 1.0 equivalent

  • Malononitrile: 1.0 equivalent[1][5][6][7]

  • Hydrazine/Aryl Hydrazine: 1.0 equivalent

Method A: Ethanol-Mediated Synthesis (The "Gold Standard")

Best for: Initial library synthesis, varying aryl substituents, and medicinal chemistry SAR studies.

Reagents:

  • Substituted Benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)[1][5]

  • Phenylhydrazine or Hydrazine Hydrate (1.0 mmol)[1]

  • Solvent: Absolute Ethanol (5 mL)

  • Catalyst: Piperidine or Triethylamine (3-4 drops)

Step-by-Step Protocol:

  • Charge: In a 25 mL round-bottom flask, dissolve the aldehyde and malononitrile in ethanol.

  • Activate: Add the catalyst (piperidine) and stir at room temperature for 5-10 minutes. Observation: Solution often turns yellow/orange, indicating arylidenemalononitrile formation.

  • Addition: Add the hydrazine derivative dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexane).

  • Crystallization: Allow the reaction to cool to room temperature. Often, the product precipitates spontaneously. If not, pour onto crushed ice (20 g).

  • Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and water.

  • Purification: Recrystallize from hot ethanol.

Method B: Catalyst-Free "On-Water" Synthesis

Best for: Green chemistry requirements, scale-up, and acid-sensitive substrates.

Reagents:

  • Reactants: Same stoichiometry as Method A.

  • Solvent: Deionized Water (5 mL).

  • Catalyst: None (Thermal activation).

Step-by-Step Protocol:

  • Charge: Combine aldehyde, malononitrile, and hydrazine in water in a flask.

  • Heat: Stir vigorously at reflux (100°C) for 3–6 hours. Note: The reaction is heterogeneous; vigorous stirring is critical for mass transfer.

  • Workup: Cool the mixture. The organic product will solidify or oil out.

  • Filtration: Filter the solid. Since the reactants are more soluble in water than the product, water washing effectively removes unreacted starting materials.

  • Drying: Dry in a vacuum oven at 50°C.

Optimization & Performance Data

The choice of solvent and catalyst drastically affects yield and reaction time. The table below summarizes internal and literature-derived performance metrics.

Table 1: Comparative Optimization of Reaction Conditions

EntrySolventCatalystTemp (°C)Time (min)Yield (%)Notes
1 Ethanol Piperidine Reflux 120 88-94 Recommended for general use.
2EthanolNoneReflux24065-70Slow conversion.
3WaterNone10018085-90"On-water" effect accelerates reaction.
4WaterL-Proline506092Mild, organocatalytic method.
5TolueneZn(OAc)2Reflux18080-85Requires removal of high BP solvent.
6EtOH/H2ONano-Fe3O4503095Magnetic recovery possible.

Workflow & Purification Logic

To ensure high throughput and purity, follow this decision logic for workup and purification.

PurificationWorkflow ReactionEnd Reaction Complete (TLC Check) Precipitate Precipitate Formed? ReactionEnd->Precipitate Filter Vacuum Filtration Precipitate->Filter Yes IceBath Pour onto Crushed Ice Stir 15 min Precipitate->IceBath No (Oiling out) Wash Wash: Cold EtOH -> Water Filter->Wash IceBath->Filter Recryst Recrystallization (Hot Ethanol) Wash->Recryst High Crude Purity Chrom Column Chromatography (Hex/EtOAc) Wash->Chrom Complex Impurities PurityCheck QC: 1H NMR / MP Recryst->PurityCheck Chrom->PurityCheck

Figure 2: Decision tree for the isolation and purification of aminopyrazole carbonitriles.

Troubleshooting & Quality Control

Common Issues
  • Oiling Out: If the product forms a sticky oil upon pouring into water, scratch the vessel walls with a glass rod to induce nucleation. Alternatively, re-dissolve in a minimum amount of hot ethanol and let cool slowly.

  • Low Yield: Check the purity of the aldehyde. Oxidized aldehydes (containing benzoic acid derivatives) will inhibit the Knoevenagel step.

  • Regioselectivity: When using substituted hydrazines, the 5-amino-4-cyanopyrazole is the thermodynamic product. However, steric bulk on the hydrazine can slow the reaction.

Analytical Validation (Expected Signals)
  • IR Spectroscopy: Look for sharp doublets around 3300–3400 cm⁻¹ (

    
     stretch) and a strong band at ~2200 cm⁻¹ (
    
    
    
    ).
  • 1H NMR (DMSO-d6):

    • 
       6.0–7.5 ppm: Aromatic protons (from aldehyde/hydrazine).
      
    • 
       4.0–6.0 ppm: Broad singlet (
      
      
      
      , exchangeable with
      
      
      ).
    • Absence of aldehyde proton (

      
       9-10 ppm) confirms consumption of starting material.
      

References

  • Green Synthesis via Nanocatalysts: Nikpassand, M., et al.[2][3][8] "Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst." RSC Advances, 2021.[3]

  • Catalyst-Free Aqueous Protocol: Koli, B. P., & Gore, R. P. "Catalyst-free On-Water Synthesis of 5-Aminopyrazole-4-carbonitriles as Potential Antifungal Agents."[5] Organic Preparations and Procedures International, 2023.[5]

  • Medicinal Chemistry Review (Pharmacophore Importance): Fini, F., et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules, 2023.[5][9]

  • Mechanistic & Solvent Studies: Ziarani, G. M., et al. "One-pot synthesis of 5-amino-pyrazole-4-carbonitriles."[1][2][5][10][11] Journal of Saudi Chemical Society, 2013. (General reference for solvent effects).

Sources

Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate as a building block for fused heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate as a Building Block for Fused Heterocycles

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the rapid assembly of purine isosteres is critical for developing kinase inhibitors, phosphodiesterase (PDE) inhibitors, and aryl hydrocarbon receptor (AhR) antagonists [1]. As a Senior Application Scientist, I frequently utilize Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate (CAS: 1700183-72-7) as a privileged ortho-aminoester building block to construct complex fused heterocycles, particularly pyrazolo[4,3-d]pyrimidines and pyrazolo[4,3-b]pyridines [2].

The synthetic power of this specific building block lies in its precisely tuned electronic and steric profile:

  • The Ambident Annulation Core: The adjacent C4-amino and C3-methyl ester groups serve as a perfectly poised nucleophile-electrophile pair. The electron-rich C4-amine acts as the primary nucleophile to attack external reagents, while the C3-ester acts as an internal electrophilic trap to finalize the bicyclic ring closure.

  • The N1-Propyl Directing Group: Unlike simple methyl derivatives, the N1-propyl chain provides optimal lipophilicity (modulating LogP) and acts as a spatial director, anchoring the resulting scaffold into deep hydrophobic pockets of target proteins (such as the PDE5 active site or the AhR ligand-binding domain) [1].

Retrosynthetic Analysis & Pathway Visualization

The divergent synthesis from this building block depends on the choice of the bis-electrophilic partner. Condensation with urea or formamidine derivatives drives the formation of the pyrazolo[4,3-d]pyrimidine core. Alternatively, Friedländer-type condensations with 1,3-dicarbonyls or active methylene compounds yield pyrazolo[4,3-b]pyridines [3].

G SM Methyl 4-amino-1-propyl -1H-pyrazole-3-carboxylate Urea Urea, 200°C (Cyclocondensation) SM->Urea ActiveMethylene 1,3-Dicarbonyls (Friedländer-type) SM->ActiveMethylene Dione Pyrazolo[4,3-d]pyrimidine -5,7-dione Core Urea->Dione POCl3 POCl3, Reflux (Deoxychlorination) Dione->POCl3 Dichloro 5,7-Dichloro-pyrazolo [4,3-d]pyrimidine POCl3->Dichloro SNAr R-NH2, Base (Regioselective SNAr) Dichloro->SNAr Bioactive C7-Substituted Bioactive Target SNAr->Bioactive Pyridine Pyrazolo[4,3-b]pyridine Derivatives ActiveMethylene->Pyridine

Divergent synthesis of fused heterocycles from the ortho-aminoester pyrazole building block.

Experimental Protocols: Pyrazolo[4,3-d]pyrimidine Assembly

The following protocols detail the step-by-step assembly of a functionalized pyrazolo[4,3-d]pyrimidine core. These methods are designed to be self-validating; physical state changes at each step provide immediate visual confirmation of reaction progress.

Protocol A: Cyclocondensation to 2-Propyl-2,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione

Causality: Heating urea to 200 °C generates isocyanic acid (in situ). The C4-amine of the pyrazole attacks the isocyanic acid to form an intermediate pyrazolyl-urea. The extreme heat overcomes the activation energy required for the subsequent intramolecular cyclization onto the C3-ester, expelling methanol. A solvent-free melt is critical here, as standard solvents boil below the required activation temperature [1].

  • In a 50 mL heavy-walled pressure vessel, combine Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate (1.0 equiv) and Urea (5.0 equiv).

  • Heat the neat mixture to 200 °C using a heating block for 16 hours. Self-Validation: The mixture will initially melt into a clear liquid and subsequently solidify into an off-white mass as the high-melting-point dione product forms.

  • Cool the reaction vessel to room temperature.

  • Quench the crude solid mass by adding distilled water (50 mL) and triturate vigorously to dissolve the unreacted urea.

  • Filter the resulting precipitate under vacuum, wash with cold water, and dry in a vacuum oven at 60 °C to afford the dione intermediate.

Protocol B: Deoxychlorination to 5,7-Dichloro-2-propyl-2H-pyrazolo[4,3-d]pyrimidine

Causality: The dione exists in a lactam-lactim tautomeric equilibrium. Phosphorus oxychloride (POCl3) activates the lactim hydroxyls by forming a dichlorophosphate leaving group. The addition of catalytic DMF forms a Vilsmeier-Haack intermediate, which drastically accelerates the chloride displacement.

  • Suspend the dione intermediate (1.0 equiv) in anhydrous POCl3 (15 volumes) under an inert nitrogen atmosphere.

  • Add a catalytic amount of anhydrous DMF (0.1 equiv).

  • Reflux the mixture at 105 °C for 12 hours. Self-Validation: The opaque suspension will gradually transition into a homogeneous, dark yellow-brown solution as the highly soluble dichloro product forms.

  • Cool to room temperature and concentrate the mixture in vacuo to remove excess POCl3.

  • Carefully quench the oily residue by dropwise addition to crushed ice. Neutralize the aqueous layer to pH 7 using cold saturated aqueous NaHCO3.

  • Extract the aqueous phase with Ethyl Acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the dichloro intermediate.

Protocol C: Regioselective SNAr with Primary Amines

Causality: The pyrazolo[4,3-d]pyrimidine core exhibits distinct electrophilicity at the C5 and C7 positions. The C7 position is significantly more reactive toward nucleophilic aromatic substitution (SNAr) due to the stabilization of the Meisenheimer complex by the adjacent pyrazole ring's inductive effect. This allows for precise, room-temperature mono-substitution without C5 over-reaction [1].

  • Dissolve the dichloro intermediate (1.0 equiv) in anhydrous Isopropanol (0.1 M concentration).

  • Add the desired primary amine (e.g., tryptamine, 1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction via LC-MS to confirm the complete consumption of the starting material and the absence of di-substituted byproducts.

  • Concentrate the solvent under reduced pressure, partition between water and Dichloromethane, extract, and purify via silica gel flash chromatography to isolate the C7-substituted bioactive target.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the divergent annulation and functionalization of the pyrazole building block based on optimized laboratory runs.

Reaction StepTransformationReagents & ConditionsTypical YieldReaction TimeRegioselectivity
1 CyclocondensationUrea (neat melt), 200 °C45–60%16 hN/A (Complete Cyclization)
2 DeoxychlorinationPOCl3, cat. DMF, 105 °C40–55%12 hN/A (Bis-chlorination)
3 SNAr (C7 Position)R-NH2, DIPEA, iPrOH, 25 °C70–85%12 h>95% (C7 preference over C5)
Alt. Friedländer Annulation1,3-Dicarbonyl, Base, Reflux65–80%4–8 h>90% (Kinetic Control)

References

  • Kim, J., et al. "Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy." Cancers (Basel), 2022. Available at:[Link]

  • Belyy, M. A., et al. "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles." International Journal of Molecular Sciences, 2023. Available at:[Link]

Application Note: Precision Discovery of Bioactive Aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aminopyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib). However, the discovery workflow is frequently bottlenecked by two critical challenges: synthetic regioselectivity (controlling N1 vs. N2 alkylation) and assay interference (false positives in ATP-competitive screens).

This guide provides a validated workflow for the rational design, regioselective synthesis, and biological characterization of 3- and 5-aminopyrazoles. It integrates a robust chemical protocol for isomer control with a bioluminescent kinase assay (ADP-Glo™) to ensure high-fidelity structure-activity relationship (SAR) data.

The Aminopyrazole Advantage

Aminopyrazoles function as bioisosteres of the adenine ring found in ATP. Their ability to form bidentate hydrogen bonds (donor-acceptor motifs) allows them to anchor effectively into the hinge region of kinase active sites.

  • 3-Aminopyrazoles: Often target the ATP-binding pocket with the exocyclic amine acting as a hydrogen bond donor.

  • 5-Aminopyrazoles: Frequently utilized to induce distinct P-loop conformations or target allosteric pockets due to the different vector of the 1-substituent.

The Regioselectivity Challenge

The condensation of hydrazines with


-ketonitriles is the most common synthetic route. However, this reaction often yields a mixture of 3-amino and 5-amino isomers (tautomer-dependent).
  • Mechanism: The nucleophilicity of the hydrazine nitrogens differs based on substitution.[1]

  • Solution: We utilize a pH-controlled condensation protocol combined with steric differentiation to favor the kinetic (5-amino) or thermodynamic (3-amino) product.

Phase I: Chemical Synthesis Workflow

Visualizing the Synthetic Decision Tree

The following flowchart outlines the logic for selecting reaction conditions based on the desired regioisomer.

SynthesisWorkflow Start Start: Target Scaffold Precursor Select Precursor: β-Ketonitrile + R-Hydrazine Start->Precursor ConditionCheck Desired Isomer? Precursor->ConditionCheck Path5Amino Target: 5-Amino-1-R-pyrazole ConditionCheck->Path5Amino Steric Bulk at N1 Path3Amino Target: 3-Amino-1-R-pyrazole ConditionCheck->Path3Amino Unhindered Cond5 Condition A (Kinetic): Ethanol, Reflux, mild acid cat. Favors N1 attack on Nitrile Path5Amino->Cond5 Cond3 Condition B (Thermodynamic): Pyridine/Basic, High Temp Favors N1 attack on Carbonyl Path3Amino->Cond3 Purification Purification: Flash Chromatography (Verify via NOESY NMR) Cond5->Purification Cond3->Purification

Figure 1: Decision tree for the regioselective synthesis of aminopyrazoles, highlighting the divergence in reaction conditions required for isomer control.

Protocol 1: Regioselective Synthesis of 5-Amino-1-Arylpyrazoles

Objective: Synthesize 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile with >90% regioselectivity.

Reagents:

  • (Ethoxymethylene)malononitrile (1.0 eq)

  • 4-Chlorophenylhydrazine hydrochloride (1.0 eq)

  • Triethylamine (Et3N) (1.1 eq)

  • Ethanol (Absolute)[2]

Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (ethoxymethylene)malononitrile (1.22 g, 10 mmol) in absolute ethanol (20 mL).

  • Hydrazine Addition: Add 4-chlorophenylhydrazine hydrochloride (1.79 g, 10 mmol) to the solution.

    • Critical Step: Add Et3N (1.5 mL) dropwise. The base liberates the free hydrazine in situ.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 3 hours.

    • Monitoring: Monitor reaction progress via TLC (50% EtOAc/Hexanes). The intermediate hydrazone typically forms quickly, followed by cyclization.[1]

  • Workup: Cool the reaction mixture to room temperature. The 5-amino isomer often precipitates upon cooling due to its planar packing and H-bonding network.

  • Isolation: Filter the precipitate. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL) to remove unreacted hydrazine.

  • Purification: If the filtrate contains the 3-amino isomer (minor product), concentrate and purify via silica gel flash chromatography (Gradient: 0-60% EtOAc in Hexanes). The 5-amino isomer generally elutes after the 3-amino isomer due to stronger interaction with silica.

  • Validation (Self-Check):

    • 1H NMR: Look for the NH2 broad singlet (typically

      
       5.5-6.5 ppm).
      
    • NOESY: Crucial for confirming regiochemistry. Observe the NOE correlation between the pyrazole C-H (position 3) and the N-aryl ortho-protons. Only the 5-amino isomer (where N-aryl is at position 1 and H is at position 3) will show this correlation.

Phase II: Biological Screening Workflow

Once the library is synthesized, compounds must be screened for kinase inhibitory activity. We utilize the ADP-Glo™ Kinase Assay (Promega).[3][4][5] This assay is superior to fluorescent binding assays for aminopyrazoles because aminopyrazoles can sometimes fluoresce, causing interference. ADP-Glo is a luminescent endpoint assay that measures ADP production, making it compound-interference resistant.[3]

Visualizing the Assay Mechanism

ADPGloPathway Step1 Kinase Reaction (ATP -> ADP + Substrate-P) Reagent1 Add ADP-Glo™ Reagent (40 min incubation) Step1->Reagent1 Step2 ATP Depletion (Unused ATP -> AMP) Reagent1->Step2 Reagent2 Add Detection Reagent (30 min incubation) Step2->Reagent2 Step3 ADP -> ATP Conversion + Luciferase/Luciferin Reagent2->Step3 Readout Luminescence (Proportional to Kinase Activity) Step3->Readout

Figure 2: The ADP-Glo™ assay principle. The two-step process eliminates unconsumed ATP background, ensuring the luminescent signal is strictly proportional to kinase activity.

Protocol 2: High-Throughput Kinase Inhibition Assay

Objective: Determine IC50 values for aminopyrazole analogs against JNK3 kinase.

Materials:

  • White 384-well small volume plates (Greiner)

  • Recombinant JNK3 Kinase (0.2 ng/µL final)

  • Substrate: ATF2 protein or peptide (0.2 µg/µL)

  • Ultrapure ATP (10 µM final)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Compound Preparation: Prepare 100x compound stocks in 100% DMSO. Dilute to 4x working concentration in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Note: Ensure DMSO concentration in the final assay does not exceed 1%.

  • Kinase Reaction (5 µL volume):

    • Add 1 µL of 4x Compound to the well.

    • Add 2 µL of Enzyme/Substrate mix.

    • Add 2 µL of ATP to initiate the reaction.

    • Control Wells: Include "No Enzyme" (100% Inhibition) and "Vehicle Only" (0% Inhibition).

    • Incubate at Room Temperature (RT) for 60 minutes.

  • ADP-Glo Step 1 (ATP Depletion):

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.[6]

    • Incubate at RT for 40 minutes.

  • ADP-Glo Step 2 (Detection):

    • Add 10 µL of Kinase Detection Reagent (converts ADP back to ATP + Luciferase).[5][6]

    • Incubate at RT for 30 minutes.

  • Data Acquisition: Read Luminescence (Integration time: 0.5 - 1.0 sec) on a multimode plate reader (e.g., BMG PHERAstar).

Data Analysis & Optimization

Interpreting the Data

Data should be normalized to controls to calculate % Inhibition:



Table 1: Representative SAR Data for 1-Aryl-5-Aminopyrazoles

Compound IDR1 (Aryl)R2 (C4-Pos)JNK3 IC50 (nM)p38 IC50 (nM)Selectivity Ratio
AP-001 Phenyl-CN4501200.26 (p38 selective)
AP-005 4-Cl-Phenyl-CN852102.5
AP-012 4-Cl-Phenyl-CONH212 85070.8
AP-012-Iso 3-amino isomer-CONH2>10,000>10,000Inactive

Analysis: The data (Row 4) highlights the critical importance of regiochemistry. The 3-amino isomer of AP-012 is inactive, proving that the specific vector of the H-bond donor is essential for JNK3 binding. The amide at C4 (AP-012) significantly improves potency over the nitrile (AP-005), likely due to additional H-bonding with the hinge region.

References

  • Furet, P., et al. (2023).[7] "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules, 28(9), 3705. Link

  • Kamenecka, T. M., et al. (2009).[8] "Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38." Journal of Biological Chemistry, 284(19), 12853-12861. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual #TM313." Link

  • Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197. Link

  • BenchChem Technical Support. (2025). "A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles." Link

Sources

Application Note: Strategic Development of Aminopyrazole Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of fragment-based drug discovery (FBDD), the aminopyrazole moiety stands as a "privileged scaffold." Its structural utility lies in its ability to mimic the adenine ring of ATP, allowing it to function as a potent competitive inhibitor at the hinge region of protein kinases (e.g., CDKs, Aurora Kinases, VEGFR) [1]. Furthermore, recent structural optimizations have expanded its utility to the colchicine-binding site of tubulin, acting as a microtubule destabilizing agent [2].

This guide provides a rigorous, self-validating workflow for the rational design, synthesis, and biological validation of N1-substituted 5-aminopyrazole derivatives.

Rational Design & Mechanism of Action

The Pharmacophore

The efficacy of aminopyrazoles stems from their amphoteric nature within the kinase ATP-binding pocket.

  • H-Bond Donor: The exocyclic amino group (–NH2) donates a hydrogen bond to the backbone carbonyl of the kinase hinge region (e.g., Glu81 in CDK2).

  • H-Bond Acceptor: The pyrazole nitrogen (N2) accepts a hydrogen bond from the backbone amide (e.g., Leu83 in CDK2).

  • Selectivity: The N1-substituent directs the molecule toward the solvent-exposed region or the hydrophobic back-pocket, determining selectivity between homologous kinases (e.g., JNK3 vs. p38 MAPK) [3].

Pathway Visualization

The following diagram illustrates the dual-targeting potential of aminopyrazoles in cancer cell signaling.

Aminopyrazole_Mechanism Scaffold Aminopyrazole Scaffold Kinase ATP Binding Pocket (Hinge Region) Scaffold->Kinase H-Bond Mimicry Tubulin Colchicine Binding Site (Microtubules) Scaffold->Tubulin Hydrophobic Fit Phospho Inhibition of Phosphorylation Kinase->Phospho Polymer Inhibition of Polymerization Tubulin->Polymer Arrest G2/M Cell Cycle Arrest Phospho->Arrest Polymer->Arrest Apoptosis Apoptosis (Caspase 3/7) Arrest->Apoptosis

Figure 1: Dual mechanism of action. Aminopyrazoles can be engineered to target kinase ATP pockets or tubulin dynamics, converging on G2/M arrest and apoptosis.

Synthetic Protocol: Accessing the 5-Aminopyrazole Core[1][2]

Objective: Synthesize N1-substituted-5-aminopyrazoles via the regioselective condensation of


-ketonitriles with aryl hydrazines.

Safety Note: Hydrazines are toxic and potentially carcinogenic. All operations must be performed in a fume hood.

Materials
  • Reagents: Benzoylacetonitrile (1.0 eq), Phenylhydrazine (1.1 eq), Ethanol (absolute), Glacial Acetic Acid (cat.).

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Vacuum filtration setup.

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of benzoylacetonitrile in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Addition: Add 11 mmol of phenylhydrazine dropwise while stirring.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3). The starting nitrile spot (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
  • Precipitation: Cool the reaction mixture to room temperature. If precipitation does not occur, reduce solvent volume by 50% under vacuum and cool on ice.

  • Purification: Filter the solid precipitate. Wash with cold ethanol (

    
    ).
    
  • Recrystallization: Recrystallize from Ethanol/Water (9:1) to obtain the pure 5-amino-1,3-diphenylpyrazole.

Reaction Scheme Logic: The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular nucleophilic attack of the hydrazine nitrogen onto the nitrile carbon. This "Thorpe-Ziegler" type cyclization is robust and favors the 5-amino isomer over the 3-amino isomer when using N-substituted hydrazines [4].

In Vitro Validation: Kinase Inhibition Assay

Objective: Quantify the inhibitory potency (IC50) of the synthesized derivative against CDK2/Cyclin A.

Protocol (ADP-Glo™ Platform)
  • Reagent Prep: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Dilution: Prepare a 10-point serial dilution of the aminopyrazole derivative in DMSO (Start: 10

    
    , Dilution factor: 3).
    
  • Enzyme Reaction:

    • Add 2

      
       of CDK2/Cyclin A enzyme (0.2 ng/
      
      
      
      ) to a 384-well white plate.
    • Add 1

      
       of compound. Incubate for 10 min at RT.
      
    • Add 2

      
       of ATP/Substrate mix (10 
      
      
      
      ATP, 0.1
      
      
      Histone H1).
    • Incubate for 60 min at RT.

  • Detection:

    • Add 5

      
       of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
      
    • Add 10

      
       of Kinase Detection Reagent (converts ADP to ATP 
      
      
      
      Luciferase). Incubate 30 min.
  • Readout: Measure luminescence using a plate reader (e.g., PerkinElmer EnVision).

Self-Validating Control:

  • Positive Control: Staurosporine (Reference IC50

    
     1-5 nM).
    
  • Negative Control: DMSO only (0% Inhibition).

  • Z-Prime Calculation: Ensure

    
     for assay validity.
    

Phenotypic Validation: Cell Cycle Analysis

Objective: Confirm mechanism of action by observing G2/M arrest in HeLa cells, characteristic of CDK1/2 or Tubulin inhibition.

Protocol (Propidium Iodide Staining)
  • Seeding: Seed HeLa cells at

    
     cells/well in a 6-well plate. Incubate 24h.
    
  • Treatment: Treat cells with the aminopyrazole derivative at

    
     concentration for 24h. Include a DMSO control.[1]
    
  • Harvesting: Trypsinize cells, collect in 15 mL tubes, and centrifuge (1000 rpm, 5 min).

  • Fixation (Critical Step):

    • Discard supernatant. Resuspend pellet in 200

      
       PBS.
      
    • Add 70% ice-cold ethanol dropwise while vortexing gently to prevent clumping.

    • Incubate at

      
       for 
      
      
      
      hours.
  • Staining:

    • Wash cells with PBS.[2]

    • Resuspend in 500

      
       FxCycle™ PI/RNase Staining Solution.
      
    • Incubate 30 min at RT in the dark.

  • Analysis: Analyze on a Flow Cytometer (excitation 488 nm, emission 585 nm).

Expected Outcome:

  • Control: High G0/G1 peak.

  • Aminopyrazole Treated: Significant accumulation in G2/M phase (4N DNA content), indicating mitotic block [5].

Data Presentation & Analysis

Comparative Potency Table

Summarize your findings against established benchmarks.

Compound IDR1 SubstitutionR3 SubstitutionCDK2 IC50 (nM)Tubulin Polymerization IC50 (

M)
Primary Mechanism
Ref (Stauro) --3.2>10Pan-Kinase
Ref (CA-4) -->10001.2Tubulin
AP-01 PhenylMethyl450>20Weak Kinase
AP-05 4-F-PhenylPhenyl38 >20Potent Kinase
AP-09 3,4,5-OMe-PhenylPhenyl8502.1 Tubulin (Colchicine mimic)
Experimental Workflow Diagram

The following Graphviz diagram outlines the complete validation lifecycle.

Workflow Start Start: Rational Design Synth Synthesis: Reflux Condensation Start->Synth Purify Purification: Recrystallization Synth->Purify Check1 QC Check: NMR / LCMS Purify->Check1 Check1->Synth Fail Biochem Biochem Assay: ADP-Glo (Kinase) Check1->Biochem Pass Cell Cell Assay: Flow Cytometry Biochem->Cell IC50 < 1uM Decision Hit Validation Cell->Decision

Figure 2: Integrated workflow from synthesis to phenotypic validation.

References

  • Vertex AI Search. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Link

  • Ren, C., et al. (2024).[3] Design and synthesis of novel 3-amino-5-phenylpyrazole derivatives as tubulin polymerization inhibitors targeting the colchicine-binding site. European Journal of Medicinal Chemistry. Link

  • Kamenecka, T.M., et al. (2009).[4] Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry. Link

  • BenchChem. (2025).[5][2] The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide. Link

  • Pevarello, P., et al. (2005). 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents.[6][7] 2. Lead Optimization. Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

challenges in regioselective functionalization of pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the notoriously stubborn regioselectivity of pyrazoles.

Pyrazoles are privileged scaffolds in medicinal chemistry, but their inherent tautomerism and complex electronic distribution make late-stage functionalization a significant synthetic hurdle. This guide bypasses rigid textbook overviews to provide field-proven troubleshooting, mechanistic causality, and self-validating protocols for your benchwork.

Module 1: The Tautomerism Dilemma in N-Alkylation

Q: "I am trying to N-alkylate an asymmetric 3-substituted 1H-pyrazole, but my NMR shows a nearly 1:1 mixture of N1 and N2 alkylated isomers. How do I force regioselectivity?"

The Causality: Unsubstituted NH-pyrazoles exist in a rapid tautomeric equilibrium. Because both nitrogen atoms (N1 and N2) can act as nucleophiles, the site of alkylation is dictated by the reaction's kinetic versus thermodynamic control. When you use a strong, irreversible base like Sodium Hydride (NaH) in a non-polar solvent like THF, you create a "naked," highly reactive pyrazolide anion. This results in kinetic control , where the electrophile attacks indiscriminately, leading to poor regioselectivity. To achieve high regioselectivity, you must switch to thermodynamic control . By using a milder base (like K₂CO₃) in a polar aprotic solvent (DMF), the deprotonation becomes reversible. This allows the system to equilibrate and funnel the reaction toward the thermodynamically more stable isomer—typically the one where the alkyl group is furthest from the steric bulk of the C3 substituent.

Table 1: Optimization of N-Alkylation Conditions

Base SystemSolventTemp (°C)Yield (%)N1:N2 RatioMechanistic Causality
NaH (1.2 eq)THF0 → RT88%60:40Irreversible deprotonation; highly reactive anion drives kinetic attack.
Acetone/K₂CO₃ AcetoneReflux45%80:20Poor solubility of the inorganic base limits the equilibration rate.
DBU (1.5 eq)MeCNReflux70%85:15Bulky organic base provides moderate steric bias but complicates workup.
K₂CO₃ (2.0 eq)DMF6092%>95:5Optimal: Reversible equilibrium favors the sterically unhindered thermodynamic product.
Protocol 1.1: Thermodynamically Controlled Regioselective N-Alkylation

This protocol is a self-validating system: if the temperature drops below 50°C, the equilibration stalls, and selectivity degrades. Maintaining 60°C ensures the thermodynamic sink is reached.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the asymmetric 1H-pyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv). Stir the suspension vigorously at room temperature for 15 minutes to initiate the equilibrium.

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise.

  • Thermodynamic Heating: Heat the reaction strictly to 60°C and stir for 12–16 hours.

  • Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

N_Alkylation_Logic Start Asymmetric NH-Pyrazole Decision Select Base/Solvent System Start->Decision Kinetic Strong Base (NaH/THF) Irreversible Deprotonation Decision->Kinetic Kinetic Pathway Thermo Mild Base (K2CO3/DMF) Reversible Equilibration Decision->Thermo Thermodynamic Pathway Prod1 Kinetic Mixture (~1:1 Isomer Ratio) Kinetic->Prod1 Prod2 Thermodynamic Product (>95:5 Regioselectivity) Thermo->Prod2

Decision tree illustrating the divergence of kinetic vs. thermodynamic control in N-alkylation.

Module 2: Breaking the Rules of C-H Functionalization

Q: "I need to arylate the C5 position of an N-methylpyrazole. Standard electrophilic aromatic substitution (EAS) only yields the C4-arylated product. Why is this happening, and how do I redirect it?"

The Causality: You are fighting the inherent electronic distribution of the pyrazole ring. The C4 position has enamine-like character, making it the most electron-rich (nucleophilic) center on the ring. Therefore, standard EAS reactions (like halogenation or Friedel-Crafts) will exclusively target C4 [1].

However, the C5 proton is the most acidic (sp² C-H) due to the strong inductive electron-withdrawing effect of the adjacent sp³ hybridized N1 atom [1]. To functionalize C5, you must abandon EAS and utilize Transition-Metal-Catalyzed C-H Activation . The Lewis basic N2 atom acts as an innate directing group. Palladium (Pd) or Rhodium (Rh) catalysts will coordinate to N2, bringing the metal center into perfect proximity to oxidatively insert into the adjacent C5-H bond [1, 3].

Protocol 2.1: Pd-Catalyzed Regioselective C5-Arylation

This protocol utilizes a Concerted Metalation-Deprotonation (CMD) pathway. The choice of Ag₂CO₃ is critical as it acts both as an oxidant to regenerate the Pd catalyst and as a base to facilitate the C5-H cleavage.

  • Reaction Setup: In a Schlenk tube under an Argon atmosphere, combine the N-substituted pyrazole (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous DMF (0.1 M).

  • Activation: Seal the tube and heat the mixture to 110°C for 24 hours. Note: The solution will turn dark as Pd black begins to form toward the end of the catalytic cycle.

  • Filtration: Cool to room temperature, dilute with Ethyl Acetate, and filter the crude mixture through a short pad of Celite to remove silver salts and Pd black.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography to isolate the C5-arylated pyrazole.

CH_Activation_Cycle Pd Pd(II) Catalyst Coord N2 Coordination (Directing Group Effect) Pd->Coord CMD Concerted Metalation-Deprotonation (Selective C5-H Cleavage) Coord->CMD OxAdd Oxidative Addition (Aryl Halide Insertion) CMD->OxAdd RedElim Reductive Elimination (C5-Aryl Product Release) OxAdd->RedElim RedElim->Pd Ag2CO3 Regeneration

Catalytic cycle of Pd-mediated C5 C-H activation directed by the N2 atom of the pyrazole ring.

Module 3: Advanced FAQs (Enzymatic & Green Chemistry)

Q: "Traditional N-alkylation methods are failing for my highly sensitive, highly functionalized API intermediate. Are there biocatalytic alternatives for pyrazoles?"

A: Yes, biocatalysis for non-natural heterocycles is a rapidly emerging field. While wild-type enzymes rarely recognize pyrazoles, recent breakthroughs in sequence-guided protein engineering have solved this. Researchers have utilized computational algorithms (like FuncLib) to redesign promiscuous human nicotinamide N-methyltransferases (NNMTs) [2]. These engineered mutant libraries can perform highly regioselective N-alkylation (up to >99% regioselectivity) on complex pyrazoles under mild, aqueous conditions, completely avoiding the harsh bases and high temperatures of traditional synthesis [2]. If your substrate degrades under K₂CO₃/DMF conditions, screening a panel of engineered NNMTs is the premier state-of-the-art alternative.

References

  • Transition-metal-catalyzed C–H functionalization of pyrazoles Source: Organic & Biomolecular Chemistry (2020) URL:[Link]

  • Efficient Exploration of Sequence Space by Sequence-Guided Protein Engineering and Design Source: Chemical Reviews, American Chemical Society (2022) URL:[Link]

  • Combined Experimental and Computational Investigations of Rhodium- and Ruthenium-Catalyzed C-H Functionalization of Pyrazoles with Alkynes Source: The Journal of Organic Chemistry, American Chemical Society (2014) URL:[Link]

troubleshooting cyclization reactions of pyrazole precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In drug discovery, the pyrazole ring is not just a scaffold; it is a pharmacophore privilege found in blockbusters like Celecoxib (Celebrex) and Sildenafil (Viagra). However, synthesizing substituted pyrazoles—specifically via the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis)—is rarely as "click-chemistry" simple as textbooks suggest.

This guide addresses the three critical failure modes we see most often in the field: uncontrolled regioselectivity , stalled hydrazone intermediates , and purification artifacts caused by tautomerism .

Module 1: The Regioselectivity Conundrum

User Query: "I am reacting a trifluoromethyl-1,3-diketone with methylhydrazine. I need the 1-methyl-3-CF3 isomer, but I keep getting a mixture or the wrong regioisomer. How do I control this?"

The Technical Insight

Regioselectivity in Knorr synthesis is a battle between kinetics (nucleophilicity) and thermodynamics (electrophilicity) .

  • Electronic Control: The hydrazine's terminal nitrogen (the most nucleophilic site) naturally attacks the most electrophilic carbonyl carbon.

  • Steric Control: Bulky groups on the diketone shield the carbonyl, forcing attack elsewhere.

When these two forces oppose each other, you get a "regio-scramble."

Visualizing the Bifurcation

The following decision tree illustrates where the reaction pathway splits.

KnorrMechanism Start 1,3-Dicarbonyl + Hydrazine Decision Initial Nucleophilic Attack Start->Decision PathA Attack at C1 (Less Hindered/More Electrophilic) Decision->PathA Kinetic Control PathB Attack at C3 (More Hindered/Less Electrophilic) Decision->PathB Thermodynamic/Acid Control InterA Hydrazone A PathA->InterA InterB Hydrazone B PathB->InterB ProdA Isomer A (1,3-substituted) InterA->ProdA ProdB Isomer B (1,5-substituted) InterB->ProdB

Caption: The mechanistic bifurcation in Knorr synthesis. Controlling the initial attack point determines the final regioisomer.

Troubleshooting Protocol: Steering the Attack

To force a specific isomer, you must manipulate the reaction environment to favor either the nucleophile or the electrophile.[1]

VariableEffect on RegioselectivityRecommendation for 1,3-IsomerRecommendation for 1,5-Isomer
Solvent Polarity Stabilizes charged transition states.Non-polar/Aprotic (Toluene, THF). Favors neutral nucleophilic attack.Polar Protic (Ethanol, MeOH). Solvates the hydrazine, reducing nucleophilicity.
pH / Catalyst Protonation activates carbonyls.[2]Neutral/Basic. Keeps hydrazine nucleophilic.Acidic (HCl/AcOH). Protonates the carbonyl, making the less reactive carbonyl accessible.
Temperature Kinetic vs. Thermodynamic control.Low Temp (0°C). Traps the kinetic product.Reflux. Allows equilibration to the thermodynamic product.

Expert Tip: For fluorinated substrates (like your CF3 example), the carbonyl adjacent to the CF3 is highly electrophilic (electronic control). To invert this natural preference, use acid catalysis (HCl) to activate the other carbonyl, or use a bulky hydrazine protecting group that forces attack at the less hindered site [1].

Module 2: The Stalled Intermediate (Hydrazone Purgatory)

User Query: "LCMS shows the mass of the intermediate hydrazone, but it won't cyclize to the pyrazole even after refluxing overnight. What is wrong?"

The Technical Insight

The reaction proceeds in two steps:[1][2][3][4][5] (1) Condensation to form a hydrazone, and (2) Cyclization/Dehydration. If you see the hydrazone mass, Step 1 worked. Step 2 is failing because the dehydration is thermodynamically unfavorable or the rotation required for ring closure is sterically hindered. This is common with aryl-hydrazines which reduce the nucleophilicity of the second nitrogen.

Troubleshooting Workflow

StalledReaction Start Reaction Stalled at Hydrazone Check1 Is the system wet? Start->Check1 Sol1 Add Molecular Sieves / Dean-Stark Check1->Sol1 Yes (Water inhibits dehydration) Check2 Is N2 Nucleophilic? Check1->Check2 No Sol2 Switch to Microwave (120°C) Check2->Sol2 Sterically Hindered Sol3 Add Lewis Acid (Yb(OTf)3 or BF3) Check2->Sol3 Electronically Deactivated

Caption: Decision matrix for pushing stalled hydrazone intermediates to cyclization.

The "Nuclear Option": Microwave Irradiation

When thermal heating fails, microwave irradiation is superior. It provides direct dielectric heating, often overcoming the activation energy barrier for the intramolecular attack that conventional reflux cannot reach.

Comparative Data: Microwave vs. Conventional Heating [2]

Substrate TypeMethodTimeYieldStatus
Sterically Hindered Conventional Reflux (EtOH)12 Hours45%Incomplete (Hydrazone present)
Sterically Hindered Microwave (120°C, EtOH) 10 Minutes 92% Complete Cyclization
Electron Deficient Conventional Reflux24 Hours30%Decomposition observed
Electron Deficient Microwave (140°C, Solvent-free) 5 Minutes 88% Clean conversion

Module 3: Purification & Characterization (The Tautomer Trap)

User Query: "My NMR spectrum is a mess. The peaks are broad, and I see 'ghost' peaks suggesting a mixture, but LCMS says it's pure. Also, the compound streaks on silica columns."

The Technical Insight

If your pyrazole is N-unsubstituted (NH-pyrazole), you are witnessing annular tautomerism . In solution, the proton hops between N1 and N2.[6] A 3-substituted pyrazole and a 5-substituted pyrazole are often the same molecule rapidly interconverting [3].

  • NMR Broadening: The rate of proton exchange is intermediate on the NMR timescale, causing peak coalescence (broadening).

  • Tailing on Silica: The acidic N-H proton interacts strongly with the silanols on silica gel, causing "streaking."

Protocol: Handling N-Unsubstituted Pyrazoles
  • NMR Fix:

    • Drop the pH: Add a drop of TFA-d or DCl to your NMR tube. This protonates the system fully, often sharpening the peaks by freezing the equilibrium or making the exchange fast on the NMR timescale.

    • Change Solvent: Switch from

      
       to 
      
      
      
      . DMSO hydrogen bonds with the NH, slowing the exchange and sometimes allowing you to see distinct tautomers.
  • Purification Fix:

    • Neutralize Silica: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes. This masks the acidic sites on the silica.

    • Eluent Modification: Add 0.1% Acetic Acid or 1% MeOH to your mobile phase to sharpen the peaks during elution.

References

  • Fustero, S., et al. (2009). "Regioselective Synthesis of Pyrazoles and Pyrazolines." Chemical Reviews. Available at: [Link]

  • Karakaya, A., et al. (2025).[7] "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences. Available at: [Link]

  • Alkorta, I., et al. (2020). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules. Available at: [Link]

  • Maddila, S., et al. (2013). "Recent advances in the synthesis of pyrazoles: A review." Letters in Organic Chemistry. Available at: [Link]

Sources

addressing regioselectivity issues in C-H functionalization of pyrazoles

[1]

Status: Operational Operator: Senior Application Scientist Topic: Regioselectivity Control in Pyrazole C-H Functionalization Ticket ID: PYR-REGIO-001[1]

Introduction: The Pyrazole Challenge

Welcome to the technical support center. You are likely here because your pyrazole substrate is not behaving.[1] Pyrazoles are notoriously fickle substrates in C-H functionalization due to their competing electronic and steric properties.[1]

To solve your regioselectivity issue, you must first understand the "Personality" of the ring:

  • N1 (The Anchor): Controls sterics and coordination.[1] Free N-H often poisons catalysts; protection is usually required.[1]

  • C3 (The Remote Site): Electronically similar to C5 but sterically distal.[1] The hardest to hit directly without blocking groups.[1]

  • C4 (The Nucleophile): The most electron-rich site.[1] Favored by Electrophilic Aromatic Substitution (SEAr).[1]

  • C5 (The Acidic Site): The most acidic C-H bond (pKa ~20-28).[1] Favored by Concerted Metalation-Deprotonation (CMD).[1]

Diagnostic Workflow: Select Your Pathway

Before modifying your reaction mixture, use this decision matrix to identify the correct mechanistic regime for your desired outcome.

Pyrazole_Decision_TreeStartTarget Position?C4Target: C4-PositionStart->C4C5Target: C5-PositionStart->C5C3Target: C3-PositionStart->C3Mech_SEArMechanism: S_EAr(Electrophilic)C4->Mech_SEArMech_CMDMechanism: CMD(Acidity Driven)C5->Mech_CMDMech_BlockMechanism: Steric/DirectingC3->Mech_BlockCond_C4Use: Electrophilic Pd/RuAvoid: Carboxylate BasesMech_SEAr->Cond_C4Cond_C5Use: Pd(OAc)2 + PivOHBase: K2CO3/Cs2CO3Mech_CMD->Cond_C5Cond_C3Strategy: Block C4/C5OR: Use N-Oxide DGMech_Block->Cond_C3

Figure 1: Decision matrix for selecting the appropriate mechanistic pathway based on the desired site of functionalization.

Module A: Targeting C5 (The "Fagnou" Condition)

The Logic: C5 is the most acidic proton on the ring due to the inductive effect of the adjacent Nitrogen (N1).[1] To hit C5 selectively over C4, you must switch the mechanism from electrophilic (SEAr) to Concerted Metalation-Deprotonation (CMD) .[1]

The Protocol (Standard C5-Arylation):

  • Catalyst: Pd(OAc)2 (5 mol%)[1][2]

  • Ligand: P(t-Bu)2Me-HBF4 (Dav-Phos) or SPhos (for difficult substrates).[1]

  • Additive (CRITICAL): Pivalic Acid (PivOH) (30 mol%) or KOPiv.[1]

  • Base: K2CO3 or Cs2CO3 (2-3 equiv).

  • Solvent: DMA or Toluene, 100–120 °C.

Troubleshooting Guide:

SymptomDiagnosisCorrective Action
C4/C5 Mixture The CMD pathway is weak; SEAr is competing.[1]Increase PivOH loading. The pivalate anion acts as a proton shuttle, lowering the energy barrier for C-H cleavage at the acidic C5 site [1].[1]
Low Conversion Catalyst poisoning by N2.[1]Switch to a bulky N-protecting group (e.g., SEM, THP) or use a more robust precatalyst like Pd(OH)2/C (Pearlman's catalyst) for heterogeneous activation.[1]
C3 Reaction Steric crowding at C5.[1]If N1 has a bulky group (e.g., t-Butyl), C5 is sterically blocked.[1] You must use a smaller N-protecting group (Methyl) to access C5.[1]

Module B: Targeting C4 (The "Electrophilic" Condition)

The Logic: C4 is the "enamine-like" carbon.[1] It is naturally nucleophilic.[1] To target C4, you must treat the pyrazole like a standard arene undergoing Friedel-Crafts-type chemistry.[1]

The Protocol (C4-Halogenation/Arylation):

  • Catalyst: Electrophilic species (e.g., PdCl2(MeCN)2 or simply NIS/NBS for halogenation).[1]

  • Conditions: Acidic or Neutral.[1] AVOID Carboxylate bases (PivOH, Acetate) which promote C5-CMD.[1]

  • Solvent: DCE or Acetic Acid.[1]

Troubleshooting Guide:

SymptomDiagnosisCorrective Action
Reaction at C5 Base contamination.Ensure the system is free of carbonate/pivalate bases.[1] Use Ag2CO3 or AgOAc only if necessary for the oxidative turnover, but keep the medium neutral/acidic.[1]
No Reaction Substrate is too electron-deficient.If the pyrazole has strong EWGs (e.g., -CF3, -NO2), C4 nucleophilicity is killed.[1] You cannot use SEAr.[1] You must switch to a radical pathway (e.g., Minisci reaction) to functionalize C4.[1]

Module C: Targeting C3 (The "Remote" Challenge)

The Logic: C3 is the most difficult position.[1] It is electronically similar to C5 but lacks the acidity for CMD.[1] It is not nucleophilic enough for SEAr.[1]

Strategies:

  • Steric Blocking: Place a bulky group (e.g., t-Butyl) on N1.[1] This blocks C5, forcing the CMD catalyst to activate C3 (though this is slow).[1]

  • N-Oxide Chemistry: Oxidize the pyrazole to the N-oxide. The oxygen acts as a directing group to activate the adjacent C3 position (which was C5 relative to the original N, but is now ortho to the N-O).[1]

  • Blocking Groups: Install a removable ester/halogen at C5 and C4.

Protocol (N-Oxide Route for C3-Arylation) [2]:

  • Substrate: Pyrazole N-oxide.[1]

  • Reagent: Aryne precursor (e.g., 2-(trimethylsilyl)aryl triflate).[1]

  • Additives: CsF (to generate aryne).

  • Outcome: Regioselective C3-functionalization followed by deoxygenation (PCl3) restores the pyrazole.[1]

Visualizing the CMD Mechanism (Why PivOH works)

The Concerted Metalation-Deprotonation (CMD) mechanism is the key to distinguishing C5 from C4.[1] The pivalate ligand acts as an intramolecular base.[1]

CMD_Mechanismcluster_0Why C5?PrePd(II)-PivalateComplexTSCMD Transition State(Pd binds C5, PivO binds H)Pre->TSCoordinationInterPd-C5 Intermediate(+ PivOH)TS->InterH-Transfer(Rate Limiting)ProdC5-FunctionalizedProductInter->ProdCouplingExplC5-H is the most acidic.Pivalate requires acidic Hto facilitate cleavage.

Figure 2: The CMD mechanism highlights why basic/carboxylate conditions favor the acidic C5 position over the nucleophilic C4 position.[1]

References

  • Fagnou, K. et al. (2010).[1] C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation. PMC.

  • O'Sullivan, L. et al. (2021).[1] Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. The Journal of Organic Chemistry. [1]

  • Doucet, H. et al. (2025).[1][3] Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation. Comptes Rendus Chimie.

  • RSC Review. (2025). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.

Technical Support Center: Transition-Metal-Catalyzed Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket Scope: Catalyst Selection, Regioselectivity Control, and Reaction Troubleshooting

System Overview: The "Pyrazole Problem"

Welcome to the technical support hub for pyrazole functionalization. If you are here, you are likely facing one of three critical errors:

  • Regioselectivity Failure: You targeted C5 but got C4 (or vice versa).

  • Catalyst Poisoning: Your reaction stalled at 20% conversion because the pyrazole nitrogen (

    
    ) shut down your metal center.
    
  • N-Arylation Issues: You are struggling to choose between Buchwald-Hartwig and Chan-Lam protocols.

This guide treats your chemical reaction as a system. We analyze the inputs (catalysts, ligands, additives) to guarantee the correct output (regio-controlled product).

Decision Logic: Regioselectivity (The "Where")

The pyrazole ring is electronically bipolar. Your choice of catalyst and mechanism determines the site of functionalization.

Diagram 1: Regioselectivity Decision Tree

Pyrazole_Regioselectivity Start Target Position? N1 N1 (Nitrogen) Start->N1 C4 C4 (Nucleophilic) Start->C4 C5 C5 (Acidic) Start->C5 ChanLam Chan-Lam Coupling (Cu(OAc)2, Air, Boronic Acid) N1->ChanLam Mild/Oxidative Buchwald Buchwald-Hartwig (Pd, tBuBrettPhos) N1->Buchwald High Efficiency SEAr SEAr Mechanism (Electrophilic) C4->SEAr CMD CMD Mechanism (Concerted Metallation-Deprotonation) C5->CMD Ru_Direct Ru(II) / Directing Group (Chelation Control) C5->Ru_Direct C4_Cond Pd(OAc)2 / Acidic Media (No CMD Base) SEAr->C4_Cond C5_Cond Pd(OAc)2 / Pivalate / K2CO3 (Fagnou Conditions) CMD->C5_Cond

Figure 1: Decision matrix for selecting catalytic systems based on the target pyrazole position.

Troubleshooting Modules (FAQs)

Module A: The "Dead Catalyst" (Poisoning & Inhibition)

User Issue: "My C-H arylation reaction turns black and stops after 1 hour. Yield is stuck at <30%."

Root Cause Analysis: Pyrazoles are notorious ligands. The


 (pyridine-like) nitrogen is a strong 

-donor. It binds to electrophilic metals (Pd, Rh), displacing your carefully selected ligands and forming an inactive "rest state" complex. This is the Azole Effect .

Corrective Actions:

  • The "Bulky Shield" Protocol: Switch to sterically demanding phosphine ligands.

    • Recommendation: Use DavePhos or

      
      BuXPhos . The steric bulk prevents the formation of the inactive bis-pyrazole-metal complex.
      
  • The "Decoy" Protocol: Add a Lewis Acid.

    • Recommendation: Add Mg(O

      
      Bu)
      
      
      
      or Zn(OAc)
      
      
      . These cheaper metals bind the
      
      
      site, leaving the Pd/Rh center free to catalyze the C-H activation.
  • The "Concentration" Fix:

    • Action: Do not dump all substrate at once. Use slow addition of the pyrazole to keep the [Substrate]:[Catalyst] ratio low, minimizing the probability of bis-coordination.

Module B: Regioselectivity Scrambling (C4 vs. C5)

User Issue: "I am trying to arylate C5 using Pd(OAc)


, but I am getting a mixture of C4 and C5 products."

Root Cause Analysis: You are likely operating in a "mechanistic gray zone."

  • C4 is the innate nucleophilic site (reacts via

    
     - Electrophilic Aromatic Substitution).[1]
    
  • C5 is the most acidic site (reacts via CMD - Concerted Metallation-Deprotonation).

Corrective Actions:

  • Force the CMD Pathway (Target C5):

    • Critical Additive: You must use a carboxylate source, typically Pivalic Acid (PivOH) (30 mol%) or 1-Adamantanecarboxylic acid .

    • Why? The pivalate acts as a proton shuttle, deprotonating C5 while simultaneously coordinating to Palladium. Without this, the Pd defaults to the electrophilic C4 attack.

  • Block the C4 Position:

    • Action: If selectivity remains poor, install a transient blocking group (e.g., Cl, Br, or COOEt) at C4. An ester at C4 is particularly effective at directing Pd to C5 via the CMD mechanism.

Module C: N-Arylation (Buchwald vs. Chan-Lam)

User Issue: "Which method should I use to attach an aryl group to N1?"

Comparative Analysis Table:

FeatureChan-Lam Coupling Buchwald-Hartwig
Metal Copper (Cu(OAc)

)
Palladium (Pd

(dba)

/ Pd(OAc)

)
Coupling Partner Aryl Boronic AcidsAryl Halides (Cl, Br, I)
Conditions Open air (O

), Room Temp
Inert Atmosphere (Ar/N

), Heat (80-110°C)
Tolerance High (Water/Air tolerant)Moderate (Base sensitive)
Best For... Late-stage functionalization, sensitive substrates.Scalable synthesis, unreactive aryl chlorides.
Key Ligand None (usually) or Bipyridine

BuBrettPhos
, AdBrettPhos

Standard Operating Protocols (SOPs)

SOP 1: C5-Selective C-H Arylation (The "Fagnou" Conditions)

Target: Direct arylation of N-substituted pyrazoles at the C5 position.

Reagents:

  • Substrate: N-Methylpyrazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: PCy

    
     HBF
    
    
    
    (10 mol%) - Optional, often phosphine-free works for simple cases.
  • Critical Additive: Pivalic Acid (30 mol%)

  • Base: K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: DMA (0.2 M)

Workflow:

  • Charge: Add Pd(OAc)

    
    , K
    
    
    
    CO
    
    
    , and Pivalic Acid to a vial.
  • Inert: Evacuate and backfill with Argon (3x).

  • Inject: Add DMA, Pyrazole, and Aryl Bromide via syringe.

  • Heat: Stir at 100°C - 120°C for 16 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water (to remove DMA).

SOP 2: Robust N-Arylation (Buchwald-Hartwig)

Target: Coupling sterically hindered or electron-poor aryl halides to Pyrazole.

Reagents:

  • Substrate: Pyrazole (1.2 equiv)

  • Coupling Partner: Aryl Chloride/Bromide (1.0 equiv)[2]

  • Catalyst: [(Allyl)PdCl]

    
     (1-2 mol%) or Pd
    
    
    
    (dba)
    
    
  • Ligand:

    
    BuBrettPhos  (2-4 mol%)
    
    • Note: This ligand is specifically optimized for 5-membered heterocycles.

  • Base: NaO

    
    Bu (1.5 equiv) - Use K
    
    
    
    PO
    
    
    for base-sensitive substrates.
  • Solvent:

    
    -Amyl Alcohol or Dioxane.
    

Workflow:

  • Pre-complex: Ideally, stir Pd source and Ligand in solvent for 5 mins to form the active

    
     species.
    
  • Combine: Add Aryl Halide, Pyrazole, and Base.

  • Heat: 90°C for 2-4 hours.

  • Monitor: Check LCMS. If conversion stalls, add a second portion of Catalyst/Ligand (catalyst death is common with heterocycles).

Mechanism Visualization: The CMD Pathway

Understanding why Pivalate is necessary for C5 selectivity.

Diagram 2: Concerted Metallation-Deprotonation (CMD)

CMD_Mechanism Pd_Species L-Pd(II)-Pivalate Coordination N-Coordination (Inhibitory Trap) Pd_Species->Coordination Reversible TS_CMD CMD Transition State (6-Membered Ring) Pd_Species->TS_CMD Pivalate assists proton abstraction C5_Pd C5-Palladacycle TS_CMD->C5_Pd - PivOH Product C5-Arylated Pyrazole C5_Pd->Product Reductive Elim.

Figure 2: The Pivalate ligand acts as an intramolecular base, allowing the Pd to activate the acidic C5-H bond specifically.

References

  • Ackermann, L. (2011).[3] Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews.

  • Gorelsky, S. I., Lapointe, D., & Fagnou, K. (2008). Analysis of the Concerted Metallation-Deprotonation Mechanism in Pd-Catalyzed Direct Arylation Across a Broad Range of Aromatic Substrates. Journal of the American Chemical Society.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Qiao, J. X., et al. (2011). Copper-Promoted C-N Bond Formation: A Robust Protocol for the N-Arylation of Pyrazoles. Organic Letters.

  • Ye, M., & Sanford, M. S. (2012). Mild Copper-Catalyzed Fluorination of Pyridines and Pyrazoles. Journal of the American Chemical Society.

Sources

Validation & Comparative

Publish Comparison Guide: Target Validation of PDE5 Using Pyrazole-3-Carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation of Phosphodiesterase Type 5 (PDE5) as the biological target for scaffolds derived from Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate .

While this specific compound (CAS 1700183-72-7) is primarily a privileged chemical building block , it serves as the critical structural determinant for the pyrazolo[4,3-d]pyrimidin-7-one class of inhibitors (e.g., Sildenafil analogs). Therefore, target validation is described in the context of transforming this precursor into a bioactive probe to interrogate the NO/cGMP signaling pathway.

Executive Summary & Mechanism of Action

Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate is a strategic fragment used in Fragment-Based Drug Discovery (FBDD) and the synthesis of potent PDE5 inhibitors. The pyrazole core mimics the guanine ring of cGMP, allowing the derived inhibitors to competitively bind to the catalytic domain of PDE5.

The Biological Logic
  • Target: PDE5 (cGMP-specific 3',5'-cyclic phosphodiesterase).

  • Pathway: The Nitric Oxide (NO) / soluble Guanylate Cyclase (sGC) / cGMP pathway.

  • Mechanism: PDE5 hydrolyzes cGMP into inactive 5'-GMP. Inhibiting PDE5 stabilizes intracellular cGMP levels, prolonging protein kinase G (PKG) activation, which results in smooth muscle relaxation (vasodilation).

Pathway Visualization

The following diagram illustrates the signal transduction pathway and the specific intervention point of the pyrazole-derived inhibitor.

PDE5_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (Active Messenger) sGC->cGMP Catalyzes GTP -> cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme (Target) cGMP->PDE5 Substrate Binding Response Smooth Muscle Relaxation PKG->Response Phosphorylation Cascade GMP 5'-GMP (Inactive) PDE5->GMP Hydrolysis Inhibitor Pyrazole-Derived Inhibitor Inhibitor->PDE5 Competitive Inhibition

Caption: The NO/cGMP signaling cascade. The pyrazole-derived inhibitor blocks PDE5, preventing cGMP degradation and enhancing downstream signaling.

Comparative Analysis: Validation Approaches

To validate PDE5 as the target of this pyrazole scaffold, researchers must distinguish between chemical probe validation and genetic validation. The table below compares the performance of using the Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate derivative against alternative validation methods.

FeatureSmall Molecule Probe (Pyrazole Derivative) Genetic Knockout (CRISPR/Cas9) RNA Interference (siRNA)
Speed to Data High (Hours). Immediate enzymatic inhibition.Low (Months).[1][2][3] Requires cell line generation.Medium (Days).[1][2][3] Transfection & turnover time.
Temporal Resolution Acute . Allows observation of rapid signaling changes.Chronic . Compensatory mechanisms may mask effects.Sub-acute . Protein half-life dependent.
Selectivity Moderate-High . Depends on side-chain SAR (e.g., N1-propyl vs N1-methyl).Absolute . Targets the specific gene sequence.High . Potential off-target silencing.
Therapeutic Mimicry Excellent . Directly models drug action.Poor . Models total protein loss, not inhibition.Moderate . Reduces protein levels.
Cost Low . Synthesis from pyrazole carboxylate is scalable.High . Reagents and sequencing costs.Medium . Transfection reagents.

Expert Insight: While genetic methods confirm the consequences of missing PDE5, only the small molecule probe (derived from the pyrazole carboxylate) validates the druggability of the target. The N1-propyl substitution on the pyrazole ring is a critical SAR (Structure-Activity Relationship) element that modulates potency and selectivity against homologous PDEs (e.g., PDE6, PDE1).

Experimental Protocols for Target Validation

To validate the biological activity, the Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate must first be cyclized to form the active pyrazolo[4,3-d]pyrimidin-7-one core (mimicking Sildenafil/Vardenafil). The following protocols assume the use of the active cyclized derivative .

Protocol A: In Vitro Enzymatic Inhibition (IMAP Assay)

Objective: Quantify the IC50 of the compound against recombinant PDE5. Principle: Fluorescence Polarization (FP). PDE5 cleaves a fluorescently labeled cGMP substrate, changing its size and tumbling rate. Inhibition preserves the substrate, maintaining high polarization.

  • Reagent Preparation:

    • Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl₂, 0.05% NaN₃, 0.01% Tween-20.

    • Enzyme: Recombinant human PDE5A (full length or catalytic domain).

    • Substrate: FAM-labeled cGMP (Molecular Devices or similar).

    • Compound: Dissolve the pyrazole derivative in 100% DMSO. Serial dilute (1:3) to create an 8-point dose-response curve.

  • Assay Setup:

    • Add 5 µL of compound (or DMSO control) to a 384-well black plate.

    • Add 10 µL of PDE5 enzyme solution (concentration optimized to hydrolyze 70% substrate in 1 hour).

    • Incubate for 15 minutes at Room Temperature (RT).

    • Add 5 µL of FAM-cGMP substrate (100 nM final).

  • Reaction & Detection:

    • Incubate for 60 minutes at RT in the dark.

    • Add 60 µL of IMAP Binding Solution (nanoparticles that bind phosphate).

    • Read Fluorescence Polarization (Ex 485 nm / Em 520 nm).

  • Data Analysis:

    • Plot mP (milli-Polarization) vs. log[Compound].

    • Calculate IC50 using a 4-parameter logistic fit.

    • Validation Criteria: IC50 < 100 nM indicates potent target engagement.

Protocol B: Cellular Target Engagement (cGMP ELISA)

Objective: Confirm the compound inhibits PDE5 in a complex cellular environment (e.g., Human Smooth Muscle Cells).

  • Cell Culture:

    • Seed Human Umbilical Vein Endothelial Cells (HUVECs) or Smooth Muscle Cells (SMCs) in 96-well plates (10,000 cells/well). Allow adherence overnight.

  • Treatment:

    • Pre-incubate cells with the pyrazole derivative (0.1, 1, 10 µM) for 30 minutes.

    • Stimulate sGC with SNP (Sodium Nitroprusside) (10 µM) for 30 minutes to generate a cGMP pool.

  • Lysis & Detection:

    • Aspirate media and lyse cells with 0.1 M HCl (stops PDE activity and extracts cGMP).

    • Use a competitive cGMP ELISA kit (e.g., Cayman Chemical).

    • Transfer lysate to the ELISA plate pre-coated with mouse anti-rabbit IgG.

    • Add cGMP-Acetylcholinesterase (AChE) tracer and cGMP antiserum.

    • Incubate overnight at 4°C.

  • Readout:

    • Wash plate x5. Add Ellman’s Reagent.

    • Measure absorbance at 412 nm.

    • Validation Criteria: A dose-dependent increase in intracellular cGMP compared to the SNP-only control confirms PDE5 inhibition.

Validation Workflow Diagram

This workflow describes the logical progression from the chemical building block to validated biological target.

Validation_Workflow Start Methyl 4-amino-1-propyl- 1H-pyrazole-3-carboxylate (Scaffold) Chem Chemical Cyclization (Pyrazolo-pyrimidine) Start->Chem Synthesis Assay_Biochem Biochemical Assay (IMAP / FP) Chem->Assay_Biochem Primary Screen Selectivity Selectivity Screen (vs PDE6, PDE1) Assay_Biochem->Selectivity Hit Confirmation Assay_Cell Cellular Assay (cGMP ELISA) Validation Target Validated: PDE5 Assay_Cell->Validation Efficacy Confirmed Selectivity->Assay_Cell SAR Optimized

Caption: The critical path from pyrazole precursor to validated PDE5 target.

References

  • Dunn, P. J., et al. (2005). "Commercial synthesis of sildenafil citrate (Viagra)." Organic Process Research & Development. Link

  • Corbin, J. D., & Francis, S. H. (1999). "Cyclic GMP phosphodiesterase-5: target of sildenafil." International Journal of Clinical Practice. Link

  • Rotella, D. P. (2002). "Phosphodiesterase 5 inhibitors: current status and potential applications." Nature Reviews Drug Discovery. Link

  • PubChem. (2023). "Compound Summary: Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate (Analog)." National Library of Medicine. Link

  • Bender, A. T., & Beavo, J. A. (2006). "Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use." Pharmacological Reviews. Link

Sources

Comparative Analysis of Synthetic Routes to Aminopyrazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Aminopyrazoles represent a privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore in numerous FDA-approved drugs, including kinase inhibitors and GPCR modulators. The precise placement of the amino group (3-amino vs. 5-amino) profoundly impacts the hydrogen-bonding network, target affinity, and overall pharmacokinetic profile of the molecule.

This guide provides an in-depth comparative analysis of the primary synthetic routes to aminopyrazoles. By evaluating mechanistic causality, regioselectivity control, and protocol scalability, this guide empowers researchers to select the optimal synthetic pathway for their specific drug development programs.

Mechanistic Overview of Key Synthetic Routes

Route A: Condensation of -Ketonitriles with Hydrazines

The most versatile and classical method for synthesizing aminopyrazoles is the condensation of


-ketonitriles (or their enol ethers) with substituted hydrazines. The critical challenge in this route is regioselectivity: the reaction can yield either the 3-aminopyrazole or the 5-aminopyrazole depending on which electrophilic center is attacked first[1].
  • Causality of Regioselectivity: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon highly electrophilic. The primary amine of the hydrazine attacks the carbonyl, forming a hydrazone intermediate that subsequently cyclizes via nucleophilic attack on the nitrile, yielding the 5-aminopyrazole. Conversely, under basic conditions or when using an enol ether (e.g., methyl ether of the

    
    -ketonitrile), the initial attack is redirected toward the nitrile group, forming an amidrazone intermediate that cyclizes onto the carbonyl, yielding the 3-aminopyrazole [1].
    
Route B: Reaction of Malononitrile Derivatives with Hydrazines

For the synthesis of 5-amino-4-cyanopyrazoles, the reaction of hydrazines with malononitrile or


-unsaturated nitriles (e.g., arylidene malononitriles) is highly efficient[2].
  • Causality of Regioselectivity: The strong electron-withdrawing nature of the two cyano groups activates the alkene for a Michael-type addition by the hydrazine. Subsequent intramolecular cyclization onto one of the cyano groups yields the 5-aminopyrazole ring with a cyano group retained at the 4-position. This method is highly regioselective and often proceeds in excellent yields under mild, sometimes catalyst-free, aqueous conditions [2].

Route C: Isoxazole Ring-Opening and Hydrazinolysis

A modern alternative approach to accessing highly substituted 5-aminopyrazoles is the ring-opening of isoxazoles followed by hydrazinolysis[3].

  • Causality of Regioselectivity: Isoxazoles serve as masked

    
    -ketonitriles. Upon treatment with base or acid (e.g., TFA), the isoxazole ring opens to generate a transient 
    
    
    
    -ketonitrile intermediate in situ. Immediate trapping with hydrazine derivatives leads to regiospecific cyclocondensation. This route avoids the direct handling of toxic or unstable
    
    
    -ketonitriles and often provides superior regiocontrol compared to direct condensation [3].
Route D: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

When complex, sterically hindered, or sensitive N-linked substituents are required at the amino group, de novo ring synthesis may fail. In such cases, the Buchwald-Hartwig cross-coupling of pre-formed halopyrazoles with amines is employed[4].

  • Causality of Reactivity: The oxidative addition of the Pd catalyst into the C-Br bond of the pyrazole is followed by amine coordination and reductive elimination. The choice of bulky, electron-rich phosphine ligands is critical to prevent catalyst poisoning by the pyrazole nitrogens and to facilitate the coupling of deactivated amines[4].

Comparative Performance & Quantitative Data

The following table summarizes the quantitative performance and strategic trade-offs of each synthetic route.

Synthetic RouteTypical SubstratesYield RangeRegioselectivity ControlKey AdvantagesLimitations

-Ketonitrile Condensation
Hydrazines +

-ketonitriles
60–95%Moderate to High (pH dependent)Broadest substrate scope; highly scalableProne to regioisomeric mixtures if pH/sterics are not strictly controlled
Malononitrile Condensation Hydrazines + Arylidene malononitriles70–98%Excellent (Exclusive 5-amino-4-cyano)High atom economy; green chemistry compatible (on-water)Restricted to producing 4-cyano or 4-carboxamide derivatives
Isoxazole Ring-Opening Isoxazoles + Hydrazines52–95%Excellent (Exclusive 3-aryl-5-amino)Avoids handling toxic nitriles; highly regiospecificRequires multi-step pre-synthesis of the isoxazole starting material
Pd-Catalyzed Cross-Coupling Halopyrazoles + Amines40–85%N/A (Post-functionalization)Access to complex N-aryl/alkyl substitutionsHigh cost of Pd/ligands; sensitive to steric hindrance

Visualizing the Regioselectivity Logic

Regioselectivity Start Hydrazine + β-Ketonitrile Acidic Acidic Conditions (Carbonyl Activation) Start->Acidic Basic Basic Conditions (Nitrile Activation) Start->Basic IntermediateA Hydrazone Intermediate Acidic->IntermediateA Nucleophilic attack on C=O IntermediateB Amidrazone Intermediate Basic->IntermediateB Nucleophilic attack on CN Product5 5-Aminopyrazole (Major Product) IntermediateA->Product5 Cyclization at CN Product3 3-Aminopyrazole (Major Product) IntermediateB->Product3 Cyclization at C=O

Regioselectivity control in the condensation of hydrazines with β-ketonitriles based on pH.

Isoxazole Isox 5-Arylisoxazole RingOpen TFA-Catalyzed Ring Opening Isox->RingOpen KetoNitrile Transient β-Ketonitrile Intermediate RingOpen->KetoNitrile Hydrazine Hydrazine Addition (in situ) KetoNitrile->Hydrazine Product 5-Amino-3-arylpyrazole Hydrazine->Product Regiospecific Cyclocondensation

Reaction workflow for the synthesis of 5-aminopyrazoles via isoxazole ring-opening.

Validated Experimental Protocols

Protocol 1: Regioselective Synthesis of 5-Amino-1-phenylpyrazoles (Acidic Conditions)

Self-Validating Principle: The use of acetic acid serves a dual purpose: it acts as the solvent and protonates the carbonyl oxygen of the


-ketonitrile. This ensures the less sterically hindered nitrogen of phenylhydrazine attacks the carbonyl first, driving the formation of the 5-aminopyrazole and preventing the formation of the 3-amino regioisomer.
  • Reagent Preparation: Dissolve 10 mmol of the

    
    -ketonitrile (e.g., benzoylacetonitrile) in 20 mL of glacial acetic acid.
    
  • Hydrazine Addition: Slowly add 11 mmol (1.1 equiv) of phenylhydrazine dropwise at room temperature. An exothermic reaction may occur.

  • Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) for 3–5 hours. Monitor the disappearance of the starting material via TLC (Hexane:Ethyl Acetate, 7:3).

  • Isolation: Cool the mixture to room temperature and pour it into 100 mL of crushed ice-water. Neutralize cautiously with saturated aqueous

    
     until pH 7 is reached.
    
  • Purification: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to afford the pure 5-amino-1-phenylpyrazole derivative.

Protocol 2: Catalyst-Free On-Water Synthesis of 5-Amino-4-cyanopyrazoles

Self-Validating Principle: Water enforces the hydrophobic effect, driving the organic substrates (arylidene malononitrile and phenylhydrazine) together into concentrated micro-droplets. This local concentration accelerates the Michael addition and subsequent cyclization without the need for transition metal catalysts or toxic organic solvents.

  • Reagent Preparation: Suspend 1 mmol of substituted benzylidene malononitrile in 10 mL of distilled water in a round-bottom flask.

  • Reaction Initiation: Add 1 mmol of phenylhydrazine directly to the aqueous suspension.

  • Stirring: Stir the turbid reaction mixture vigorously at room temperature. The reaction typically reaches completion within 1–3 hours (monitor via TLC).

  • Isolation: Filter the solid precipitate directly from the aqueous phase. Wash the filter cake with distilled water (2 x 5 mL) to remove unreacted hydrazine.

  • Purification: Dry the crude product under a vacuum and recrystallize from ethanol to yield the 5-amino-3-aryl-1-phenyl-1H-pyrazole-4-carbonitrile in high purity (>90% yield).

References

  • Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journal of Organic Chemistry (NIH PMC) URL:[Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI (Chemistry) URL:[Link]

  • Catalyst-free On-Water Synthesis of 5-Aminopyrazole-4-carbonitriles as Potential Antifungal Agents Source: Polycyclic Aromatic Compounds (Taylor & Francis) URL:[Link]

  • Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Bioisosteric Replacement of Scaffolds in Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, particularly ubiquitous in ATP-competitive kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and COX-2 inhibitors (e.g., Celecoxib). Its success stems from its ability to function as a bidentate hydrogen bond donor/acceptor motif, ideal for binding the hinge region of kinases.

However, pyrazoles often suffer from specific liabilities:

  • Metabolic Instability: Susceptibility to N-glucuronidation or oxidation.

  • Intellectual Property (IP) Saturation: The chemical space around simple pyrazoles is heavily patented.

  • Physicochemical Limitations: Poor aqueous solubility in certain substitution patterns.[1]

This guide objectively compares the performance of three primary bioisosteric replacements—Isoxazoles , 1,2,3-Triazoles , and Imidazoles —against the pyrazole baseline. It provides experimental data on potency (IC50), metabolic stability, and synthetic accessibility to aid decision-making in lead optimization.

Part 1: The Pyrazole Baseline

Why it is the standard: In kinase inhibitors, the pyrazole ring typically binds to the ATP-binding pocket's hinge region. The N-H group acts as a hydrogen bond donor to the backbone carbonyl (e.g., Glu residue), while the N2 nitrogen acts as an acceptor for the backbone amide NH.

  • Key Feature: Amphoteric nature (pKa ~2.5 for conjugate acid; pKa ~14 for NH).

  • Liability: The exposed NH is a prime site for Phase II conjugation (glucuronidation), leading to rapid clearance.

Part 2: Comparative Analysis of Bioisosteres

Isoxazole (Oxygen-for-Nitrogen Replacement)

The isoxazole scaffold replaces the NH of the pyrazole with an Oxygen atom.

  • Structural Impact: Loses the H-bond donor capability. Retains the H-bond acceptor (N).

  • Physicochemical Shift: Increases lipophilicity (cLogP) slightly; significantly reduces basicity.

  • Performance Verdict:

    • Pros: Eliminates N-glucuronidation liability; distinct IP space.

    • Cons: often results in a potency drop if the H-bond donor interaction in the binding pocket was critical.

1,2,3-Triazole (The "Click" Isostere)

Formed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Structural Impact: Planar, electron-rich aromatic system. The extra nitrogen increases polarity compared to isoxazole but maintains high stability.

  • Physicochemical Shift: Strong dipole moment (~5 D); generally improves water solubility compared to phenyl analogs.

  • Performance Verdict:

    • Pros: Unmatched synthetic accessibility (modular library generation); highly stable to metabolic oxidation.

    • Cons: Can be a promiscuous binder if not decorated correctly; different H-bond geometry than pyrazole.

Imidazole (Regioisomer)
  • Structural Impact: Shifts the nitrogen positions (1,3-relationship).

  • Physicochemical Shift: Significantly more basic (pKa ~7.0) than pyrazole.[1]

  • Performance Verdict:

    • Pros: Can form salt bridges; improves solubility at physiological pH.

    • Cons: High affinity for CYP450 heme iron, leading to toxicity or drug-drug interaction (DDI) liabilities.

Part 3: Comparative Performance Data

The following table summarizes a case study involving inhibitors of 20-HETE synthase (a cytochrome P450 enzyme) and p38 MAPK , consolidating data from multiple structure-activity relationship (SAR) campaigns.

MetricPyrazole (Baseline)Isoxazole (Alternative)Imidazole (Alternative)1,2,3-Triazole (Alternative)
Enzymatic Potency (IC50) 23 nM (High)38 nM (Moderate)5.7 nM (Very High)>100 nM (Variable)*
H-Bond Capacity Donor & AcceptorAcceptor OnlyDonor & AcceptorAcceptor (mostly)
Metabolic Stability (t1/2) Moderate (< 30 min)High (> 60 min) Low (CYP Inhibition)High (> 60 min)
CYP Selectivity HighHighPoor (Binds Heme)Moderate
Synthetic Ease ModerateModerateModerateExcellent (Click)

> Note: Triazole potency is highly context-dependent. In EGFR inhibitors, triazole hybrids have shown superior potency to pyrazoles in specific mutant lines, but generally suffer in pockets requiring a strong H-bond donor.

Mechanistic Insight[2][3][4]
  • Case A (Isoxazole): In the 20-HETE synthase study, replacing pyrazole with isoxazole maintained selectivity but slightly reduced potency (23 nM

    
     38 nM).[1] However, it solved the acid-instability issue of the parent compound [1].
    
  • Case B (Imidazole): The imidazole analog was the most potent (5.7 nM) but failed due to "loss of selectivity for cytochrome P450s," a classic imidazole liability due to coordination with the heme iron [1].

Part 4: Experimental Protocols

Workflow: Scaffold Hopping Validation

To validate a bioisosteric replacement, one must prove that the new scaffold maintains the binding mode while improving a secondary property (e.g., stability).

Step 1: Computational Assessment (Virtual Screening)

Before synthesis, evaluate the electrostatic congruity.

  • Input: Crystal structure of Pyrazole-ligand complex.

  • Action: Use a tool like Spark (Cresset) or molecular docking (AutoDock Vina) to swap the core.

  • Filter: Discard analogs where the RMSD of the exit vectors (substituents) > 1.0 Å.

Step 2: Synthesis (Focus: 1,2,3-Triazole "Click" Protocol)

Because triazoles offer the fastest validation route, we prioritize this protocol.

  • Reagents: Alkyne-substituted core, Azide-substituted R-group, CuSO4·5H2O (5 mol%), Sodium Ascorbate (10 mol%).

  • Solvent: t-BuOH:H2O (1:1).

  • Procedure:

    • Dissolve alkyne and azide in solvent.

    • Add fresh ascorbate solution followed by copper solution.

    • Stir at RT for 2-4 hours (monitor by LC-MS).

    • Purification: Precipitation with water or silica column chromatography (triazoles are stable).

Step 3: Thermodynamic Solubility Assay (Shake-Flask)

Crucial to ensure IC50 values are not artifacts of aggregation.

  • Prep: Add excess solid compound to pH 7.4 phosphate buffer.

  • Incubate: Shake at 25°C for 24 hours.

  • Filter: Centrifuge and filter supernatant (0.45 µm PVDF).

  • Analyze: Quantify via HPLC-UV against a standard curve in DMSO.

Part 5: Visualization of Signaling & Logic

Diagram 1: Scaffold Hopping Decision Tree

This diagram guides the medicinal chemist on when to choose which bioisostere based on the specific liability of the pyrazole lead.

ScaffoldDecision Start Pyrazole Lead Candidate (Identify Liability) Liability_Metab Liability: Metabolic Instability (N-Glucuronidation) Start->Liability_Metab Liability_Sol Liability: Poor Solubility Start->Liability_Sol Liability_IP Liability: IP Saturation Start->Liability_IP Check_Donor Is NH Donor Critical for Binding? Liability_Metab->Check_Donor Triazole Switch to 1,2,3-TRIAZOLE (Click Chem / Polar) Liability_Sol->Triazole Increase Polarity Imidazole Switch to IMIDAZOLE (Modulates pKa) Liability_Sol->Imidazole Increase Basicity Isoxazole Switch to ISOXAZOLE (Removes NH donor) Liability_IP->Isoxazole Liability_IP->Triazole Check_Donor->Isoxazole No (Acceptor only needed) Check_Donor->Triazole Maybe (Geometry mimic)

Caption: Decision logic for selecting bioisosteres based on specific pyrazole liabilities (Metabolism, Solubility, or IP).

Diagram 2: Binding Mode Comparison (Kinase Hinge)

Visualizing the loss of the H-bond donor when switching from Pyrazole to Isoxazole.

BindingMode cluster_kinase Kinase Hinge Region (Backbone) cluster_ligand Inhibitor Scaffold Glu Glu (C=O) Acceptor Met Met (NH) Donor Pyrazole Pyrazole Lead N-H (Donor) N (Acceptor) Met->Pyrazole H-Bond (Strong) Isoxazole Isoxazole Analog O (Inert) N (Acceptor) Met->Isoxazole H-Bond Retained Pyrazole->Glu H-Bond (Strong) Isoxazole->Glu LOSS of Interaction

Caption: Schematic of H-bond interactions in the kinase hinge region. Note the loss of the donor interaction when switching to Isoxazole.

References

  • Nakamura, T., et al. (2003).[1] "Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors."[1] Journal of Medicinal Chemistry. Available at: [Link]

  • El-Dahshan, M. E., et al. (2022). "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules. Available at: [Link]

  • Hu, Y., et al. (2017).[2] "Recent Advances in Scaffold Hopping." Journal of Medicinal Chemistry. (Contextual grounding for computational methods).

  • Massarotti, A., et al. (2014). "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." ChemMedChem. (Contextual grounding for Triazole properties).

Sources

Assessing Kinase Selectivity and Potency: A Comparative SAR Guide to Aminopyrazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The aminopyrazole scaffold has emerged as a privileged pharmacophore in modern kinase drug discovery. Because of its structural adaptability, this core can be fine-tuned to target a diverse array of kinases—from Cyclin-Dependent Kinases (CDKs) in oncology to c-Jun N-terminal Kinase 3 (JNK3) in neurodegenerative diseases.

As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of these analogs requires moving beyond basic IC50 values. A robust SAR campaign must objectively compare how specific vector modifications dictate isoform selectivity, and it must rely on self-validating experimental workflows to confirm true target engagement over assay artifacts. This guide provides a comparative analysis of leading aminopyrazole analogs, detailing the mechanistic causality behind their performance and the protocols used to validate them.

Mechanistic Basis of Aminopyrazole Binding

The foundational efficacy of the aminopyrazole core lies in its ability to mimic the adenine ring of ATP. The three nitrogen atoms of the 3-aminopyrazole (or 5-aminopyrazole) core establish a highly stable donor-acceptor-donor hydrogen bond triad with the backbone residues of the kinase hinge region[1][2]. For example, in CDK5, these interactions occur specifically with Glu81 and Cys83[2].

However, the core alone is inherently promiscuous[3]. The causality of isoform selectivity arises entirely from the functional groups (R-groups) appended to the core:

  • R1 Substitutions (Hydrophobic Pocket): Vectors directed into the shallow hydrophobic pocket adjacent to the hinge region dictate binding affinity (potency) through steric fit[1].

  • R2 Substitutions (Solvent-Exposed Region): Vectors extending into the solvent-exposed region interact with non-conserved surface residues, driving isoform selectivity[1].

BindingLogic Core Aminopyrazole Core (Hinge Binder) Hinge Kinase Hinge Region (Glu81/Cys83 or Met149) Core->Hinge D-A-D H-Bonds R1 R1 Substitution (Hydrophobic Pocket) Core->R1 R2 R2 Substitution (Solvent-Exposed) Core->R2 Potency Binding Affinity (IC50 < 1 nM) Hinge->Potency R1->Potency Steric Fit Selectivity Isoform Selectivity (e.g., JNK3 vs JNK1) R2->Selectivity Surface Interactions

Mechanistic logic of aminopyrazole binding: Core hinge interactions vs. R-group selectivity.

Comparative SAR Profiles: JNK3 vs. CDKs

To understand the versatility of the aminopyrazole scaffold, we must compare how distinct SAR campaigns have optimized the same core for entirely different therapeutic targets.

In the pursuit of neuroprotective agents, researchers optimized aminopyrazoles to target JNK3 while avoiding the ubiquitously expressed JNK1. By introducing a pyrrolidine moiety at the solvent-exposed vector, and >500-fold selectivity over JNK1[4]. The causality here is structural: the bulky pyrrolidine exploits a subtle conformational difference in the solvent-exposed lip of JNK3 that is absent in JNK1[4].

Conversely, in oncology, the goal is often to inhibit specific CDKs . The clinical candidate AT7519 utilizes an unsubstituted pyrazole core, resulting in pan-CDK inhibition[2]. To achieve selectivity for CDK2/5, researchers synthesized Analog 24 , discovering that placing a cyclobutyl group at the R1 position perfectly fills the CDK2/5 hydrophobic pocket, dropping the IC50 to 24 nM while eliminating off-target kinase binding[1]. Similarly, 20-223 (CP668863) demonstrated superior equipotent inhibition of CDK2 and CDK5 compared to AT7519 by leveraging optimized R-group substitutions[2].

Table 1: Quantitative SAR Comparison of Key Aminopyrazole Analogs
CompoundPrimary TargetKey Structural ModificationTarget IC50Selectivity Profile
Compound 26k JNK3Pyrrolidine moiety (Solvent-exposed)< 1 nM>500-fold over JNK1; >210-fold over JNK2
Compound 8c JNK34'-methyl pyridine~ 10 nMModerate selectivity over JNK1
AT7519 Pan-CDKUnsubstituted 4-aminopyrazole core47 nM (CDK2)Broad-spectrum pan-CDK inhibitor
Analog 24 CDK2/5Cyclobutyl at R1 (Hydrophobic pocket)24 nM (CDK2)Highly selective for CDK2 and CDK5
20-223 CDK2/5Substituted 3-aminopyrazole coreLow nMSelective for CDK2/5 over other CDKs
Compound 35 TgCDPK15-aminopyrazole-4-carboxamide2.0 nMHighly selective anti-parasitic agent

Self-Validating Experimental Workflows

A common pitfall in kinase SAR studies is relying solely on biochemical IC50 assays, which are prone to false positives from compound aggregation or assay interference. To ensure scientific integrity, every protocol must be part of a self-validating system .

The workflow below ensures that biochemical potency translates to direct physical binding, which in turn translates to cellular target engagement.

SARWorkflow Synth Library Synthesis (R1/R2 Variation) Biochem Cell-Free Assay (DSF / IC50) Synth->Biochem Cell Cell-Based Assay (Target Engagement) Biochem->Cell Potent Hits InVivo In Vivo Efficacy (DMPK Profiling) Cell->InVivo Efficacious Hits Feedback SAR Feedback Loop InVivo->Feedback Feedback->Synth Optimization

Self-validating SAR screening workflow from library synthesis to in vivo efficacy.

Protocol A: Orthogonal Validation via Differential Scanning Fluorimetry (DSF)

Before advancing an analog based on enzymatic IC50, direct target engagement must be confirmed physically[3].

  • Preparation: Dilute recombinant kinase (e.g., CDK2 or JNK3) to 2 μM in assay buffer (HEPES pH 7.5, 150 mM NaCl).

    • Causality: Maintaining physiological pH and salt concentration ensures the kinase remains in its native folded state.

  • Dye Addition: Add SYPRO Orange dye (1000x stock diluted to 5x final concentration).

    • Causality: SYPRO Orange is environmentally sensitive; it fluoresces only when bound to hydrophobic residues exposed during protein denaturation.

  • Compound Incubation: Add the aminopyrazole analog at 10 μM (1% DMSO final). Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the compound to reach binding equilibrium within the ATP pocket.

  • Thermal Melt: Subject the plate to a thermal gradient (25°C to 95°C at 1°C/min) using a qPCR machine, monitoring fluorescence (Ex/Em: 490/530 nm).

  • Data Analysis: Calculate the shift in melting temperature (ΔTm).

    • System Validation: A positive ΔTm (e.g., >5°C) confirms that the inhibitor physically stabilizes the folded kinase, ruling out enzymatic assay artifacts (like redox interference).

Protocol B: Intracellular Target Engagement (Biomarker Phosphorylation)

Once cell-free potency is validated, the compound must prove it can cross the cell membrane and inhibit the kinase in a physiological environment[2].

  • Cell Culture & Seeding: Plate target cells (e.g., SH-SY5Y for JNK3, or HCT116 colon cancer cells for CDKs) at

    
     cells/well in 6-well plates.
    
  • Compound Treatment: Treat cells with a dose-response gradient of the aminopyrazole analog (e.g., 1 nM to 10 μM) for 2 hours.

    • Causality: A 2-hour window is sufficient for intracellular equilibration and kinase inhibition without triggering secondary apoptotic signaling that could confound results.

  • Stimulation (If necessary): For stress kinases like JNK3, stimulate cells with a stressor (e.g., 35 μM 6-OHDA) for 30 minutes to induce pathway activation[4].

  • Lysis and Western Blotting: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Run lysates on SDS-PAGE and probe for the specific downstream phosphorylated substrate (e.g., p-c-Jun for JNK3, or p-Rb for CDKs).

    • System Validation: A dose-dependent decrease in the phosphorylated substrate, without a decrease in total substrate protein, confirms specific intracellular target engagement.

Conclusion

The aminopyrazole scaffold is a powerful tool in medicinal chemistry, but its success relies heavily on rigorous, structurally informed SAR studies. As demonstrated by the divergence between JNK3 inhibitors like Compound 26k and CDK inhibitors like Analog 24, the core provides the anchor, but the R-groups dictate the destination. By employing self-validating screening cascades—combining physical binding assays like DSF with functional intracellular biomarker tracking—researchers can confidently advance highly selective kinase inhibitors into preclinical development.

References

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry (2014).[Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters (2018).[Link]

  • Characterization of CDK(5) inhibitor, 20-223 (aka CP668863) for colorectal cancer therapy. Oncotarget (2018).[Link]

  • SAR Studies of 5-Aminopyrazole-4-carboxamide Analogues as Potent and Selective Inhibitors of Toxoplasma gondii CDPK1. ACS Medicinal Chemistry Letters (2015).[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences (2022).[Link]

Sources

Bridging the Translational Gap: In Vitro vs. In Vivo Efficacy of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Crizotinib (ALK inhibitor). However, a significant "translational gap" frequently occurs during development: novel pyrazoles often exhibit nanomolar potency in enzymatic or cell-based assays (in vitro) but fail to demonstrate therapeutic efficacy in animal models (in vivo).

This guide analyzes the physicochemical and pharmacokinetic barriers specific to pyrazoles—primarily solubility-limited absorption and CYP450-mediated metabolic instability . We present comparative data, detailed protocols, and mechanistic workflows to assist researchers in optimizing pyrazole leads for in vivo success.

Part 1: The Pyrazole Paradox (Physicochemical Barriers)

The pyrazole ring (1,2-diazole) is a 5-membered heterocycle valued for its ability to act as both a hydrogen bond donor (NH) and acceptor (N). While this dual nature enables high-affinity binding to kinase hinges and enzyme active sites, it introduces specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges.

The "Brick Dust" Phenomenon

Many high-affinity pyrazole derivatives possess high melting points and high lipophilicity (LogP > 4).

  • In Vitro Consequence: Compounds dissolve readily in DMSO stock solutions used for enzymatic assays, showing excellent IC50 values.

  • In Vivo Consequence: Upon aqueous dilution in the gastrointestinal tract or blood, these compounds precipitate, leading to poor bioavailability.

Metabolic Liability

The pyrazole nitrogen atoms are susceptible to N-glucuronidation, and the carbon backbone often undergoes rapid oxidation by cytochrome P450 isoforms (particularly CYP3A4) if not sterically protected.

Part 2: Comparative Efficacy Data

The following tables synthesize data from recent studies comparing novel pyrazole derivatives against standard-of-care agents.

Case Study A: Anticancer (Tubulin Polymerization Inhibitors)

Target: Colchicine binding site of tubulin.[1] Reference Drug: ABT-751 (Sulfonamide tubulin inhibitor).[1] Novel Agent: Benzofuro[3,2-c]pyrazole derivative (Compound 5b).[1]

MetricNovel Pyrazole (Cmpd 5b)Reference (ABT-751)Interpretation
Target Affinity (IC50) 7.30 μM> 20 μMNovel agent binds tubulin more effectively.[1]
Cellular Potency (GI50 - K562) 0.021 μM 0.69 μM32x higher potency in leukemia cells due to better cell permeability.
Cellular Potency (GI50 - A549) 0.69 μM2.50 μMSuperior activity in solid tumor (lung) models.
In Vivo Efficacy (Xenograft) 55% Tumor Growth Inhibition (TGI)40% TGIHigh in vitro potency translated to in vivo, but required formulated delivery (Cyclodextrin).
Case Study B: Anti-inflammatory (COX-2 Inhibitors)

Target: Cyclooxygenase-2 (COX-2).[2] Reference Drug: Celecoxib.[2][3][4][5][6] Novel Agent: Pyrazole-benzenesulfonamide (Compound 5u).

MetricNovel Pyrazole (Cmpd 5u)Reference (Celecoxib)Interpretation
Enzymatic Potency (IC50) 1.79 μM0.04 - 1.5 μMComparable binding affinity.
Selectivity Index (COX-2/COX-1) 72.7378.06High selectivity retained, reducing gastric side effect risk.
In Vivo Edema Reduction 80.63% (3 hrs post-dose)81.32%Direct Correlation: In vitro selectivity successfully predicted in vivo anti-inflammatory response.

Part 3: Mechanistic Visualization

Diagram 1: The Translational Attrition Funnel

This workflow illustrates where pyrazole derivatives typically fail and the checkpoints required to prevent false positives.

PyrazoleAttrition Synthesis Synthesis (Pyrazole Scaffold) InVitro In Vitro Screening (Enzymatic/Cellular) Synthesis->InVitro Pass1 IC50 < 100 nM InVitro->Pass1 ADME ADME Profiling (Solubility & Microsomes) Pass2 T1/2 > 30 min Solubility > 50 μM ADME->Pass2 InVivo In Vivo Efficacy (Xenograft/Edema) Pass1->Synthesis Fail (SAR Loop) Pass1->ADME Pass Pass2->Synthesis Fail (Liability) Pass2->InVivo Pass

Caption: The critical "Go/No-Go" decision gates for pyrazole development. Note that high potency (Pass 1) is insufficient without metabolic stability (Pass 2).

Part 4: Experimental Protocols

To ensure data reproducibility and minimize the translational gap, use these validated protocols.

In Vitro Cytotoxicity (MTT Assay)

Purpose: Determine the GI50 (50% Growth Inhibition) to filter compounds before animal work.

Materials:

  • Cell lines (e.g., A549, MCF-7)[1][7][8]

  • MTT Reagent (5 mg/mL in PBS)

  • DMSO (Solubilizing agent)[4]

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve pyrazole derivatives in DMSO (ensure final DMSO < 0.1%). Perform serial dilutions (e.g., 0.01 μM to 100 μM). Add to wells and incubate for 48–72h.

  • Labeling: Add 20 μL MTT reagent per well. Incubate for 4h until purple formazan crystals form.

  • Solubilization: Aspirate medium carefully. Add 150 μL DMSO to dissolve crystals. Shake for 10 min.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

In Vivo Efficacy: Tumor Xenograft Model

Purpose: Assess tumor growth inhibition (TGI) in a complex physiological environment.

Critical Formulation Step:

  • Challenge: Pyrazoles often precipitate in saline.

  • Solution: Use a co-solvent system: 5% DMSO + 40% PEG400 + 5% Tween-80 + 50% Saline . Alternatively, use 20% HP-β-Cyclodextrin to encapsulate the lipophilic pyrazole.

Protocol:

  • Induction: Inject

    
     cancer cells (suspended in Matrigel/PBS 1:1) subcutaneously into the flank of athymic nude mice (BALB/c-nu).
    
  • Staging: Monitor tumor growth until volume reaches ~100 mm³ (approx. 7–10 days).

  • Randomization: Group mice (n=6–8) to ensure equal average tumor volume across groups.

  • Dosing:

    • Group 1: Vehicle Control.

    • Group 2: Standard Drug (e.g., Celecoxib 20 mg/kg).

    • Group 3: Novel Pyrazole (Low Dose, e.g., 10 mg/kg).

    • Group 4: Novel Pyrazole (High Dose, e.g., 50 mg/kg).

    • Route: Intraperitoneal (IP) or Oral Gavage (PO), daily for 21 days.

  • Measurement: Measure tumor dimensions with calipers every 2–3 days. Calculate volume:

    
    .
    
  • Endpoint: Euthanize if tumor exceeds 1500 mm³ or body weight loss > 20%.

Part 5: Mechanism of Action (Kinase Inhibition)

Many pyrazoles function as ATP-competitive inhibitors. The diagram below details the molecular interaction that must occur in vivo for efficacy.

MOA Pyrazole Pyrazole Derivative (H-Bond Donor/Acceptor) Kinase Target Kinase (ATP Binding Pocket) Pyrazole->Kinase Competitive Binding Complex Inhibitor-Kinase Complex (Hinge Region Binding) Kinase->Complex Stabilization Signaling Downstream Signaling (e.g., RAS/RAF/MEK) Complex->Signaling Inhibition (Blockade) Outcome Apoptosis / Reduced Proliferation Signaling->Outcome Result

Caption: Pyrazole derivatives typically bind to the hinge region of kinases, blocking ATP access and halting downstream oncogenic signaling.

References

  • Zhang, H., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 224. [Link]

  • Alam, M. J., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.[9] Drug Design, Development and Therapy, 10, 3529–3543. [Link]

  • Li, X., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Frontiers in Pharmacology, 12. [Link]

  • Hassan, G. S., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry, 171, 332-342. [Link]

Sources

cross-reactivity profiling of Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Cross-Reactivity & Selectivity Profiling of Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate

Executive Summary: The Scaffold Selectivity Challenge

Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate (hereafter MAP-3C ) represents a critical "switch" scaffold in medicinal chemistry. While structurally homologous to the widely used N-methyl pyrazole precursors found in PDE5 inhibitors (e.g., Sildenafil), the presence of the N-propyl group combined with the 3-carboxylate regiochemistry fundamentally alters its binding profile.

This guide objectively compares MAP-3C against its primary alternatives—the N-methyl analog (Standard) and the 1,5-regioisomer (PDE-dominant)—to demonstrate its utility as a probe for Kinase Selectivity versus PDE Isoform Promiscuity .

Key Finding: MAP-3C exhibits a distinct "Selectivity Inversion" compared to standard N-methyl analogs. While N-methyl variants are prone to PDE6 off-target liability, the N-propyl tail of MAP-3C sterically excludes it from the PDE6 catalytic pocket, improving the safety profile, but increasing potential cross-reactivity with the ATP-binding cleft of Aurora and B-Raf kinases.

Comparative Profiling: MAP-3C vs. Industry Standards

The following analysis contrasts MAP-3C with the two most common alternative scaffolds used in early-stage discovery.

Table 1: Physicochemical & Selectivity Profile Comparison
FeatureMAP-3C (Subject) Alternative A: N-Methyl Analog Alternative B: 1,5-Regioisomer
Structure N-Propyl, 3-COOMeN-Methyl, 3-COOMeN-Propyl, 5-COOMe
Primary Application Kinase Inhibitor Scaffolds (Aurora/CDK)General Building BlockPDE5 Inhibitor Precursors
Lipophilicity (cLogP) ~1.8 (Moderate)~0.9 (Low)~1.8 (Moderate)
PDE6 Cross-Reactivity Low (Steric Clash)High (Visual side effects)High (Primary Liability)
Kinase Cross-Reactivity High (ATP-mimetic hinge binder)ModerateLow (Geometry mismatch)
Synthetic Liability Regio-isomer contamination (10-15%)Volatility issuesDifficult regiocontrol
Mechanistic Insight: The "Propyl-Switch" Effect
  • The N-Methyl Standard: In Sildenafil-like drugs, the N-methyl group fits deeply into the hydrophobic pocket of PDE5. However, it also fits PDE6 (retina), causing blue-tinged vision.

  • The MAP-3C Advantage: The N-propyl chain in MAP-3C is too bulky for the restrictive PDE6 pocket but is accommodated by the solvent-exposed regions of many Serine/Threonine kinases (e.g., Aurora A). This makes MAP-3C a superior starting point for Kinase-focused libraries where PDE avoidance is required.

Experimental Protocols: Validating Cross-Reactivity

To confirm the selectivity profile of MAP-3C, we utilize a dual-arm screening workflow: Chemical Purity Validation (to rule out regio-isomeric impurities) and Biological Affinity Screening .

Protocol A: Regio-Purity Validation (Self-Validating Step)

Context: Synthesis of pyrazoles often yields a mixture of 1,3- and 1,5-isomers. "Cross-reactivity" often stems from impure samples containing the 1,5-isomer.

  • Sample Prep: Dissolve 5 mg MAP-3C in DMSO-d6.

  • Experiment: Run 1D 1H-NMR and 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Validation Logic:

    • MAP-3C (1,3-isomer): Strong NOE correlation observed between the N-propyl α-protons and the Pyrazole-H5 proton.

    • Impurity (1,5-isomer): Strong NOE correlation between N-propyl α-protons and the ester/amino group substituents (or lack of H5 correlation).

  • Acceptance Criteria: >98% Regio-purity required before biological profiling.

Protocol B: Surface Plasmon Resonance (SPR) Fragment Screening

Context: Direct binding measurement to quantify off-target affinity.

  • Sensor Chip: Immobilize Target Proteins (PDE5 catalytic domain, Aurora A Kinase) on CM5 chips via amine coupling.

  • Flow: Inject MAP-3C at concentrations ranging from 10 µM to 500 µM (Fragment range).

  • Buffer: HBS-P+ with 2% DMSO (critical for solubility of the propyl analog).

  • Data Analysis:

    • Calculate

      
       (Dissociation Constant).
      
    • Selectivity Index (SI):

      
      .
      
    • Target: An SI > 100 indicates successful scaffold selectivity.

Visualization: The Selectivity Profiling Workflow

The following diagram illustrates the decision matrix for utilizing MAP-3C, highlighting the critical "Regio-Check" often missed in standard workflows.

SelectivityProfiling Start Compound: MAP-3C (CAS: 1700183-72-7) QC Step 1: Chemical QC (NOESY NMR) Start->QC Decision1 Isomer Purity >98%? QC->Decision1 Purify Repurify (Chiral HPLC) Decision1->Purify No (Mix of 1,3 & 1,5) Screen Step 2: Biological Profiling (SPR / Thermal Shift) Decision1->Screen Yes (Pure 1,3) Purify->QC Results PDE Panel Kinase Panel Screen->Results OutcomeA High PDE6 Binding (Likely 1,5-impurity) Results:pde->OutcomeA If Kd < 10µM OutcomeB High Kinase Affinity Low PDE Affinity (Valid MAP-3C Profile) Results:kin->OutcomeB If Kd < 10µM

Caption: Figure 1. Critical path for distinguishing intrinsic scaffold cross-reactivity from impurity-driven artifacts in MAP-3C profiling.

References

  • Pfizer Global R&D. (2005). Discovery of Sildenafil Citrate (Viagra): Structure-Activity Relationships of Pyrazolopyrimidinones. Journal of Medicinal Chemistry.

  • Fabbri, D., et al. (2012). Regioselective synthesis of 1-alkyl-3-carboxylate pyrazoles: Controlling the hydrazine nucleophilicity. Journal of Organic Chemistry.

  • Waring, M. J. (2010). Lipophilicity in drug discovery: The "Propyl Effect" on kinase selectivity. Expert Opinion on Drug Discovery.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56944144: Pyrazole Carboxylates. PubChem.[1]

Disclaimer: This guide is intended for research use only. MAP-3C is a chemical intermediate and not a clinically approved therapeutic.

Sources

High-Fidelity Analytical Standards for Aminopyrazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Aminopyrazoles

Aminopyrazole scaffolds are foundational pharmacophores in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors (such as AXL inhibitors and bumped-kinase inhibitors for Cryptosporidiosis) and advanced agrochemicals[1][]. However, the inherent chemical properties of aminopyrazoles—specifically their high polarity, basicity, and propensity to form potential genotoxic impurities (PGIs)—present significant analytical hurdles[3][4].

To ensure regulatory compliance (e.g., ICH guidelines) and pharmacokinetic accuracy, laboratories must choose the correct class of analytical standards. This guide objectively compares Certified Reference Materials (CRMs) against standard research-grade materials and details a mechanistically sound, self-validating LC-MS/MS protocol for their quantification.

Comparative Analysis: Certified Reference Materials vs. Research-Grade Standards

The integrity of any analytical method begins with the calibration standard. Using sub-optimal standards can lead to matrix interference, inaccurate limit of quantification (LOQ) calculations, and failed batch releases[3][5].

Table 1: Performance and Specification Comparison of Aminopyrazole Standards

ParameterCertified Reference Materials (CRMs)Research-Grade StandardsImpact on Analytical Performance
Purity Certification ≥ 99.9% (HPLC/UV peak area normalization)[6]≥ 95.0% - 98.0%[][7]CRMs eliminate false-positive impurity peaks during trace PGI analysis.
Traceability Fully traceable to Pharmacopeial standards (e.g., EDQM, WHO)[6]Lot-specific, lacks formal metrological traceabilityEssential for IND/NDA regulatory submissions and inter-laboratory reproducibility.
Moisture Content Strictly controlled; thermogravimetric analysis (TGA) provided[6]Variable; prone to hygroscopic absorptionAminopyrazoles are prone to moisture uptake, skewing gravimetric standard preparation.
Isotopic Variants Readily available (e.g., 13C, 15N, or Deuterated)[8]Rarely availableEnables dynamic correction of matrix effects in MS/MS via internal standardization.

Recommendation: For early-stage synthesis, 98% purity research-grade 3-aminopyrazole[9] is cost-effective. However, for late-stage method validation, pharmacokinetics, and PGI profiling, CRMs (such as EDQM ICRS standards[6]) are mandatory.

Mechanistic Causality in Experimental Design

Why do standard C18 columns often fail for aminopyrazoles? Aminopyrazole compounds possess a highly basic nitrogen atom in the pyrazole ring. In traditional reversed-phase liquid chromatography (RP-HPLC), this basic moiety interacts strongly with unendcapped, acidic silanol groups on the silica stationary phase. This secondary interaction causes severe peak tailing, poor retention, and signal suppression in the mass spectrometer[3].

The Solution: Ion-Pairing and Mixed-Mode Chromatography To counteract this, we employ an ion-pair LC-MS/MS strategy. By introducing a volatile ion-pairing reagent (such as 0.01% perfluorooctanoic acid) into the aqueous mobile phase, the reagent binds to the protonated aminopyrazole. This forms a neutral, hydrophobic complex that interacts predictably with the C18 stationary phase, drastically improving retention time and peak symmetry without suppressing electrospray ionization (ESI)[10]. Alternatively, mixed-mode chromatography can be utilized to leverage both hydrophobic and ion-exchange retention mechanisms simultaneously[3].

G A Aminopyrazole Sample (Plasma/Tissue Matrix) B Internal Standard Spiking (Deuterated CRM) A->B Step 1 C Solid-Phase Extraction (Oasis HLB Cartridge) B->C Step 2 D Ion-Pair LC Separation (C18 + 0.01% PFOA) C->D Step 3 E ESI-MS/MS Detection (Positive MRM Mode) D->E Step 4 F Self-Validating Output (Recovery & Matrix Effect) E->F Data Analysis

Caption: Mechanistic workflow for the robust LC-MS/MS quantification of aminopyrazole compounds.

Step-by-Step Methodology: Self-Validating LC-MS/MS Protocol

This protocol is designed as a self-validating system. By incorporating a stable-isotope-labeled internal standard (IS) prior to any sample manipulation, the method dynamically corrects for extraction losses and MS ionization suppression in real-time[8][10].

Materials & Reagents:

  • Analyte: 3-Aminopyrazole CRM (e.g., EDQM ICRS[6] or Sigma-Aldrich high-purity[9]).

  • Internal Standard (IS): Deuterated aminopyrazole analog.

  • Mobile Phase A: LC-MS grade water with 0.1% formic acid and 0.01% perfluorooctanoic acid[10].

  • Mobile Phase B: LC-MS grade methanol with 0.1% formic acid[10].

Step 1: Standard and Sample Preparation

  • Equilibrate the closed CRM vial to ambient temperature to prevent condensation and moisture uptake[6].

  • Accurately weigh and dissolve the aminopyrazole standard in Mobile Phase A to yield a 1 mg/mL stock solution[5].

  • Prepare a calibration curve ranging from 0.5 ng/mL to 1000 ng/mL.

  • Self-Validation Check: Spike all calibration standards, quality control (QC) samples, and unknown matrices with 50 ng/mL of the IS.

Step 2: Solid-Phase Extraction (SPE)

  • Condition Oasis HLB cartridges with 1 mL methanol followed by 1 mL water[11].

  • Load the IS-spiked sample matrix onto the cartridge.

  • Wash with 5% methanol in water to remove highly polar matrix interferences.

  • Elute the aminopyrazole fraction using 100% methanol and evaporate to dryness under a gentle nitrogen stream. Reconstitute in 100 µL of Mobile Phase A.

Step 3: Chromatographic Separation

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)[5].

  • Flow Rate: 0.4 mL/min (optimized to divert matrix salts from the MS source while maintaining theoretical plates)[10].

  • Gradient: Initiate at 20% B for 0.5 min, ramp to 80% B over 4 min, hold until 7.5 min, and re-equilibrate at 20% B[10].

Step 4: MS/MS Detection and ICH Validation

  • Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Monitor specific Multiple Reaction Monitoring (MRM) transitions for the target aminopyrazole and the IS.

  • Validation Criteria: Ensure the calibration curve exhibits a linear regression coefficient (

    
    ) > 0.998[4][5]. The Limit of Quantification (LOQ) signal-to-noise ratio must exceed 10:1[11][12], and the intra-day precision Relative Standard Deviation (RSD) must remain below 5%[4].
    

Conclusion

The transition from basic research to regulated drug development requires a fundamental shift in analytical stringency. While research-grade aminopyrazoles suffice for initial synthesis, the rigorous demands of trace PGI analysis and pharmacokinetic profiling necessitate the use of highly characterized CRMs[6]. When paired with mechanistically optimized, self-validating LC-MS/MS protocols utilizing ion-pairing agents, researchers can achieve unparalleled sensitivity, reproducibility, and regulatory confidence.

References

Sources

Novel Pyrazole Derivatives as Potent Anticancer Agents: A Comparative Technical Guide (2024-2025)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a rigorous comparative analysis of novel pyrazole derivatives synthesized and evaluated in 2024–2025.[1] Focusing on their application as anticancer agents, we analyze IC50 values across multiple distinct chemical series, including pyrazole-pyridine hybrids, pyrazolylthiazoles, and ferrocene-pyrazole conjugates. This document synthesizes experimental data to benchmark these novel entities against industry standards (Cisplatin, Doxorubicin, Roscovitine) and elucidates the Structure-Activity Relationships (SAR) driving their potency. Detailed protocols for MTT cytotoxicity assays and CDK2 enzymatic inhibition are provided to ensure reproducibility.

Introduction: The Pyrazole Scaffold in Modern Oncology

The pyrazole ring (1,2-diazole) remains a "privileged scaffold" in medicinal chemistry due to its ability to act as a bioisostere for ATP adenine rings, making it ideal for kinase inhibition. Recent advancements have shifted from simple mono-substituted pyrazoles to complex fused systems and hybrids.

In the 2024–2025 period, research has crystallized around two primary mechanisms:

  • Cyclin-Dependent Kinase (CDK) Inhibition: Targeting the G1/S phase transition.

  • Broad-Spectrum Cytotoxicity: Disrupting mitochondrial function and inducing apoptosis in resistant cell lines (e.g., HepG2, HCT-116).

This guide objectively compares these new derivatives, stripping away hype to focus on quantitative IC50 metrics.

Experimental Protocols (The "How")

To interpret IC50 values accurately, one must understand the generation method. The following protocols represent the gold standard workflows used in the cited studies.

In Vitro Cytotoxicity: The MTT Assay

This colorimetric assay measures cellular metabolic activity as an indicator of viability.[2][3][4][5] It relies on the reduction of tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes.[5]

Protocol Validation:

  • Linearity: The signal is linear only within a specific cell density range (typically 5,000–20,000 cells/well).

  • Solubilization: Complete dissolution of formazan crystals is critical for accurate OD570nm readings.

Visualization: MTT Assay Workflow

MTT_Assay_Workflow Start Cell Seeding (96-well plate, 5x10^3 cells/well) Incubate1 Incubation (24h at 37°C, 5% CO2) Start->Incubate1 Treatment Drug Treatment (Serial Dilutions of Pyrazoles) Incubate1->Treatment Incubate2 Exposure Period (24-72h) Treatment->Incubate2 MTT_Add Add MTT Reagent (0.5 mg/mL final conc.) Incubate2->MTT_Add Incubate3 Formazan Formation (4h incubation) MTT_Add->Incubate3 Solubilize Solubilization (Add DMSO, dissolve crystals) Incubate3->Solubilize Measure Data Acquisition (Absorbance at 570 nm) Solubilize->Measure Calc Analysis (Calculate % Viability & IC50) Measure->Calc

Figure 1: Step-by-step workflow for the MTT cell viability assay used to determine cytotoxicity IC50 values.[2][3]

Comparative Analysis of IC50 Values

The following tables aggregate data from high-impact studies published in late 2024 and early 2025.

Target-Specific Inhibition: CDK2/Cyclin E

Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of the cell cycle. A novel series of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines has shown superior potency compared to the standard inhibitor, Roscovitine.

Table 1: Enzymatic Inhibition of CDK2 (IC50 in µM) Lower values indicate higher potency.

Compound IDStructure ClassR-SubstituentIC50 (µM)Potency vs. Standard
Compound 11 Pyrazole-Pyridine4-Methoxy0.45 2.2x More Potent
Compound 6 Pyrazole-Pyridine4-Chloro0.462.1x More Potent
Compound 5 Pyrazole-Pyridine4-Fluoro0.561.8x More Potent
Compound 4 Pyrazole-PyridineUnsubstituted0.751.3x More Potent
Roscovitine Standard Drug --0.99 Reference

Data Source: 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine series (2025) [1].[1][6]

Broad-Spectrum Cytotoxicity (Cancer Cell Lines)

This table compares diverse pyrazole hybrids against specific solid tumor cell lines: HepG2 (Liver), HCT-116 (Colon), and MCF-7 (Breast).

Table 2: In Vitro Cytotoxicity (IC50 in µM)

Compound IDScaffold TypeTarget Cell LineIC50 (µM)Reference Drug (IC50)
90f PyrazolylthiazoleHepG2 (Liver)1.70 Cisplatin (0.[1]90)
90d PyrazolylthiazoleHepG2 (Liver)2.98Cisplatin (0.[1]90)
47c Ferrocene-PyrazoleHCT-116 (Colon)3.12 Not Listed
24e DHT-PyrazolePC-3 (Prostate)4.20Cisplatin (Ref. 50)
50h Pyrano-PyrazoleMCF-7 (Breast)31.87*Doxorubicin (15.12)

*Note: Compound 50h value converted from µg/mL where applicable or cited directly. Lower IC50 indicates higher cytotoxicity. Data Sources: Pyrazolylthiazoles [2], Ferrocene-hybrids [3], Pyrano-pyrazoles [4].[1]

Structure-Activity Relationship (SAR) Insights

Expert analysis of the data reveals three critical design rules for maximizing pyrazole potency in the current generation of derivatives:

  • The "Hybrid" Effect (CDK2 Specificity):

    • Observation: In Table 1, replacing the hydrophobic isopropyl group of Roscovitine with a pyridine moiety (Compounds 5, 6, 11) doubled the inhibitory activity.[6]

    • Mechanism: The pyridine nitrogen likely acts as an additional hydrogen bond acceptor within the ATP-binding pocket of CDK2, improving affinity over the standard purine-like scaffolds.

  • Halogenation Enhances Lipophilicity:

    • Observation: Compounds with 4-Fluoro (5) and 4-Chloro (6) substituents consistently outperformed unsubstituted analogs (4).

    • Causality: Halogens increase lipophilicity (LogP), facilitating better passive transport across the cell membrane, while also engaging in halogen-bonding interactions with enzyme residues.

  • Thiazole Fusion for Liver Cancer:

    • Observation: The pyrazolylthiazole 90f achieved an IC50 of 1.70 µM against HepG2.[1]

    • Mechanism: The thiazole ring provides a rigid spacer that orients the pyrazole core to interact effectively with liver-specific metabolic enzymes or receptors, although it remains slightly less potent than the heavy-metal standard Cisplatin.

Mechanistic Visualization: CDK2 Signaling Pathway

To understand why these IC50 values matter, we must visualize the downstream effects of CDK2 inhibition. The pyrazole derivatives (Compounds 5, 6,[6][7] 11) block the ATP binding site of CDK2, preventing the phosphorylation of the Retinoblastoma protein (Rb).

CDK2_Pathway Inhibitor Novel Pyrazole (Compounds 5, 6, 11) CDK2 CDK2 / Cyclin E Complex Inhibitor->CDK2 Inhibits (IC50 ~0.45 µM) Arrest G1 Cell Cycle Arrest Inhibitor->Arrest Induces Rb_Active Rb Protein (Hypophosphorylated) [Tumor Suppressor] CDK2->Rb_Active Phosphorylates ATP ATP ATP->CDK2 Activates Rb_Inactive p-Rb (Hyperphosphorylated) [Inactive] Rb_Active->Rb_Inactive Inactivation E2F E2F Transcription Factor Rb_Active->E2F Binds/Sequesters Rb_Inactive->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes

Figure 2: Mechanism of Action. Pyrazole derivatives inhibit CDK2, preventing Rb phosphorylation and halting the cell cycle at the G1 phase.

Conclusion

The 2024–2025 comparative data indicates that novel pyrazole-pyridine hybrids represent the most promising class for targeted enzyme inhibition (CDK2), surpassing the potency of Roscovitine. For broad-spectrum cytotoxicity, pyrazolylthiazoles offer a potent organic alternative to platinum-based chemotherapies, though further optimization is required to match Cisplatin's efficacy. Researchers should prioritize the 4-methoxy and 4-chloro substitution patterns in future scaffold designs.

References

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances / NIH. (2025). Link

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. (2025). Link

  • Synthesis and anticancer evaluation of ferrocene-pyrazole hybrids. RSC Advances. (2025). Link (Cited within review)

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study. NIH / PubMed Central. (2025). Link

  • Unraveling the Structure-Activity Relationship of Methyl Pyrazole Derivatives: A Comparative Guide. BenchChem. (2025). Link

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Link

Sources

Comparative Evaluation of Molecular Docking Platforms for Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Executive Summary & Mechanistic Context

Pyrazole derivatives are privileged scaffolds in medicinal chemistry, frequently deployed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). The pyrazole ring's two adjacent nitrogen atoms act as excellent hydrogen bond donors and acceptors, allowing the molecule to anchor deeply within the ATP-binding pocket of target kinases, as demonstrated in 1[1].

To rationally design these inhibitors, computational chemists rely heavily on molecular docking platforms. However, the rigid heteroaromatic core of pyrazoles combined with highly flexible functional side chains presents a unique conformational sampling challenge. This guide objectively compares the performance of three industry-standard docking platforms—AutoDock Vina , Schrödinger Glide , and CCDC GOLD —in predicting the binding modes and affinities of pyrazole inhibitors against EGFR.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (WT / Mutant) Ligand->Receptor Activates Kinase Tyrosine Kinase Domain Receptor->Kinase Conformational Change Inhibitor Pyrazole Inhibitor Inhibitor->Kinase Competitive Binding Pathway PI3K / AKT / mTOR Kinase->Pathway Phosphorylation Outcome Cell Proliferation Pathway->Outcome Promotes

EGFR signaling pathway illustrating competitive inhibition by pyrazole derivatives.

Platform Comparison: Algorithmic Approaches

Different docking tools employ distinct search algorithms and scoring functions, which directly impact their ability to handle the geometric constraints of pyrazole derivatives[2].

  • AutoDock Vina: Utilizes an Iterated Local Search global optimizer and an empirical scoring function. It is highly efficient for rapid virtual screening but can sometimes struggle with highly flexible, macrocyclic pyrazole substitutions[3].

  • Schrödinger Glide (SP/XP): Employs a systematic, hierarchical search algorithm. Glide excels at handling the rigid pyrazole core by exhaustively sampling the conformational space of the side chains within a predefined grid, though it is computationally heavier.

  • CCDC GOLD: Uses a Genetic Algorithm (GA) that mimics evolutionary processes (mutation, crossover) to find the lowest energy pose. It is particularly adept at handling highly flexible substituents attached to the pyrazole ring and allows for partial receptor flexibility.

Performance Data Summary

Table 1: Comparative Performance of Docking Platforms for Pyrazole Inhibitors against EGFR (PDB: 4HJO)

Feature / MetricAutoDock VinaSchrödinger Glide (SP)CCDC GOLD
Search Algorithm Iterated Local SearchSystematic / HierarchicalGenetic Algorithm
Scoring Function Empirical (Vina)GlideScore (Empirical)GoldScore / ChemScore
Avg. RMSD (vs. Native) 1.85 Å1.20 Å1.45 Å
Binding Energy Range -7.8 to -10.9 kcal/mol-8.5 to -11.4 kcal/mol45.2 to 68.5 (GoldScore)
Speed per Ligand ~2 minutes~80 seconds~3-5 minutes
Best Use Case High-throughput screeningHigh-accuracy pose predictionHighly flexible side-chains

Data synthesized from 3[3] and specific pyrazole studies[1].

Self-Validating Experimental Protocol

To ensure scientific integrity, any docking workflow must be treated as a self-validating system. The following step-by-step protocol establishes a rigorous methodology for docking pyrazole derivatives against the EGFR kinase domain, ensuring that the chosen parameters accurately reproduce known experimental binding modes[4].

Docking_Workflow Prep Data Preparation (Ligands & EGFR PDB: 4HJO) Valid Self-Validation (Re-docking Native Ligand) Prep->Valid RMSD RMSD < 2.0 Å? Valid->RMSD RMSD->Prep No (Adjust Grid) Vina AutoDock Vina (Iterated Local Search) RMSD->Vina Yes Glide Schrödinger Glide (Systematic Search) RMSD->Glide Yes Gold CCDC GOLD (Genetic Algorithm) RMSD->Gold Yes Analysis Pose & Affinity Analysis (Hydrogen Bonds, π-π Stacking) Vina->Analysis Glide->Analysis Gold->Analysis

Self-validating comparative docking workflow for evaluating pyrazole inhibitors.

Phase 1: Protein and Ligand Preparation
  • Target Acquisition: Retrieve the 3D crystallographic structure of the mutant EGFR kinase domain (e.g., PDB ID: 4HJO) from the Protein Data Bank.

  • Protein Clean-up: Remove water molecules, co-crystallized buffers, and add polar hydrogens. Assign appropriate protonation states at physiological pH (7.4) using tools like Protein Preparation Wizard (Schrödinger) or AutoDockTools.

  • Ligand Preparation: Sketch the 2D structures of the pyrazole derivatives. Perform a brief energy minimization (e.g., using the OPLS4 or MMFF94 force field) to generate stable 3D conformers.

Phase 2: System Validation (Critical Step)

Causality: Before screening novel compounds, the docking parameters must be validated by re-docking the native co-crystallized ligand. If the software cannot accurately predict the known binding mode, any subsequent predictions on novel pyrazoles are invalid.

  • Grid Generation: Define the receptor grid box centered on the co-crystallized ligand (ATP-binding site). Ensure the box dimensions (e.g., 20 Å × 20 Å × 20 Å) are large enough to accommodate the pyrazole derivatives but restrictive enough to prevent non-specific binding.

  • Re-docking: Dock the extracted native ligand back into the generated grid.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. Proceed only if RMSD < 2.0 Å.

Phase 3: Comparative Docking & Analysis
  • Execution: Dock the library of pyrazole derivatives using AutoDock Vina, Glide, and GOLD under the validated grid parameters.

  • Interaction Profiling: Analyze the top-scoring poses. For EGFR, potent pyrazole inhibitors typically form two conventional hydrogen bonds with hinge region residues Met769 and Thr766 [1].

  • Consensus Scoring: Rank the compounds based on a consensus of the three scoring functions to minimize the algorithmic bias of any single platform, a standard practice in 2[2].

Discussion & Recommendations

When evaluating pyrazole-based inhibitors, the choice of docking platform should be dictated by the specific structural features of the ligand library:

  • For rigid pyrazole cores with minimal substitutions, Schrödinger Glide provides the highest pose accuracy (lowest RMSD) and fastest per-ligand execution time[3].

  • For highly flexible pyrazole derivatives (e.g., those with long aliphatic chains or multiple rotatable bonds), CCDC GOLD's genetic algorithm offers superior conformational sampling, avoiding the local minima traps that sometimes affect systematic searches.

  • For large-scale virtual screening of diverse pyrazole libraries, AutoDock Vina remains the most cost-effective and accessible tool, offering an excellent balance of speed and accuracy with binding energies correlating well with in vitro activity[1].

References

  • Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and wild type. Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS).1

  • How Good Are State-of-the-Art Docking Tools in Predicting Ligand Binding Modes in Protein−Protein Interfaces? Journal of Chemical Information and Modeling (ACS Publications).3

  • Molecular Docking and Structure-Based Drug Design Strategies. National Institutes of Health (NIH / PMC).2

  • Design, synthesis and molecular docking of new pyrazole-thiazolidinones as potent anti-inflammatory and analgesic agents. ResearchGate.4

Sources

Safety Operating Guide

Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the validated disposal and handling protocols for Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate (CAS: 1700183-72-7). The procedures below are designed to ensure compliance with environmental safety standards (EPA/RCRA) and preserve laboratory integrity.

Chemical Identity & Hazard Profile

Before initiating disposal, you must verify the material identity to assign the correct waste stream.[1] This compound is an organic amine derivative ; its nitrogen content dictates specific incineration parameters to prevent toxic emissions (NOx).

PropertySpecification
Chemical Name Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate
CAS Number 1700183-72-7
Molecular Formula C₈H₁₃N₃O₂
Molecular Weight 183.21 g/mol
Physical State Solid (Powder/Crystalline)
Storage Requirement 2–8°C (Refrigerate), Hygroscopic (Store under Inert Gas)
GHS Hazards Warning H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[2][3][4][5] Irritant)

Pre-Disposal Handling & Segregation

Core Directive: Never mix this compound with strong oxidizers or acids in a waste container. The amino group (


) is basic and nucleophilic; uncontrolled mixing can generate heat or toxic byproducts.
  • Waste Container: High-Density Polyethylene (HDPE) or Amber Glass.

  • Labeling: Must be labeled "Hazardous Waste - Organic Solid (Toxic/Irritant)."

  • Segregation:

    • Keep AWAY from: Nitric acid, Peroxides, Permanganates (Oxidizers).

    • Keep AWAY from: Acid chlorides, Anhydrides (Acylating agents).

Disposal Decision Tree (Workflow)

The following logic gate ensures the material is routed to the correct destruction facility.

DisposalWorkflow Start Waste Generation: Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder Form StateCheck->SolidWaste Pure Substance LiquidWaste Dissolved in Solvent (e.g., DMSO, Methanol) StateCheck->LiquidWaste Reaction Mixture SolidPack Pack in HDPE/Glass Jar Label: 'Toxic Organic Solid' SolidWaste->SolidPack LiquidPack Segregate by Solvent Type (Halogenated vs. Non-Halogenated) LiquidWaste->LiquidPack Destruction High-Temp Incineration (with NOx Scrubber) SolidPack->Destruction LiquidPack->Destruction

Figure 1: Decision matrix for routing solid vs. liquid waste streams to incineration.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired shelf-life material or excess weighing powder.

  • PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, and N95 dust mask or fume hood sash lowered.

  • Collection: Transfer the solid directly into a dedicated wide-mouth hazardous waste jar (HDPE preferred).

  • Solvent Wash: Rinse the original container with a small volume of Methanol or Acetone. Add this rinse to the Liquid Waste stream, not the solid waste jar.

  • Sealing: Cap tightly. Parafilm is recommended to prevent moisture entry if the waste will be stored for >24 hours before pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for HPLC waste or reaction byproducts.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, DCM) is compatible with the waste drum.

  • pH Check: If the solution is acidic (due to workup), neutralize to pH 6–8 using Sodium Bicarbonate before adding to the organic waste drum. This prevents gas generation in the drum.

  • Classification:

    • If dissolved in Dichloromethane/Chloroform

      
      Halogenated Waste .
      
    • If dissolved in Methanol/Ethanol/DMSO

      
      Non-Halogenated Waste .
      

Emergency Spill Response

If the container breaks or powder is dispersed, immediate containment is required to prevent respiratory exposure.[6]

SpillResponse Alert 1. Alert Personnel Evacuate Immediate Area PPE 2. Don PPE (Resp. Protection Critical) Alert->PPE Contain 3. Dampen Powder Cover with wet paper towel to suppress dust PPE->Contain Clean 4. Scoop & Wipe Place in HazWaste Bag Contain->Clean Verify 5. Surface Decon Wash with soap/water Clean->Verify

Figure 2: Operational workflow for containing and cleaning solid chemical spills.

Critical Note on Spills: Do not dry sweep. This compound causes respiratory irritation (H335).[5][7][8] Always cover with a solvent-dampened (ethanol or water) pad to trap dust before scooping.

Regulatory & Compliance Notes

  • EPA Waste Code: This specific compound is not P-listed or U-listed.[9] However, it must be characterized as D001 (Ignitable) if in flammable solvent, or simply as Toxic/Irritant non-regulated hazardous waste depending on state interpretation.

  • Destruction Method: The only acceptable destruction method is Incineration equipped with a scrubber. The nitrogen atoms in the pyrazole ring and amino group will generate Nitrogen Oxides (NOx) upon combustion; open burning is strictly prohibited.

References

  • Ambeed . Safety Data Sheet: Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate (CAS 1700183-72-7).[2][3][10][11][12] Retrieved from

  • ChemScene . Product Analysis: Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate. Retrieved from

  • PubChem . Compound Summary: Aminopyrazole Carboxamide Derivatives (Structural Analogs). Retrieved from

  • US EPA . Hazardous Waste Management System: General (40 CFR Part 260). Retrieved from

Sources

Personal Protective Equipment for Handling Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate

[1][2][3][4][5][6]

CAS Number: 1700183-72-7 Chemical Class: Aminopyrazole Carboxylate Derivative Primary Application: Pharmaceutical Intermediate / Drug Discovery Building Block[1]

Core Directive: The "Unknown Hazard" Protocol

Executive Summary: Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate is a research-grade organic intermediate.[1] Like many specialized building blocks in drug development, comprehensive toxicological data (LD50, carcinogenicity) is often incomplete. Therefore, safety protocols must rely on the Precautionary Principle , treating the substance as a potential potent bioactive agent.

This guide utilizes Read-Across Toxicology , inferring hazards from structurally similar pyrazole-carboxamides (e.g., CAS 139756-02-8).[1] The baseline assumption for handling is GHS Category 2 Irritant (Skin/Eye) and Category 3 Respiratory Irritant , with potential for Acute Toxicity (Oral) .[1]

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the specific risks this molecule poses to biological systems.

GHS Classification (Inferred from Analogs)
Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][2][3]Warning
Serious Eye Damage Cat 2AH319: Causes serious eye irritation.[2][4][3][5][6]Warning
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][2][4][3][5]Warning
Acute Toxicity (Oral) Cat 4*H302: Harmful if swallowed.Warning

*Note: Category 4 is a conservative estimate standard for aminopyrazoles absent specific LD50 data.[1]

Critical Chemical Properties Affecting PPE[1]
  • Physical State: Solid (Powder/Crystalline). Risk: Airborne particulate inhalation during weighing.

  • Functional Groups: Primary Amine (-NH2), Ester (-COOMe).[1] Risk: Amines can be sensitizers; Esters can hydrolyze to acids/alcohols on mucous membranes.

  • Solubility: Soluble in DMSO, Methanol, Dichloromethane. Risk: Solvents act as carriers, increasing skin absorption rates significantly.

Personal Protective Equipment (PPE) Matrix

A. Respiratory Protection (The Critical Barrier)

Inhalation of pyrazole dust is the highest risk vector during benchwork.

  • Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood .

  • Secondary PPE (Hood Failure/Spill):

    • Minimum: N95 or P95 Disposable Particulate Respirator (NIOSH-approved).[1]

    • Enhanced (Spills >5g): Half-face respirator with P100/OV (Organic Vapor) cartridges.[1] The OV cartridge is necessary because the amine moiety may have a distinct odor or vapor pressure if slightly degraded.

B. Hand Protection (Glove Selection Logic)

Standard latex gloves are insufficient for organic synthesis intermediates involving amines.

MaterialThicknessBreakthrough TimeUsage Context
Nitrile (Disposable) 4-6 mil> 15 mins (Splash)General handling of solid powder.[1] Change immediately upon contact.
Double Gloving Inner: 4 milOuter: 5 mil> 60 minsRequired when dissolving in DMSO or DCM (Carrier solvents).[1]
Silver Shield / Laminate Multi-layer> 480 minsMandatory for spill cleanup or immersion risks.
C. Eye & Body Protection[1][2][3][5][8][10][11]
  • Eyes: Chemical Safety Goggles (indirect venting) are mandatory. Safety glasses with side shields offer insufficient protection against fine powders that can drift around lenses.

  • Body:

    • Standard: Cotton Lab Coat (buttoned to neck).

    • Enhanced: Tyvek® Sleeve Covers are recommended during weighing to prevent powder accumulation on wrist cuffs, a common secondary exposure route.

Operational Workflow & Visualizations

PPE Selection Decision Tree

This logic gate ensures you select the correct PPE based on the operation scale and state.

PPE_SelectionStartTask IdentificationStatePhysical State?Start->StateSolidSolid / PowderState->SolidSolutionIn Solution (DMSO/DCM)State->SolutionQuantityQuantity?Solid->QuantityLevel2LEVEL 2 PPE:Double Nitrile GlovesTyvek SleevesSafety GogglesFume HoodSolution->Level2Carrier Solvent RiskSmall< 100 mgQuantity->SmallLarge> 100 mgQuantity->LargeLevel1LEVEL 1 PPE:Nitrile Gloves (Single)Safety GogglesLab CoatFume HoodSmall->Level1Large->Level2Level3LEVEL 3 PPE:Silver Shield GlovesFace Shield + GogglesRespirator (P100/OV)Fume HoodLevel2->Level3Spill / Emergency

Figure 1: Decision logic for selecting appropriate PPE based on physical state and quantity handled.[1]

Emergency Response & Disposal Protocols

Spill Cleanup (Solid Powder)[1]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don Double Nitrile Gloves , N95 Respirator , and Goggles .

  • Contain: Cover the spill with a damp paper towel (water or ethanol) to prevent dust generation. Do not dry sweep. [1]

  • Clean: Wipe up the material. Clean the surface 3x with soap and water to remove amine residues.

  • Disposal: Place all waste in a sealed bag labeled "Hazardous Waste: Solid Organic Basic."

Waste Disposal[3][4][8][9]
  • Classification: This compound must be treated as Hazardous Chemical Waste .

  • Stream: Segregate into Solid Hazardous Waste (if powder) or Non-Halogenated/Halogenated Organic Solvents (depending on the solvent used).[1]

  • Neutralization: Do not attempt to neutralize in the sink. Incineration by a licensed contractor is the only approved disposal method.

References

  • PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (Structural Analog Hazard Data). National Library of Medicine. Retrieved March 7, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved March 7, 2026, from [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.